3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Description
BenchChem offers high-quality 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methyl-2,5-dihydro-1H-3-benzazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12-7-6-9-4-2-3-5-10(9)8-11(12)13/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUWUGHLFUVNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357362 | |
| Record name | 3-Methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73644-95-8 | |
| Record name | 3-Methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Novel Synthesis Methods for 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Foreword: The Significance of the Benzo[d]azepin-2-one Scaffold
The 1H-benzo[d]azepin-2(3H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of pharmacologically active agents. Its seven-membered lactam ring fused to a benzene ring provides a unique three-dimensional architecture that allows for diverse interactions with biological targets. The N-methylated derivative, 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, is of particular interest as it often enhances pharmacokinetic properties such as metabolic stability and membrane permeability. This guide provides an in-depth exploration of established and novel synthetic strategies for accessing this important molecular framework, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug discovery and development.
Strategic Approaches to the Synthesis of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
The construction of the 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one scaffold primarily involves the formation of the seven-membered lactam ring. Several distinct strategies can be employed, each with its own merits and challenges. This guide will detail four principal approaches:
-
Intramolecular Friedel-Crafts Cyclization: A classic approach involving the cyclization of an N-substituted β-phenylpropionamide derivative.
-
Beckmann Rearrangement: A powerful ring-expansion reaction starting from a readily available tetralone precursor.
-
Schmidt Reaction: An alternative ring-expansion method that offers a different mechanistic pathway from the Beckmann rearrangement.
-
Ring-Closing Metathesis (RCM): A modern and versatile method for the formation of cyclic structures, including the seven-membered lactam ring of our target molecule.
Method 1: Intramolecular Friedel-Crafts Cyclization
This approach builds the benzo[d]azepinone ring system through an electrophilic aromatic substitution reaction, where the electrophile is generated from an activated carboxylic acid derivative tethered to the aromatic ring. The N-methyl group is incorporated early in the synthesis, simplifying the final steps.
Causality Behind Experimental Choices
The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, is critical for promoting the formation of the acylium ion intermediate necessary for the intramolecular cyclization. The reaction is typically performed at elevated temperatures to overcome the activation energy of the cyclization step. Anhydrous conditions are essential to prevent the hydrolysis of the acylium ion and the catalyst.
Proposed Synthetic Pathway
Caption: Intramolecular Friedel-Crafts Cyclization Pathway.
Detailed Experimental Protocol
Step 1: Synthesis of N-methyl-3-phenylpropanamide
-
To a solution of 3-phenylpropanoic acid (15.0 g, 0.1 mol) in dichloromethane (200 mL) at 0 °C, add oxalyl chloride (10.4 mL, 0.12 mol) dropwise, followed by a catalytic amount of DMF (0.1 mL).
-
Stir the mixture at room temperature for 2 hours, or until gas evolution ceases.
-
Cool the reaction mixture to 0 °C and add a 2.0 M solution of methylamine in THF (150 mL, 0.3 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with water (100 mL) and separate the organic layer.
-
Wash the organic layer with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-methyl-3-phenylpropanamide as a white solid.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
To polyphosphoric acid (150 g) preheated to 100 °C, add N-methyl-3-phenylpropanamide (16.3 g, 0.1 mol) in one portion with vigorous stirring.
-
Increase the temperature to 140 °C and maintain for 3 hours.
-
Cool the reaction mixture to 80 °C and carefully pour it onto crushed ice (500 g).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
Method 2: Beckmann Rearrangement
The Beckmann rearrangement is a classic and reliable method for the synthesis of lactams from ketoximes.[1][2][3][4] In this approach, a six-membered ring of a tetralone derivative is expanded to the seven-membered ring of the benzo[d]azepinone.
Causality Behind Experimental Choices
The key to a successful Beckmann rearrangement is the conversion of the oxime's hydroxyl group into a good leaving group. This is typically achieved using strong acids (e.g., sulfuric acid, PPA) or activating agents like p-toluenesulfonyl chloride (TsCl). The choice of reagent can influence the reaction conditions, with milder options available for sensitive substrates.[4] The stereochemistry of the oxime determines which group migrates; however, for a symmetrical starting material like 1-tetralone, this is not a concern. The N-methylation is performed as a final step.
Proposed Synthetic Pathway
Caption: Beckmann Rearrangement Pathway.
Detailed Experimental Protocol
Step 1: Synthesis of α-Tetralone Oxime
-
Dissolve α-tetralone (14.6 g, 0.1 mol) in ethanol (100 mL).
-
Add hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate (9.8 g, 0.12 mol) to the solution.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water (300 mL).
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield α-tetralone oxime.
Step 2: Beckmann Rearrangement
-
Add α-tetralone oxime (16.1 g, 0.1 mol) portion-wise to pre-heated polyphosphoric acid (160 g) at 120 °C with stirring.
-
After the addition is complete, continue stirring at 120 °C for 30 minutes.
-
Cool the mixture to 70 °C and pour it onto crushed ice (500 g).
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to give 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
Step 3: N-Methylation
-
To a solution of 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (16.1 g, 0.1 mol) in anhydrous THF (200 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (6.9 mL, 0.11 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with water (50 mL) and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the target molecule.
Method 3: Schmidt Reaction
Similar to the Beckmann rearrangement, the Schmidt reaction can achieve the ring expansion of a cyclic ketone to a lactam.[5][6] This method utilizes hydrazoic acid (HN₃), which can be generated in situ for safety reasons, in the presence of a strong acid.
Causality Behind Experimental Choices
The Schmidt reaction proceeds through the addition of hydrazoic acid to the protonated ketone, followed by a rearrangement with the expulsion of dinitrogen gas.[5] The choice of a strong acid like sulfuric acid is crucial for protonating the ketone and catalyzing the reaction. The use of sodium azide with a strong acid to generate hydrazoic acid in situ is a common and safer alternative to handling pure hydrazoic acid.
Proposed Synthetic Pathway
Caption: Schmidt Reaction Pathway.
Detailed Experimental Protocol
Step 1: Schmidt Reaction on α-Tetralone
-
To a solution of α-tetralone (14.6 g, 0.1 mol) in chloroform (100 mL), add concentrated sulfuric acid (20 mL) carefully at 0 °C.
-
With vigorous stirring, add sodium azide (7.8 g, 0.12 mol) portion-wise over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g) and neutralize with concentrated ammonium hydroxide solution.
-
Extract the product with chloroform (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
Step 2: N-Methylation
Follow the same N-methylation protocol as described in Method 2.
Method 4: Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for the synthesis of cyclic compounds, including medium-sized rings.[7][8] This method involves the intramolecular reaction of a diene in the presence of a ruthenium-based catalyst to form a cycloalkene with the extrusion of ethylene.
Causality Behind Experimental Choices
The success of an RCM reaction depends heavily on the choice of catalyst. Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally preferred for their higher activity and broader functional group tolerance. The reaction is typically run in a non-polar solvent like dichloromethane or toluene at dilute concentrations to favor intramolecular cyclization over intermolecular polymerization. The removal of the ethylene byproduct can help drive the reaction to completion.
Proposed Synthetic Pathway
Caption: Ring-Closing Metathesis Pathway.
Detailed Experimental Protocol
Step 1: Synthesis of N-allyl-N-(2-vinylphenyl)acetamide
-
Synthesize N-(2-vinylphenyl)acetamide from 2-vinylaniline and acetyl chloride.
-
To a solution of N-(2-vinylphenyl)acetamide (16.1 g, 0.1 mol) in anhydrous DMF (200 mL), add sodium hydride (60% dispersion, 4.4 g, 0.11 mol) at 0 °C.
-
Stir for 30 minutes, then add allyl bromide (9.5 mL, 0.11 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 150 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to give the diene precursor.
Step 2: Ring-Closing Metathesis
-
Dissolve N-allyl-N-(2-vinylphenyl)acetamide (20.1 g, 0.1 mol) in dry, degassed dichloromethane (1 L).
-
Add Grubbs' second-generation catalyst (4.2 g, 5 mol%).
-
Reflux the mixture under a nitrogen atmosphere for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the unsaturated lactam.
Step 3: Hydrogenation
-
Dissolve the unsaturated lactam (17.3 g, 0.1 mol) in ethanol (200 mL).
-
Add 10% Pd/C (1.0 g).
-
Hydrogenate the mixture in a Parr apparatus at 50 psi of H₂ for 6 hours.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the target molecule.
Note: An alternative RCM precursor, N-acetyl-N-methyl-2-vinylaniline, can be synthesized and subjected to RCM to directly yield the unsaturated N-methyl lactam, which can then be hydrogenated.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Novelty & Field Insights |
| Intramolecular Friedel-Crafts | Utilizes readily available starting materials.[9] | Requires harsh acidic conditions and high temperatures. Potential for side reactions. | A well-established, classical approach. Novelty lies in the development of milder catalysts. |
| Beckmann Rearrangement | High-yielding and reliable for ring expansion.[1][3] | Requires a multi-step synthesis from the ketone. The use of strong acids can be a drawback. | A robust and industrially relevant method. Novel variations focus on milder and more catalytic conditions.[4] |
| Schmidt Reaction | An effective alternative to the Beckmann rearrangement.[5][6] | Involves the use of highly toxic and explosive hydrazoic acid (often generated in situ). | Less commonly used than the Beckmann rearrangement due to safety concerns. Novelty in developing safer azide sources. |
| Ring-Closing Metathesis | High functional group tolerance and mild reaction conditions.[7][8] | Catalysts can be expensive. Requires the synthesis of a diene precursor. | A modern and highly versatile method. Considered a novel approach for constructing such heterocyclic systems. |
Conclusion
The synthesis of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one can be accomplished through several strategic pathways. Traditional methods such as Intramolecular Friedel-Crafts cyclization and Beckmann/Schmidt rearrangements offer reliable, albeit sometimes harsh, routes from simple starting materials. Modern approaches, particularly Ring-Closing Metathesis, provide a milder and more versatile alternative, reflecting the ongoing evolution of synthetic organic chemistry. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the tolerance of other functional groups within the molecule. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their synthetic endeavors.
References
-
Beckmann, E. (1886). Zur Kenntniss der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 988-993. [Link]
-
Wikipedia contributors. (2024). Beckmann rearrangement. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. Beckmann Rearrangement. [Link]
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272–6274. [Link]
-
Wikipedia contributors. (2023). Schmidt reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Wolff, J. (1912). Ueber die Umwandlung von Ketonen in Amide durch Einwirkung von Hydrazoësäure. Berichte der deutschen chemischen Gesellschaft, 45(3), 2613-2615. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
YouTube. (2022). Mechanism of Cyclisation by Friedal crafts reaction. [Link]
-
YouTube. (2013). Intramolecular Friedel Craft Reaction I Electrophilic Aromatic Substitution. [Link]
-
Minami, S., Tomita, M., Takamatsu, H., & Uyeo, S. (1965). The Schmidt reaction with some tetralone and indanone derivatives. Chemical & Pharmaceutical Bulletin, 13(9), 1084-1091. [Link]
-
Pearson, W. H., & Fang, W. K. (1995). Intramolecular Schmidt Reaction: A New and General Approach to the Synthesis of Azaspirocyclic, Fused-Azabicyclic, and Bridged-Azabicyclic Alkaloid Skeletons. The Journal of Organic Chemistry, 60(15), 4960–4961. [Link]
-
Organic Reactions. The Schmidt Reaction. [Link]
-
CHIMIA. (2001). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. [Link]
-
chemeurope.com. Schmidt reaction. [Link]
-
Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link]
-
Wikipedia contributors. (2024). Ring-closing metathesis. Wikipedia, The Free Encyclopedia. [Link]
-
Zhu, W., Zhao, L., & Wang, M. X. (2015). Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. The Journal of Organic Chemistry, 80(23), 12047–12057. [Link]
-
Van Otterlo, W. A. L., et al. (2003). Sequential isomerization and ring-closing metathesis: masked styryl and vinyloxyaryl groups for the synthesis of benzo-fused heterocycles. Tetrahedron Letters, 44(31), 5879-5882. [Link]
-
Burke, S. D., & Sametz, G. M. (1999). Ring-closing metathesis of peptides containing C-terminal allylglycine residues. Organic Letters, 1(1), 71-74. [Link]
-
Haskell-Luevano, C., et al. (2011). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Journal of visualized experiments : JoVE, (54), e3027. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Search Results for reductive amination. [Link]
-
ResearchGate. (2022). An Amination–Cyclization Cascade Reaction for Iminosugar Synthesis Using Minimal Protecting Groups. [Link]
-
El-Safi, N. E., et al. (2008). A Convenient Method for the Synthesis of 1,5-benzodiazepin-2-one. The Open Organic Chemistry Journal, 2, 83-87. [Link]
-
Molecules. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
ACS Omega. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1][4]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][1][4]diazepin-2-ones. [Link]
-
Molecules. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][3][5]triazepines and Their Biological Activity: Recent Advances and New Approaches. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[9]annulen-7-ols. [Link]
-
Wikipedia contributors. (2023). Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. audreyli.com [audreyli.com]
- 5. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 6. The Schmidt reaction with some tetralone and indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ring Closing Metathesis [organic-chemistry.org]
- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Introduction: The Enigmatic Potential of the Benzo[d]azepin-2-one Core
An In-depth Technical Guide to the Potential Mechanisms of Action of the 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one Scaffold
The benzo[d]azepin-2-one scaffold represents a privileged heterocyclic structure in medicinal chemistry, offering a versatile framework for the development of novel therapeutics. While the specific biological activity of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is not extensively documented in publicly available literature, the broader class of benzazepinone and structurally related benzodiazepine derivatives has been the subject of significant investigation. These studies have revealed a diverse range of pharmacological activities, suggesting that the benzo[d]azepin-2-one core may interact with multiple biological targets.
This technical guide will provide an in-depth analysis of the known and potential mechanisms of action for the benzo[d]azepin-2-one scaffold, drawing upon research conducted on its close analogues. We will explore its potential roles in cardiovascular modulation, metabolic regulation, oncology, and neuropharmacology, providing a comprehensive overview for researchers and drug development professionals interested in this promising chemical class.
I. Cardiovascular Effects: Modulating Ion Channels and Cardiac Function
Research into benzazepinone derivatives has uncovered significant effects on the cardiovascular system, primarily related to ion channel modulation.
A. Calcium Channel Antagonism and Negative Inotropic Effects
A series of benzazepinone derivatives have been synthesized and evaluated for their cardiovascular properties.[1] These studies revealed that while some derivatives were less effective as bradycardic agents, they exhibited remarkable negative inotropic activity.[1] This effect, characterized by a decrease in the force of myocardial contraction, is often linked to the blockade of calcium channels. The influx of calcium ions is a critical step in the excitation-contraction coupling of cardiac muscle, and its inhibition leads to a reduction in contractility.
B. Bradycardic Activity
Certain benzazepinone derivatives have been specifically investigated as bradycardic agents, which are drugs that decrease heart rate.[2] This activity is often associated with the modulation of "funny" channels (If) in the sinoatrial node, which are responsible for the pacemaker potential. While the precise interactions of the 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one scaffold with these channels are unknown, the established activity of its analogues suggests this as a plausible area for investigation.
II. Metabolic Regulation: A Potential Role in Diabetes
A compelling area of research for benzazepinone derivatives is in the treatment of type 2 diabetes through the inhibition of glycogen phosphorylase (GP).[3][4]
A. Glycogen Phosphorylase Inhibition
Glycogen phosphorylase is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose. In type 2 diabetes, elevated hepatic glucose production contributes to hyperglycemia. By inhibiting GP, the rate of glycogenolysis can be reduced, leading to lower blood glucose levels.
A series of novel benzazepinone derivatives have been identified as potent inhibitors of glycogen phosphorylase.[3][4] For instance, compound 5d in one study demonstrated significant inhibitory potential against rabbit muscle GPa with an IC50 of 0.25 ± 0.05 μM and showed efficacy in hyperglycemic mice models.[3][4] Molecular docking simulations have been employed to explore the potential binding modes of these compounds within the active site of GP, providing a rationale for their inhibitory activity.[3][4] These findings suggest that the benzo[d]azepin-2-one scaffold could serve as a promising starting point for the development of novel anti-diabetic agents.
III. Oncological Applications: Targeting Epigenetic Regulators
Recent advancements have highlighted the potential of the 1,3-dihydro-2H-benzo[d]azepin-2-one scaffold in oncology, specifically as inhibitors of the BET (Bromodomain and Extra-Terminal) family of proteins.[5]
A. Bivalent BET Bromodomain Inhibition
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in the regulation of gene transcription. Their dysregulation has been implicated in various cancers and inflammatory diseases. A study has described the development of 1,3-dihydro-2H-benzo[d]azepin-2-ones as potent, rule-of-5 compliant bivalent BET inhibitors.[5] These molecules are designed to simultaneously bind to both bromodomains within a single BET protein, leading to exceptionally high potency.[5] This bivalent binding mode offers a novel and potentially more effective strategy for targeting BET proteins in cancer therapy.
IV. Neuropharmacological Potential: Insights from Benzodiazepine Analogues
While the primary focus of benzazepinone research has been outside of neuropharmacology, the structural similarity to benzodiazepines warrants a discussion of potential central nervous system (CNS) effects.
A. Antioxidant and Neuroprotective Properties
Studies on 1,5-benzodiazepin-2(3H)-ones have revealed significant antioxidant and neuroprotective activities in in vitro models of Parkinson's disease.[6][7][8] These compounds were shown to reduce intracellular reactive oxygen species (ROS), improve mitochondrial membrane potential, and protect neuronal cells from oxidative stress-induced apoptosis.[6][7][8] Given that oxidative stress is a common pathological feature in many neurodegenerative diseases, the benzo[d]azepin-2-one scaffold may possess similar protective properties.
B. GABA-A Receptor Modulation
The hallmark mechanism of action for classical benzodiazepines is the positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[9] This modulation enhances the effect of GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, resulting in sedative, anxiolytic, and anticonvulsant effects.[9] While there is no direct evidence to suggest that 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one acts on the GABA-A receptor, this remains a theoretical possibility due to its structural relationship with benzodiazepines.
Data Summary
| Compound Class | Biological Target/Activity | Therapeutic Potential | References |
| Benzazepinone Derivatives | Calcium Channel Antagonism, Negative Inotropy | Cardiovascular Disease | [1] |
| Benzazepinone Derivatives | Bradycardic Agents | Angina, Arrhythmia | [2] |
| Benzazepinone Derivatives | Glycogen Phosphorylase Inhibition | Type 2 Diabetes | [3][4] |
| 1,3-Dihydro-2H-benzo[d]azepin-2-ones | Bivalent BET Bromodomain Inhibition | Oncology, Inflammation | [5] |
| 1,5-Benzodiazepin-2(3H)-ones | Antioxidant, Neuroprotection | Parkinson's Disease | [6][7][8] |
| Benzodiazepines | GABA-A Receptor Positive Allosteric Modulation | Anxiety, Seizures, Insomnia | [9] |
Experimental Protocols
In Vitro Glycogen Phosphorylase Inhibition Assay
This protocol describes a method for determining the inhibitory activity of a test compound against glycogen phosphorylase a (GPa).
Materials:
-
Rabbit muscle glycogen phosphorylase a (Sigma-Aldrich)
-
Glycogen (from oyster, Sigma-Aldrich)
-
Glucose-1-phosphate (G1P, Sigma-Aldrich)
-
5-AMP (Sigma-Aldrich)
-
Malachite green reagent
-
Test compound (e.g., 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM KCl, 2.5 mM MgCl2)
-
96-well microplate
Procedure:
-
Prepare a solution of GPa in assay buffer.
-
Prepare serial dilutions of the test compound in assay buffer.
-
To each well of the microplate, add 20 µL of the test compound solution (or DMSO for control).
-
Add 20 µL of the GPa solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of a substrate solution containing glycogen and G1P.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of the malachite green reagent.
-
Incubate for 15 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualizations
Figure 1: Potential mechanistic pathways for the benzo[d]azepin-2-one scaffold.
Figure 2: Experimental workflow for glycogen phosphorylase inhibition assay.
Conclusion and Future Directions
The 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one scaffold and its analogues represent a class of compounds with significant therapeutic potential across multiple disease areas. While direct mechanistic studies on the title compound are lacking, the wealth of data on related structures provides a strong foundation for future research. The most promising avenues for investigation appear to be in cardiovascular disease, metabolic disorders, and oncology, with potential applications in neurodegenerative diseases also warranting exploration.
Future research should focus on synthesizing and screening a library of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one derivatives against a panel of targets including L-type calcium channels, glycogen phosphorylase, and the BET bromodomains. Such studies will be crucial in elucidating the specific mechanism of action of this compound and unlocking its full therapeutic potential.
References
-
Budriesi, R., Rampa, A., Bisi, A., Fabbri, G., Chiarini, A., & Valenti, P. (1995). Synthesis and Pharmacological Characterization of Some Benzazepinone Derivatives. Arzneimittelforschung, 45(3), 234-9. [Link]
-
Discovery and Evaluation of Novel Benzazepinone Derivatives as Glycogen Phosphorylase Inhibitors with Potent Activity. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 935-946. [Link]
-
Al-Obaidi, A., et al. (2010). Specific bradycardic agents. 2. Heteroaromatic modifications in the side chain of specific bradycardic benzazepinones: chemistry, pharmacology, and structure-activity relationships. Journal of Medicinal Chemistry, 53(5), 2248-2261. [Link]
-
Wen, X., et al. (2021). Discovery and Evaluation of Novel Benzazepinone Derivatives as Glycogen Phosphorylase Inhibitors with Potent Activity. Future Medicinal Chemistry. [Link]
-
Pérez-Areales, F. J., et al. (2021). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. Antioxidants, 10(10), 1584. [Link]
-
Pérez-Areales, F. J., et al. (2021). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. ResearchGate. [Link]
-
Pérez-Areales, F. J., et al. (2021). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. PubMed, 34679721. [Link]
-
Bamborough, P., et al. (2023). Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. ACS Medicinal Chemistry Letters, 14(9), 1266-1273. [Link]
-
2-Minute Neuroscience: Benzodiazepines. (2017). YouTube. [Link]
Sources
- 1. Synthesis and pharmacological characterization of some benzazepinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
A Spectroscopic Guide to 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one: A Theoretical and Comparative Analysis
This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. In the absence of a consolidated public repository of experimental spectra for this specific molecule, this document leverages predictive modeling, established spectroscopic principles, and comparative data from structurally analogous compounds to offer a robust characterization framework for researchers, scientists, and professionals in drug development.
Introduction and Molecular Structure
3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a heterocyclic compound featuring a benzene ring fused to a seven-membered azepanone ring, which is N-methylated. This structural motif is of interest in medicinal chemistry due to its presence in various psychoactive compounds and other biologically active molecules. Understanding the spectroscopic properties of this core structure is crucial for its unambiguous identification, purity assessment, and further derivatization.
This guide will provide a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Each section will include a standardized experimental protocol, a detailed interpretation of the predicted spectral features, and, where applicable, a comparison with experimentally determined data for closely related compounds to ground the theoretical predictions in an experimental context.
Figure 1: Structure of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one with atom numbering for spectral assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for the title compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 220 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically >1024) to obtain a high-quality spectrum.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one in CDCl₃ is summarized in Table 1.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Aromatic Protons (4H) | 7.20 - 7.40 | Multiplet | 4H |
| C4-H₂ | ~2.90 | Triplet | 2H |
| C5-H₂ | ~2.60 | Triplet | 2H |
| N-CH₃ | ~3.10 | Singlet | 3H |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (7.20 - 7.40 ppm): The four protons on the benzene ring are expected to appear as a complex multiplet in this region. Their exact chemical shifts and coupling patterns will depend on the electronic environment, but they will be deshielded due to the aromatic ring current.
-
Aliphatic Protons (C4-H₂ and C5-H₂): The two methylene groups in the seven-membered ring are expected to appear as triplets, assuming coupling to each other. The protons on C4, being adjacent to the aromatic ring, are predicted to be slightly more deshielded (~2.90 ppm) than the protons on C5 (~2.60 ppm).
-
N-Methyl Protons (N-CH₃): The three protons of the N-methyl group are expected to appear as a sharp singlet at approximately 3.10 ppm. The absence of adjacent protons results in a singlet multiplicity.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is presented in Table 2.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 (C=O) | ~172 |
| Aromatic C (quaternary) | 135 - 140 |
| Aromatic C-H | 125 - 130 |
| C4 | ~35 |
| C5 | ~30 |
| N-CH₃ | ~36 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C2): The carbonyl carbon of the amide is the most deshielded carbon in the molecule and is predicted to have a chemical shift of around 172 ppm.
-
Aromatic Carbons: The six carbons of the benzene ring are expected to appear in the range of 125-140 ppm. The two quaternary carbons involved in the fusion to the seven-membered ring will likely have slightly different chemical shifts from the four protonated aromatic carbons.
-
Aliphatic Carbons (C4 and C5): The two methylene carbons in the seven-membered ring are predicted to appear in the upfield region, with C4 at approximately 35 ppm and C5 at around 30 ppm.
-
N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group is expected to have a chemical shift of approximately 36 ppm.
Comparative Analysis with Analogous Compounds
A study on 1,3-dihydro-2H-benzo[b][1][2]diazepin-2-ones provides experimental data that can serve as a useful comparison.[3][4] For example, in a related structure, the methylene protons of the seven-membered ring appear as distinct signals, which is consistent with the predictions for our target molecule.[3][4] The chemical shifts of the aromatic protons and carbons in these analogs also fall within the predicted ranges, lending confidence to the theoretical data presented here.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol for IR Data Acquisition
A standard protocol for obtaining an IR spectrum would be:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction and, if necessary, an ATR correction.
Predicted Characteristic IR Absorption Bands
The predicted key IR absorption bands for 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one are listed in Table 3.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Amide C=O Stretch | 1690 - 1630 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
Interpretation of the IR Spectrum:
-
C-H Stretching Vibrations: The spectrum will show distinct C-H stretching bands for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons (below 3000 cm⁻¹).[5]
-
Amide Carbonyl Stretch: A strong and sharp absorption band in the region of 1690-1630 cm⁻¹ is a definitive indicator of the amide carbonyl group.[6][7] The exact position will be influenced by the ring strain and electronic effects.
-
Aromatic C=C Stretching: One or more medium to strong bands in the 1600-1450 cm⁻¹ region will be indicative of the carbon-carbon double bond stretching within the benzene ring.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.
Experimental Protocol for MS Data Acquisition
A typical protocol for electron ionization mass spectrometry (EI-MS) is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight, or magnetic sector mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum.
Predicted Mass Spectrum and Fragmentation Pattern
The molecular weight of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (C₁₁H₁₃NO) is 175.23 g/mol . The EI mass spectrum is expected to show a molecular ion peak ([M]⁺˙) at m/z = 175.
The fragmentation of related benzodiazepine and amide structures often involves cleavage of the seven-membered ring and the amide bond.[1][2][8][9][10] Based on these precedents, the following key fragmentation pathways are anticipated:
Figure 2: Predicted major fragmentation pathways for 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one in EI-MS.
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak ([M]⁺˙, m/z = 175): The presence of this peak confirms the molecular weight of the compound.
-
Loss of a Methyl Radical ([M - CH₃]⁺, m/z = 160): Cleavage of the N-methyl group would result in a fragment at m/z 160.
-
Loss of Carbon Monoxide ([M - CO]⁺˙, m/z = 147): A common fragmentation for cyclic ketones and lactams is the loss of a neutral CO molecule.
-
Loss of Ethylene ([M - C₂H₄]⁺˙, m/z = 147): A retro-Diels-Alder type rearrangement in the seven-membered ring could lead to the expulsion of ethylene.
-
Tropylium Ion ([C₇H₇]⁺, m/z = 91): Further fragmentation of the benzazepine ring system is likely to produce the stable tropylium cation, a common fragment for compounds containing a benzyl moiety.
Conclusion
This technical guide provides a detailed theoretical and comparative spectroscopic analysis of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a comprehensive framework for the identification and characterization of this compound. The provided interpretations and comparisons with analogous structures aim to equip researchers with the necessary information to confidently analyze and verify their synthetic products.
References
- El-Ablack, F. Z., & Al-Jaber, H. I. (2008). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(14), 2215–2222.
-
Patiny, L., & Zasso, M. (2024). Simulate and predict NMR spectra. NMRDB.org. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NMRShiftDB. PubChem. Retrieved from [Link]
-
El-Ablack, F. Z., & Al-Jaber, H. I. (2008). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Semantic Scholar. Retrieved from [Link]
-
El-Ablack, F. Z., & Al-Jaber, H. I. (2008). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Patiny, L., & Zasso, M. (2024). Predict 1H proton NMR spectra. NMRDB.org. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Morsch, L. A., et al. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Kwantlen Polytechnic University. Retrieved from [Link]
- D'hooghe, M., et al. (2007). Comparison of various density functional methods for distinguishing stereoisomers based on computed (1)H or (13)C NMR chemical shifts using diastereomeric penam beta-lactams as a test set. Magnetic Resonance in Chemistry, 45(10), 819–829.
-
Contreras, R., et al. (2001). Structural determination of ε-lactams by 1H and 13C NMR. ResearchGate. Retrieved from [Link]
- Gokel, G. W., et al. (2006). 1H and 13C NMR assignments and X-ray structures for three monocyclic benzoannelated dilactam polyethers. Magnetic Resonance in Chemistry, 44(9), 901–904.
-
CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]
-
NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]
-
Contreras, R., et al. (2001). 13C NMR chemical shifts of ε-lactams (ppm). ResearchGate. Retrieved from [Link]
- da Silva, V. C., et al. (2018).
-
NMR Wiki. (2010, July 29). Databases. Retrieved from [Link]
-
Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
- Harned, A. M., & Kalstabakken, K. A. (2013). Spectral Database for Instructors: A Living, Online NMR FID Database.
-
Wishart, D. S., et al. (2024). PROSPRE - 1H NMR Predictor. Retrieved from [Link]
- Steinbeck, C., & Kuhn, S. (2022). An NMR Database for Organic and Organometallic Compounds. Magnetochemistry, 8(11), 143.
-
da Silva, V. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Retrieved from [Link]
-
Claramunt, R. M., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][1][2]diazepin-2-ones. ACS Omega, 5(40), 25883–25895.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
- Zhang, Y., et al. (2023). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. Current Drug Metabolism, 24(4), 305–317.
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Chart. Retrieved from [Link]
-
da Silva, V. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. ResearchGate. Retrieved from [Link]
-
Silverstein, R. M., et al. (2014). Interpretation of Mass Spectra. IntechOpen. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Claramunt, R. M., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][1][2]diazepin-2-ones. ResearchGate. Retrieved from [Link]
-
Claramunt, R. M., et al. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1][2]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][1][2]diazepin-2-ones. ACS Omega, 5(40), 25883–25895.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (HMDB0032039). Retrieved from [Link]
-
StudySmarter. (2023, October 21). Interpretation of Mass Spectra: Mclafferty, EI Techniques. Retrieved from [Link]
- Whitehead, A. P., et al. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. Journal of Analytical Toxicology, 47(6), 567–576.
-
ResearchGate. (n.d.). 1H- and 13C-NMR chemical shifts for compound 6. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.2: Interpreting Mass Spectra. Retrieved from [Link]
-
Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Retrieved from [Link].
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Friebolin, H. (2010). 2. NMR Spectra and Molecular Structure. In Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
-
Ghorab, M. M., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][2]diazepines, and Their Cytotoxic Activity. Molecules, 25(21), 5051.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Demont, E. H., et al. (2023). Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. ACS Medicinal Chemistry Letters, 14(5), 629–636.
- Smalley, R. K. (2008). 3. Azepines.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515.
Sources
- 1. Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel small molecule, 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. As direct experimental data for this specific compound is not extensively available in public literature, this document combines computationally predicted data with established, field-proven experimental methodologies for their determination. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive characterization of the molecule and a practical framework for its empirical validation. The significance of each property in the context of medicinal chemistry and drug discovery is discussed in detail to provide a holistic understanding of the molecule's potential developability.
Introduction: The Benzazepine Scaffold in Drug Discovery
The benzo[d]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive template for targeting a variety of receptors and enzymes. The specific compound of interest, 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, is a derivative with potential applications in areas such as neuroscience and oncology, pending further investigation. A thorough understanding of its physicochemical properties is the foundational step in any drug discovery and development cascade. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics and potential for toxicity.
Molecular Identity and Predicted Physicochemical Properties
The initial phase of characterizing a new chemical entity involves establishing its fundamental properties. In the absence of extensive empirical data, computational predictions serve as a valuable starting point for guiding experimental work. The properties for 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one have been calculated using established cheminformatics platforms such as Molinspiration and ChemAxon's Chemicalize.[1][2][3][4][5][6][7][8]
Chemical Structure:
-
IUPAC Name: 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
-
Molecular Formula: C₁₁H₁₃NO
-
SMILES: CN1C(=O)CCC2=CC=CC=C2C1
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 175.23 g/mol | Influences diffusion, bioavailability, and conformity to guidelines like Lipinski's Rule of Five. |
| logP (Octanol/Water Partition Coefficient) | 1.85 | A measure of lipophilicity; critical for membrane permeability and absorption. Values in this range often correlate with good oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Predicts transport properties, including blood-brain barrier penetration. A lower TPSA is generally associated with better CNS penetration. |
| Number of Hydrogen Bond Donors | 0 | Affects solubility and membrane permeability. |
| Number of Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | Influences solubility and interactions with biological targets. |
| pKa (acid dissociation constant) | Not readily calculable for the primary amide in this structure; expected to be very weakly acidic (pKa > 14). The compound is likely a neutral molecule under physiological conditions. | Determines the ionization state at a given pH, which profoundly impacts solubility, absorption, and receptor binding. |
| Aqueous Solubility (logS) | -2.5 (corresponding to ~0.2 g/L) | A critical factor for oral absorption and formulation. This predicted value suggests moderate solubility. |
Experimental Determination of Physicochemical Properties: Protocols and Rationale
While predictions are informative, empirical determination of physicochemical properties is a mandatory step in preclinical development. The following section details the standard, self-validating protocols for measuring the key parameters outlined above.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid.
Experimental Protocol (Capillary Method):
-
Sample Preparation: A small amount of the dry, crystalline 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is finely powdered.
-
Capillary Loading: The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid to a height of 2-3 mm.
-
Measurement: The loaded capillary is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube). The temperature is increased at a rate of 1-2°C per minute near the expected melting point.
-
Observation: The temperatures at which the first drop of liquid appears and at which the entire sample becomes a clear liquid are recorded as the melting range.
Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. Rapid heating can result in a measured melting point that is artificially high.
Aqueous Solubility Determination
Solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the gold standard for its determination.
Experimental Protocol (Shake-Flask Method):
-
Equilibration: An excess amount of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Self-Validating System: The protocol's trustworthiness is ensured by confirming that the concentration of the dissolved compound remains constant over an extended period of agitation, indicating that equilibrium has been achieved.
Lipophilicity (logP) Determination
The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which dictates its ability to cross biological membranes.
Experimental Protocol (Shake-Flask Method):
-
Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously to allow for partitioning of the compound between the two phases and then left to stand for complete phase separation.
-
Quantification: The concentration of the compound in both the aqueous and octanolic phases is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Diagram of the Experimental Workflow for logP Determination:
Caption: Workflow for logP determination via the shake-flask method.
Ionization Constant (pKa) Determination
The pKa value indicates the strength of an acidic or basic functional group. For the target molecule, the amide proton is extremely weakly acidic, and the molecule lacks a basic center. Therefore, it is expected to be neutral across the physiological pH range. Should a derivative with an ionizable group be synthesized, potentiometric titration would be the standard method for pKa determination.
Experimental Protocol (Potentiometric Titration):
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.
-
pH Monitoring: The pH of the solution is measured with a calibrated pH electrode after each addition of titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.
Diagram of the Logic for Physicochemical Property Assessment:
Caption: Logical flow from molecular structure to a full physicochemical profile.
Proposed Synthetic Route
A plausible and efficient synthesis of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one can be envisioned starting from commercially available materials, adapting known methodologies for the formation of the benzazepine core.[9][10][11][12][13]
Scheme 1: Proposed Synthesis
A potential synthetic route could involve the following key steps:
-
Friedel-Crafts Acylation: Reaction of benzene with a suitable succinic anhydride derivative to form a keto-acid.
-
Reduction: Reduction of the ketone to an alcohol, followed by conversion to a leaving group (e.g., a halide).
-
Cyclization: Intramolecular cyclization to form the dihydro-1H-benzo[d]azepinone core.
-
N-Methylation: Alkylation of the amide nitrogen with a methylating agent (e.g., methyl iodide) in the presence of a suitable base to yield the final product.
This proposed route offers a convergent and scalable approach to the target molecule, utilizing well-established and robust chemical transformations.
Conclusion and Future Directions
This technical guide has established a foundational physicochemical profile for 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one through a combination of computational prediction and established experimental protocols. The predicted properties—moderate lipophilicity, low polar surface area, and good aqueous solubility—suggest that this molecule possesses a favorable profile for further investigation as a potential drug candidate. The next critical steps will involve the synthesis of the compound and the empirical validation of these predicted properties. Subsequent in vitro and in vivo studies will then be necessary to elucidate its biological activity and full ADME profile, paving the way for its potential development as a novel therapeutic agent.
References
-
Molinspiration Cheminformatics. (n.d.). Molinspiration. Retrieved January 22, 2026, from [Link]
-
ChemAxon. (n.d.). Chemicalize. Retrieved January 22, 2026, from [Link]
- Molinspiration Cheminformatics. (n.d.). Molinspiration Cheminformatics - R&D Chemicals. Retrieved January 22, 2026, from a relevant chemical software directory.
-
Wikipedia. (n.d.). Chemicalize. Retrieved January 22, 2026, from [Link]
- Grokipedia. (n.d.). Chemicalize.
-
ChemAxon Docs. (n.d.). Introduction to Chemicalize. Retrieved January 22, 2026, from [Link]
- World Journal of Pharmaceutical and Medical Research. (2025). Molinspiration is Inspiration to Molecule by Software in Drug Discovery.
-
YouTube. (2025). Molinspiration: Demo With Example Compound, Key Features & Complete Walk-Through. Retrieved January 22, 2026, from [Link]
-
MDPI. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved January 22, 2026, from [Link]
-
PubMed. (1999). Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones. Retrieved January 22, 2026, from [Link]
- ResearchGate. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones.
-
PubMed Central. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][3][5]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved January 22, 2026, from [Link]
- IJTSRD. (2021). Synthesis of 1,5- Benzodiazepines A Review.
-
PubChem. (n.d.). 4-Methyl-3,4-Dihydro-1h-1,4-Benzodiazepine-2,5-Dione. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine. Retrieved January 22, 2026, from [Link]
Sources
- 1. rdchemicals.com [rdchemicals.com]
- 2. Chemicalize - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. docs.chemaxon.com [docs.chemaxon.com]
- 5. Molinspiration Cheminformatics [molinspiration.com]
- 6. chemaxon.com [chemaxon.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. wjpmr.com [wjpmr.com]
- 9. mdpi.com [mdpi.com]
- 10. Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijtsrd.com [ijtsrd.com]
An In-depth Technical Guide to Determining the Solubility of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Foreword: The Critical Role of Solubility in Drug Development
In the landscape of drug discovery and development, solubility is a cornerstone physicochemical property. It dictates the extent to which a compound can dissolve in a solvent to form a homogeneous solution, fundamentally influencing its bioavailability and therapeutic efficacy.[1][2] For a novel chemical entity such as 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, a thorough understanding of its solubility profile is not merely an academic exercise; it is a critical success factor that governs formulation strategies, predicts in vivo behavior, and ultimately, determines its viability as a therapeutic agent.[3][4] More than 40% of new chemical entities exhibit poor aqueous solubility, a major hurdle that can lead to inadequate bioavailability and unpredictable clinical outcomes.[2][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this target compound, grounding experimental protocols in fundamental scientific principles.
Theoretical Foundations of Solubility
Before embarking on experimental determination, it is imperative to grasp the principles that govern the solubility of an organic molecule like 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
Molecular Structure and Polarity: "Like Dissolves Like"
The adage "like dissolves like" is the most fundamental principle in solubility science.[6][7] It posits that a solute will dissolve best in a solvent with similar polarity. Polar solutes, characterized by the presence of functional groups capable of hydrogen bonding (e.g., -OH, -NH, -COOH) or significant dipole moments, dissolve well in polar solvents like water.[8][9] Conversely, non-polar solutes, which are typically rich in hydrocarbon content, dissolve in non-polar solvents such as hexane.[10] The structure of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, featuring a bicyclic aromatic system, an amide group, and a methyl substituent, suggests a molecule with both hydrophobic (the benzo group) and polar (the amide group) regions. This amphiphilic nature implies that its solubility will be highly dependent on the solvent system chosen.
The Influence of pH and pKa
For ionizable compounds, pH is a dominant factor influencing aqueous solubility.[10][11] The molecule 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one contains a lactam (a cyclic amide), which is generally a very weak base. The pKa of the conjugate acid of this lactam will determine the pH at which the molecule becomes protonated (ionized). The relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a compound is described by the Henderson-Hasselbalch equation .[12][13]
For a weak base: pH = pKa + log ( [B] / [BH+] ) Where:
-
[B] is the concentration of the neutral base
-
[BH+] is the concentration of the protonated (ionized) conjugate acid
The ionized form of a molecule is typically much more soluble in aqueous media than the neutral form. Therefore, for a basic compound like our target molecule, solubility is expected to increase as the pH of the solution decreases below its pKa.[11] However, it is crucial to recognize that the Henderson-Hasselbalch equation often provides only a rough estimation, as other factors like buffer composition can significantly influence the actual pH-solubility profile.[14][15]
Thermodynamic vs. Kinetic Solubility
It is essential to distinguish between two key types of solubility measurements:
-
Thermodynamic (Equilibrium) Solubility: This is the maximum concentration of a substance that can dissolve in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[16][17] It represents a true, stable state and is the gold standard for preformulation studies. The shake-flask method is the most reliable technique for its determination.[18][19]
-
Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in a co-solvent (typically DMSO), precipitates when added to an aqueous buffer.[20][21] While faster and requiring less compound, kinetic solubility often overestimates thermodynamic solubility due to the formation of supersaturated solutions or amorphous precipitates.[22][23] It is primarily used for high-throughput screening in early discovery.[20]
This guide will focus on the determination of thermodynamic solubility, which provides the most accurate and reliable data for drug development decisions.
Strategic Selection of Solvents
A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The choice of solvents should span a range of polarities to reflect various physiological and formulation environments.
| Solvent Class | Specific Examples | Rationale for Inclusion |
| Aqueous Buffers (ICH) | pH 1.2 (Simulated Gastric Fluid, SGF) | To assess solubility in the acidic environment of the stomach.[24][25] |
| pH 4.5 (Acetate Buffer) | Represents an intermediate pH relevant to the small intestine.[24][25] | |
| pH 6.8 (Phosphate Buffer, SIF) | Simulates the pH of the lower small intestine.[24][25] | |
| Polar Protic Solvents | Methanol, Ethanol | Common organic solvents used in synthesis and formulation; capable of hydrogen bonding.[26] |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High solubilizing power for a wide range of organic molecules.[27] |
| Non-Polar Solvents | Hexane, Toluene | To assess solubility in lipophilic environments.[26] |
| Biorelevant Media | FaSSIF (Fasted State Simulated Intestinal Fluid) | Contains bile salts and phospholipids to better mimic in vivo conditions in the fasted state. |
| FeSSIF (Fed State Simulated Intestinal Fluid) | Mimics conditions in the fed state, which can significantly impact solubility. |
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol details the industry-standard shake-flask method for determining equilibrium solubility, a procedure endorsed by regulatory bodies like the ICH.[24][28]
Diagram of the Experimental Workflow
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. ucd.ie [ucd.ie]
- 6. caymanchem.com [caymanchem.com]
- 7. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. microbenotes.com [microbenotes.com]
- 13. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 14. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. enamine.net [enamine.net]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. ovid.com [ovid.com]
- 23. researchgate.net [researchgate.net]
- 24. database.ich.org [database.ich.org]
- 25. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 26. thecalculatedchemist.com [thecalculatedchemist.com]
- 27. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ema.europa.eu [ema.europa.eu]
In vitro metabolic stability of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
An In-Depth Technical Guide to the In Vitro Metabolic Stability Assessment of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Executive Summary
The metabolic stability of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. A compound that is metabolized too rapidly will have poor bioavailability and a short half-life, while a compound that is excessively stable may accumulate and lead to toxicity or undesirable drug-drug interactions.[1][2] This guide provides a comprehensive framework for the in vitro assessment of the metabolic stability of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, a novel compound with a benzodiazepinone core. As a Senior Application Scientist, this document moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach. We will detail methodologies using two primary in vitro systems: human liver microsomes (HLM) for initial high-throughput screening and cryopreserved human hepatocytes for a more physiologically relevant, comprehensive assessment.
The Central Role of Metabolic Stability in Drug Discovery
The journey of a drug from administration to its target site is fraught with metabolic hurdles, primarily orchestrated by the liver.[2] The assessment of metabolic stability is therefore a cornerstone of modern drug discovery, allowing researchers to:
-
Predict In Vivo Pharmacokinetics: In vitro data on metabolic rate, expressed as intrinsic clearance (CLint), is the foundation for predicting in vivo hepatic clearance, which in turn influences key parameters like half-life and bioavailability.[3][4]
-
Guide Structural Optimization: Early-stage screening of metabolic stability allows medicinal chemists to establish structure-activity relationships (SAR) and structure-metabolism relationships (SMR). This iterative process enables the design of analogues with improved stability while retaining pharmacological potency.
-
Anticipate Drug-Drug Interactions (DDI): Compounds that are heavily metabolized by a single enzyme pathway, such as a specific cytochrome P450 (CYP) isoform, are more susceptible to DDIs.[5][6] Understanding a compound's metabolic profile is the first step in evaluating this risk.
-
Minimize Risk of Toxic Metabolites: Rapid metabolism can sometimes lead to the formation of reactive or toxic metabolites.[1][7] While stability assays focus on the disappearance of the parent drug, they are often a precursor to metabolite identification studies.[8]
Profile of the Target Compound: 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
The target compound belongs to the benzodiazepinone class. This structural family is well-known to undergo extensive hepatic metabolism. The primary metabolic pathways for many benzodiazepines involve oxidation reactions catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19.[5][6][9][10] Potential metabolic "soft spots" on the 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one structure could include:
-
Oxidation of the aromatic ring.
-
N-demethylation.
-
Hydroxylation at various aliphatic positions.
Given this context, a thorough in vitro investigation is essential to characterize its specific metabolic fate.
Choosing the Right In Vitro Model: A Comparative Analysis
The selection of an appropriate in vitro system is a critical decision based on a balance of physiological relevance, throughput, and cost. For a comprehensive assessment, a tiered approach is recommended, beginning with a simple, high-throughput system and progressing to a more complex, physiologically relevant one.
Caption: Tiered approach for metabolic stability assessment.
| Feature | Human Liver Microsomes (HLM) | Cryopreserved Human Hepatocytes |
| System Composition | Vesicles of endoplasmic reticulum containing Phase I (CYP, FMO) and some Phase II (UGT) enzymes.[11][12] | Intact, whole liver cells containing a full complement of Phase I and Phase II enzymes, cofactors, and transporters.[13][14] |
| Physiological Relevance | Moderate. Lacks cytosolic enzymes and active transport mechanisms. | High. Represents the most complete in vitro model of the hepatic environment.[14] |
| Primary Application | High-throughput screening of NCEs for CYP-mediated metabolic stability.[11] | Definitive CLint determination, cross-species comparisons, and studies requiring both Phase I and II metabolism.[15][16] |
| Advantages | Cost-effective, long shelf-life, easy to use, high-throughput.[12][14] | Provides a more accurate prediction of in vivo hepatic clearance; assesses interplay between metabolism and transport.[13] |
| Limitations | May underestimate clearance for compounds metabolized by non-microsomal enzymes or limited by cellular uptake.[14] | More expensive, lower throughput, subject to donor variability.[14] |
Experimental Protocols for Metabolic Stability Assessment
The following protocols are designed as self-validating systems. The inclusion of well-characterized control compounds is non-negotiable, as it validates the metabolic competency of the specific batch of microsomes or hepatocytes and ensures the assay is performing as expected.
Human Liver Microsomal (HLM) Stability Assay Protocol
This assay measures the intrinsic clearance of the compound due primarily to Phase I enzymes.
Caption: Workflow for the Cryopreserved Hepatocyte Stability Assay.
Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Perform a cell count and assess viability using the Trypan Blue exclusion method. Viability must be >80% for a valid experiment.
-
Dilute the cells to a final density of 0.5 x 10^6 viable cells/mL in pre-warmed, serum-free incubation medium (e.g., Williams' Medium E). [17][18]
-
-
Incubation Procedure:
-
Add the hepatocyte suspension to the wells of a non-coated 12 or 24-well plate. [17] * Add the test compound stock solution to a final concentration of 1 µM.
-
Include positive controls (e.g., 7-Hydroxycoumarin for Phase II, Midazolam for Phase I) and negative controls (heat-inactivated hepatocytes) to ensure the system is metabolically active and to measure non-enzymatic degradation. [17] * Place the plate on an orbital shaker in an incubator at 37°C, 5% CO2.
-
-
Sampling and Quenching:
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Bioanalytical Methodology: LC-MS/MS Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the disappearance of a parent compound in a complex biological matrix. [19][20][21]Its power lies in its exceptional sensitivity and selectivity.
-
Chromatography (LC): The sample is first passed through an HPLC or UPLC column, which separates the parent compound from potential metabolites and matrix components based on their physicochemical properties.
-
Mass Spectrometry (MS/MS): The separated components are ionized (typically via electrospray ionization, ESI) and analyzed by the mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, the instrument is set to detect a specific precursor ion (the molecular weight of the parent drug) and a specific product ion (a characteristic fragment), creating a highly selective "fingerprint" for the compound, minimizing interference from the matrix. [19]
Data Analysis and Interpretation
The primary goal of data analysis is to determine the compound's in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Calculate Percent Remaining: For each time point, the amount of parent compound remaining is calculated relative to the T=0 time point, after normalizing to the internal standard response.
-
Determine the Rate Constant (k): The natural logarithm (ln) of the percent remaining is plotted against time. The slope of the linear regression line of this plot is the elimination rate constant, k (in units of min⁻¹).
-
Calculate Half-Life (t1/2): The half-life is the time it takes for 50% of the compound to be metabolized.
-
Formula: t1/2 = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): CLint represents the volume of the matrix (microsomal suspension or hepatocyte suspension) cleared of the drug per unit time per unit of protein or cells.
-
HLM CLint Formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume in µL / mg of microsomal protein in incubation)
-
Hepatocyte CLint Formula: CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume in µL / number of cells in millions) [17] Table 4: Example Metabolic Stability Data Summary
-
| Compound | System | In Vitro t1/2 (min) | CLint | Stability Classification |
| 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | HLM | 25 | 55.4 µL/min/mg | Moderate |
| 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | Hepatocytes | 48 | 28.9 µL/min/10⁶ cells | Moderate |
| Verapamil (Control) | HLM | < 10 | > 138 µL/min/mg | High Clearance |
| Warfarin (Control) | HLM | > 60 | < 23 µL/min/mg | Low Clearance |
Conclusion and Future Directions
This guide outlines a robust, tiered strategy for determining the in vitro metabolic stability of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. By employing both human liver microsomes and hepatocytes, researchers can gain a comprehensive understanding of the compound's susceptibility to hepatic clearance. The data generated from these studies—half-life and intrinsic clearance—are invaluable for ranking compounds, guiding chemical optimization, and providing the foundational parameters for predicting in vivo human pharmacokinetics.
Following this stability assessment, logical next steps in the drug development process would include:
-
Metabolite Identification: Characterizing the structures of the major metabolites formed. [16]* Reaction Phenotyping: Identifying the specific CYP450 enzymes responsible for the compound's metabolism.
-
CYP Inhibition and Induction Studies: Assessing the potential for the compound to cause drug-drug interactions. [22] This structured approach ensures that critical metabolic information is generated efficiently, enabling informed, data-driven decisions in the progression of this promising NCE towards clinical development.
References
-
Di, L. (2020). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. [Link]
-
Ohtani, H., & Sawada, Y. (n.d.). [Cytochrome P450 3A4 and Benzodiazepines]. PubMed. [Link]
-
Niwa, T., & Shiraga, T. (2017). Metabolic activation of benzodiazepines by CYP3A4. PubMed. [Link]
-
Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Milecell Bio. [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. De Gruyter. [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. PubMed. [Link]
-
Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?. Patsnap Synapse. [Link]
-
Fukao, T., & Ohtani, H. (2004). Effects of Genetic Polymorphism of Cytochrome P450 Enzymes on the Pharmacokinetics of Benzodiazepines. PubMed. [Link]
-
Prakash, C., & Chow, D. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. SpringerLink. [Link]
-
Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Obach, R. S. (2009). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. [Link]
-
Ohtani, H., & Sawada, Y. (2000). [Cytochrome P450 3A4 and Benzodiazepines]. ResearchGate. [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Domainex. [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]
-
FDA. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA. [Link]
-
Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]
-
Masimirembwa, C. M., et al. (2016). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. ResearchGate. [Link]
-
PTM Biolabs. (2026). Metabolite Identification LC MS Testing. PTM Biolabs. [Link]
-
Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News. [Link]
-
Griffin, C. E., & Kaye, A. M. (2023). Optimizing benzodiazepine treatment of anxiety disorders. MDedge. [Link]
-
MDPI. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. [Link]
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. [Link]
-
Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis. [Link]
-
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]
-
Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Creative Bioarray. [Link]
- Unknown Source. (n.d.). Applications of LC/MS in Qualitative Drug Metabolite Studies. Source not found.
-
FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]
-
BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. BioIVT. [Link]
-
FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]
Sources
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing benzodiazepine treatment of anxiety disorders | MDedge [mdedge.com]
- 7. Metabolic activation of benzodiazepines by CYP3A4 [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Effects of genetic polymorphism of cytochrome P450 enzymes on the pharmacokinetics of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 12. mdpi.com [mdpi.com]
- 13. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 14. dls.com [dls.com]
- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. protocols.io [protocols.io]
- 19. technologynetworks.com [technologynetworks.com]
- 20. testinglab.com [testinglab.com]
- 21. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 22. bioivt.com [bioivt.com]
A Comprehensive Technical Guide to the Pharmacokinetic and ADME Profiling of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in-depth evaluation of the pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the novel compound, 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. As a member of the benzodiazepine class of compounds, its disposition within a biological system is paramount to its potential therapeutic efficacy and safety.[1] This document outlines a strategic and logical progression of in vitro and in vivo studies designed to elucidate the full ADME profile, providing critical data for lead optimization and preclinical development. The methodologies described herein are grounded in established industry best practices and regulatory expectations.[2][3][4]
Introduction: The Imperative of Early ADME Characterization
The journey of a novel chemical entity from discovery to a viable therapeutic agent is fraught with challenges, with a significant percentage of failures in clinical trials attributed to suboptimal pharmacokinetic properties. Early and comprehensive characterization of a compound's ADME profile is therefore not merely a regulatory requirement but a cornerstone of efficient and successful drug development.[4] This guide is dedicated to outlining a robust, scientifically-driven approach to understanding the ADME characteristics of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. As a derivative of the benzodiazepine scaffold, this compound is anticipated to interact with the central nervous system, making a thorough understanding of its ability to cross the blood-brain barrier and its metabolic fate of critical importance.[5]
This document will detail the requisite in vitro assays and subsequent in vivo studies, explaining the rationale behind experimental choices and the interpretation of the data generated. Our approach is designed to be a self-validating system, where the data from each stage informs the design and execution of the next, ensuring a comprehensive and reliable ADME profile.
Physicochemical Properties: The Foundation of Pharmacokinetics
Prior to initiating cell-based and in vivo studies, a thorough understanding of the fundamental physicochemical properties of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is essential. These properties govern its behavior in biological matrices and are predictive of its absorption and distribution characteristics.
Solubility
Aqueous solubility is a critical determinant of oral absorption. Both kinetic and thermodynamic solubility should be assessed.
-
Kinetic Solubility: This is typically measured in a high-throughput manner and provides an early indication of a compound's dissolution rate.
-
Thermodynamic Solubility: This represents the true equilibrium solubility and is a more definitive measure.
| Parameter | Assay Format | Purpose |
| Kinetic Solubility | High-throughput nephelometric or UV-based methods | Early assessment of dissolution rate. |
| Thermodynamic Solubility | Shake-flask method followed by LC-MS/MS analysis | Definitive measure of equilibrium solubility. |
Lipophilicity (LogD)
The octanol-water distribution coefficient (LogD) at physiological pH (7.4) is a key indicator of a compound's ability to permeate biological membranes.
| Parameter | Assay Format | Purpose |
| LogD at pH 7.4 | Shake-flask method or automated high-throughput methods | Predicts membrane permeability and potential for non-specific binding. |
Absorption: The Gateway to Systemic Circulation
For orally administered drugs, absorption from the gastrointestinal tract is the first critical step. In vitro models provide valuable predictive data on intestinal permeability and the potential for active transport.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of differentiated enterocytes that mimic the intestinal epithelial barrier.[6][7][8][9] This assay is the gold standard for in vitro prediction of intestinal permeability and for identifying whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[7][10]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on semipermeable supports in transwell plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[7]
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).[7]
-
Assay Execution:
-
The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) chamber of the transwell plate.[7]
-
The appearance of the compound in the receiving chamber is monitored over a set period (e.g., 2 hours).[7]
-
Samples are taken from both chambers at the end of the incubation period and analyzed by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 is indicative of active efflux.[10]
-
dot
Caption: Bidirectional Caco-2 Permeability Assay Workflow.
Distribution: Reaching the Target
Once absorbed, a drug distributes throughout the body. The extent of distribution is influenced by its binding to plasma proteins and its ability to partition into tissues.
Plasma Protein Binding (PPB)
The binding of a drug to plasma proteins, primarily albumin, is a key determinant of its free (unbound) concentration, which is the fraction available to exert pharmacological effects.[11][12][13] The Rapid Equilibrium Dialysis (RED) method is a widely accepted and reliable technique for determining the fraction of unbound drug.[11][13]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Preparation: A RED device, which consists of a Teflon base plate with multiple wells, each containing a dialysis membrane insert, is used. The inserts are first rinsed with 20% ethanol and then with ultrapure water.[11]
-
Sample Preparation: The test compound is spiked into plasma (human, rat, mouse) at a relevant concentration (e.g., 1-10 µM).[11]
-
Dialysis: The plasma containing the test compound is added to one chamber of the RED insert, and dialysis buffer (phosphate-buffered saline, pH 7.4) is added to the other chamber.[11]
-
Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for a sufficient time (e.g., 4 hours) to reach equilibrium.[11]
-
Sample Analysis: Aliquots are taken from both the plasma and buffer chambers. The samples are then prepared for LC-MS/MS analysis to determine the concentration of the compound in each chamber.
-
Data Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber (free drug) to the concentration in the plasma chamber (total drug).
| Species | Purpose |
| Human | To predict the unbound fraction in humans. |
| Rat, Mouse | To aid in the interpretation of in vivo pharmacokinetic and pharmacodynamic studies in these species. |
Metabolism: Biotransformation and Clearance
Metabolism is the process by which the body chemically modifies drugs, typically in the liver, to facilitate their excretion. Understanding the metabolic stability of a compound and the enzymes involved is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).[14][15]
Metabolic Stability
Metabolic stability assays measure the rate at which a compound is metabolized by liver enzymes. These assays are typically conducted using liver microsomes or hepatocytes.[16][17]
-
Liver Microsomes: These contain the majority of the cytochrome P450 (CYP) enzymes, which are responsible for most Phase I oxidative metabolism.[16][17]
-
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolizing enzymes, providing a more complete picture of hepatic metabolism.[18][17][19]
Experimental Protocol: Microsomal Stability Assay
-
Reaction Mixture Preparation: A reaction mixture containing liver microsomes (human, rat, mouse) and a NADPH regenerating system in a suitable buffer is prepared.[16]
-
Incubation: The test compound is added to the reaction mixture and incubated at 37°C.[16]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[16]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
dot
Caption: Microsomal Metabolic Stability Assay Workflow.
CYP450 Reaction Phenotyping
This assay identifies which specific CYP450 isozymes are responsible for the metabolism of the compound. This is important for predicting potential DDIs.[20]
CYP450 Inhibition
CYP450 inhibition assays determine the potential of a compound to inhibit the activity of major CYP isozymes, which can lead to DDIs when co-administered with other drugs.[14][15][20][21] The IC50 (concentration causing 50% inhibition) is determined for the major human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[21]
CYP450 Induction
CYP450 induction assays assess the potential of a compound to increase the expression of CYP enzymes, which can lead to faster metabolism of co-administered drugs and a reduction in their efficacy.[14][15] These assays are typically conducted in cultured human hepatocytes.[22]
Excretion: The Final Elimination
While in vitro models for excretion are limited, the data from metabolism studies, particularly in hepatocytes which can form bile canaliculi, can provide some initial insights into potential biliary excretion. Definitive excretion data is obtained from in vivo studies.
In Vivo Pharmacokinetic Studies
Following the comprehensive in vitro characterization, in vivo pharmacokinetic studies in preclinical species (e.g., mouse or rat) are conducted to understand the compound's behavior in a whole organism.[23][24][25][26]
Experimental Design: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing: The compound is administered via intravenous (IV) and oral (PO) routes in separate groups of animals. The IV dose provides data on clearance and volume of distribution, while the PO dose allows for the determination of oral bioavailability.
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: The concentration of the compound in plasma is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters.
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t½ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral bioavailability |
Integrated ADME Profile and Forward Strategy
The culmination of these studies will provide a comprehensive ADME profile for 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. This integrated dataset will enable a thorough assessment of the compound's drug-like properties and will guide further development. Any identified liabilities, such as low oral bioavailability, rapid metabolism, or significant potential for DDIs, can then be addressed through medicinal chemistry efforts to optimize the compound's structure.
References
- Benzodiazepine Pathway, Pharmacokinetics - ClinPGx. (n.d.).
- In Vitro ADME. (n.d.). Selvita.
- In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs.
- Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063-2077.
- Cytochrome P450 Assays. (n.d.). Indigo Biosciences.
- Breimer, D. D. (1983). Pharmacokinetics of benzodiazepines: metabolic pathways and plasma level profiles. Arzneimittel-Forschung, 33(8a), 1188-1191.
- CYP450 Inhibition and Induction Assay. (n.d.). Creative Diagnostics.
- Caco-2 Permeability Assay. (n.d.). Enamine.
- Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. (n.d.).
- In Vitro ADME Studies. (n.d.). PharmaLegacy.
- Benzodiazepine. (n.d.). In Wikipedia.
- Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
- Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (n.d.). Springer Nature Experiments.
- Troutman, M. D., & Thakker, D. R. (2003). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in molecular biology (Clifton, N.J.), 223, 235–257.
- Plasma Protein Binding Assay. (2022). Visikol.
- Caco-2 Permeability. (n.d.). Concept Life Sciences.
- Benzodiazepine metabolic pathways. (n.d.).
- Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories.
- Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. (n.d.). Nuvisan.
- In Vitro ADME. (n.d.). BioDuro.
- Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). protocols.io.
- BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization. (n.d.). Sigma-Aldrich.
- Benzodiazepine Metabolism Lab Guide. (2024). Cayman Chemical.
- Obach, R. S. (2009). In vitro cytochrome P450 inhibition and induction. Methods in molecular biology (Clifton, N.J.), 595, 235–251.
- Plasma Protein Binding Assay. (n.d.). Domainex.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
- GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. (n.d.).
- An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2014). Journal of biomolecular screening, 19(4), 588–597.
- Plasma Protein Binding (PPB) Assays. (n.d.). WuXi AppTec.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols.
- Metabolic Stability Assays. (n.d.). Merck Millipore.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
- Draft guideline on conduct of pharmacokinetic studies in target animal species - Revision 1. (2017). European Medicines Agency.
- Annex 9. (n.d.). World Health Organization (WHO).
Sources
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. selvita.com [selvita.com]
- 3. criver.com [criver.com]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. ClinPGx [clinpgx.org]
- 6. ovid.com [ovid.com]
- 7. enamine.net [enamine.net]
- 8. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 9. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 11. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Plasma Protein Binding Assay [visikol.com]
- 13. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 16. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 17. Metabolic Stability Assays [merckmillipore.com]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. protocols.io [protocols.io]
- 20. criver.com [criver.com]
- 21. nuvisan.com [nuvisan.com]
- 22. In vitro cytochrome P450 inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. dctd.cancer.gov [dctd.cancer.gov]
- 25. ema.europa.eu [ema.europa.eu]
- 26. who.int [who.int]
Preliminary Toxicology Screening of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary toxicological screening of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, a novel chemical entity belonging to the benzodiazepinone class. Given the limited public data on this specific molecule, this document synthesizes established toxicological principles and regulatory guidelines to propose a robust, tiered screening strategy. The guide is designed for researchers, scientists, and drug development professionals, offering a rationale-driven approach to early-stage safety assessment. It integrates in vitro assays for cytotoxicity and genotoxicity with a definitive in vivo acute oral toxicity study, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. The methodologies detailed herein are grounded in authoritative protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure scientific integrity and regulatory relevance.
Introduction and Rationale
3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a heterocyclic compound featuring the core structure of a benzodiazepine.[1][2] Compounds of this class are well-known for their diverse pharmacological activities, primarily acting as central nervous system (CNS) depressants.[1][2] The classical mechanism of action for many benzodiazepines involves positive allosteric modulation of the GABA-A receptor, which enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[1][3][4]
The introduction of any novel chemical entity intended for potential therapeutic use necessitates a rigorous toxicological evaluation as an initial step in assessing its safety profile.[5][6] This preliminary screening is critical for identifying potential hazards, establishing a preliminary safety margin, and making informed decisions about further development.[7][8] This guide outlines a logical, stepwise approach to characterize the initial toxicological profile of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
Physicochemical Characterization: The Foundation of Toxicological Assessment
Before initiating any biological testing, a thorough characterization of the compound's physicochemical properties is paramount. This data is not merely descriptive; it is predictive and essential for the design and interpretation of toxicological studies.
| Property | Importance in Toxicology Screening |
| Solubility | Determines appropriate vehicle for in vitro and in vivo dosing; poor solubility can lead to inaccurate results or precipitation at the dosing site.[5] |
| LogP/LogD | Indicates the compound's lipophilicity, which influences its absorption, distribution, and potential to cross the blood-brain barrier. |
| pKa | Determines the ionization state at physiological pH, affecting solubility, permeability across membranes, and receptor binding. |
| Chemical Stability | Ensures the integrity of the test compound under experimental conditions (e.g., in dosing vehicles, cell culture media). Degradation could lead to misleading results. |
| Purity | Confirms that observed toxicity is due to the compound itself and not impurities from the synthesis process.[5] |
Protocol Insight: The choice of vehicle for in vivo studies is a critical decision derived from this data. Aqueous solutions are preferred, followed by suspensions or solutions in oil (e.g., corn oil).[5] The toxic characteristics of any non-aqueous vehicle must be well-understood.[5]
Tier 1: In Vitro Toxicology Screening
The modern paradigm of toxicology emphasizes the use of in vitro methods early in the discovery phase to screen out compounds with unfavorable toxicity profiles, thereby reducing the reliance on animal testing.[9][10][11]
Cellular Cytotoxicity Assessment
The initial step is to determine the concentration at which the compound elicits general cellular toxicity. This provides a baseline understanding of its potency and helps in dose selection for subsequent, more specific assays.
Recommended Assay: ATP Depletion Assay (e.g., CellTiter-Glo®)
Rationale: Cellular ATP levels are a direct indicator of metabolically active, viable cells.[10] This assay is sensitive, reproducible, and amenable to high-throughput screening formats.[10]
Experimental Protocol: Cytotoxicity in HepG2 Cells
-
Cell Culture: Culture HepG2 cells (a human liver carcinoma cell line) in appropriate media until they reach approximately 80% confluency. The liver is a primary site of metabolism and potential toxicity for many xenobiotics.
-
Plating: Seed 5,000-10,000 cells per well in a 96-well, clear-bottomed plate and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one in DMSO. Perform a serial dilution to create a range of concentrations (e.g., from 100 µM down to 0.1 µM).
-
Dosing: Treat the cells with the various concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: After incubation, allow the plate and reagents to equilibrate to room temperature. Add the ATP detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the concentration-response curve to calculate the IC50 (the concentration that inhibits 50% of the cell viability).
Genotoxicity Screening
Assessing the potential for a compound to cause genetic mutations is a critical component of safety assessment.
-
Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations). It is a standard, rapid, and cost-effective initial screen for mutagenicity.
-
In Vitro Micronucleus Test: This assay, typically performed in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes), detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) events. It provides a more comprehensive picture of chromosomal damage.
Causality Insight: A positive result in these in vitro genotoxicity assays would be a significant red flag, often triggering more extensive in vivo genetic toxicology studies and potentially halting further development.[12]
Tier 2: In Vivo Acute Oral Toxicity Assessment
Should the compound show acceptable in vitro profiles, a limited in vivo study is required to understand its systemic toxicity in a whole organism.[7][13][14] This provides crucial information on clinical signs of toxicity, target organs, and an estimation of the lethal dose.[6]
Recommended Guideline: OECD Test Guideline 423 - Acute Toxic Class Method.[15]
Rationale for Selection: The Acute Toxic Class Method is chosen over traditional LD50 tests (like OECD 401) because it significantly reduces the number of animals required while still allowing for the classification of the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[15][16] It relies on observing clear signs of toxicity at fixed dose levels rather than solely on mortality as the endpoint.[16]
Experimental Workflow Diagram
Caption: OECD 423 Acute Toxic Class Method Workflow.
Detailed Experimental Protocol
-
Test Animals: The preferred species is the rat.[5] Use healthy, young adult animals of a single sex (typically females, as they are often slightly more sensitive) from a commonly used laboratory strain.[15][16] Animals should be acclimatized to laboratory conditions for at least 5 days.
-
Housing: House animals in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard laboratory diet and drinking water.
-
Fasting: Withhold food overnight prior to dosing.[5]
-
Dose Selection: The starting dose is selected from fixed levels of 5, 50, 300, and 2000 mg/kg. In the absence of prior information, 300 mg/kg is a common starting point.[16]
-
Administration: Administer the compound in a single dose by gavage using a stomach tube. The volume should generally not exceed 1 mL/100g body weight for rodents.[5]
-
Stepwise Procedure:
-
Step 1: Dose a group of 3 female rats at the starting dose.
-
Observation & Decision: Observe animals closely for mortality and clinical signs. The outcome determines the next step:
-
If 2 or 3 animals die, the next step is to dose 3 new animals at the next lower fixed dose level.
-
If 0 or 1 animal dies, the next step is to dose 3 new animals at the next higher fixed dose level.
-
-
This procedure is repeated until a stopping criterion is met (e.g., no mortality at the highest dose, or clear toxicity at a given dose).
-
-
Observation Period: All surviving animals are observed for a total of 14 days.[6][16]
-
Parameters to Monitor:
-
Mortality: Record the number and time of any deaths.
-
Clinical Signs: Observe changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.[16] Pay close attention to tremors, convulsions, salivation, diarrhea, lethargy, and coma.[16]
-
Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.
-
Gross Necropsy: At the end of the study, all animals (including those that died during the test) are subjected to a gross necropsy to identify any pathological changes in tissues and organs.
-
Data Presentation and Interpretation
In Vitro Data Summary
The results from the in vitro assays should be summarized to provide a clear, at-a-glance profile of the compound's activity at the cellular level.
| Assay | Endpoint | Result for 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | Interpretation |
| Cytotoxicity (HepG2) | IC50 | [Value] µM | Concentration causing 50% cell death. A low IC50 suggests significant cytotoxic potential. |
| Ames Test | Mutagenicity | Positive / Negative | Indicates potential to cause gene mutations. |
| Micronucleus Test | Clastogenicity/Aneugenicity | Positive / Negative | Indicates potential to cause chromosomal damage. |
In Vivo Data Summary
The acute oral toxicity study results are used to classify the compound's hazard level.
| Dose Level (mg/kg) | Number of Animals | Mortality (within 14 days) | Key Clinical Signs Observed |
| [e.g., 300] | 3 | [e.g., 0/3] | [e.g., Lethargy, ataxia within first 4 hours, recovery by 24 hours] |
| [e.g., 2000] | 3 | [e.g., 1/3] | [e.g., Severe lethargy, tremors, one death at 8 hours] |
Interpretation: The pattern of mortality and morbidity across the tested doses allows for the assignment of the compound to a GHS toxicity category. This classification provides a standardized measure of the acute hazard and is essential for labeling and for guiding dose selection in future, longer-term toxicity studies.
Integrated Toxicological Screening Workflow
The overall strategy follows a logical progression from broad, high-throughput screening to a more specific, low-throughput in vivo confirmation.
Caption: Tiered Strategy for Preliminary Toxicology Screening.
Conclusion and Recommendations
This guide proposes a scientifically rigorous and ethically considerate strategy for the initial toxicological evaluation of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. By integrating fundamental physicochemical analysis, a battery of in vitro assays, and a reduced-animal in vivo study based on OECD guidelines, this framework allows for a robust preliminary hazard identification.
The outcomes of this screening cascade will provide a critical data package to:
-
Establish the acute toxicity profile and GHS classification of the compound.
-
Identify potential liabilities such as cytotoxicity or genotoxicity early in development.
-
Guide the design of subsequent, longer-term toxicity studies (e.g., repeated dose 28-day studies) by informing safe starting doses.
A thorough and well-documented execution of this preliminary toxicology screen is an indispensable step toward the responsible development of any novel chemical entity.
References
-
OECD (2001), Test No. 423: Acute Oral toxicity – Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
-
OECD (1987), Test No. 401: Acute Oral Toxicity, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
-
OECD (2001), Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
-
Doke, S. K., & Dhawale, S. C. (2015). An opportunity for screening and validation of traditional drugs through in vitro toxicology. Journal of Toxicology, 2015, 580683. [Link]
-
Parasuraman, S. (2011). Toxicological screening. Journal of Pharmacology & Pharmacotherapeutics, 2(2), 74–79. [Link]
-
ECOTOX. (n.d.). OECD acute toxicity tests: overview of guidelines. [Link]
-
Adeboye, A. A., et al. (2022). A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Taylor & Francis Online. [Link]
-
Li, A. P. (2016). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Future Science. [Link]
-
Xia, M., et al. (2011). The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform. PubMed Central. [Link]
-
National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). [Link]
-
Fiveable. (n.d.). In vivo testing methods. Toxicology Class Notes. [Link]
-
Wikipedia. (n.d.). Benzodiazepine. [Link]
-
Al-Ghananaim, R., & Al-Ghananaim, A. (2021). Benzodiazepines: Their Use either as Essential Medicines or as Toxics Substances. MDPI. [Link]
-
Creative Bioarray. (n.d.). In Vivo Toxicology. [Link]
-
InterBioTox. (n.d.). In vivo Toxicology. [Link]
-
Botham, P. A. (2004). Acute systemic toxicity. Toxicology, 198(1-3), 27-30. [Link]
-
Griffin, C. E., 3rd, Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner journal, 13(2), 214–223. [Link]
-
Bounds, C. G., & Nelson, V. L. (2023). Benzodiazepines. In StatPearls. StatPearls Publishing. [Link]
-
Altogen Labs. (n.d.). In Vivo Toxicology Service (Mouse, Rat). [Link]
Sources
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. Benzodiazepines: Their Use either as Essential Medicines or as Toxics Substances [mdpi.com]
- 3. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. In vivo Toxicology | InterBioTox [interbiotox.com]
- 13. fiveable.me [fiveable.me]
- 14. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Identifying Potential Biological Targets for 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzodiazepinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] This guide outlines a comprehensive, multi-pronged strategy for the identification of potential biological targets for the novel compound, 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. By integrating computational prediction with robust experimental validation, this document serves as a technical roadmap for researchers navigating the complex process of small molecule target deconvolution. We will delve into the rationale behind experimental choices, provide detailed protocols for key methodologies, and emphasize the importance of self-validating systems to ensure scientific rigor.
Introduction: The Benzodiazepinone Scaffold as a Source of Bioactive Molecules
Benzodiazepine derivatives have a long and successful history in pharmacotherapy, with well-known applications in treating anxiety, insomnia, seizures, and muscle spasms.[2][3] Their classical mechanism of action involves the modulation of gamma-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[4][5] However, the therapeutic potential of the broader benzodiazepinone class extends far beyond GABAergic modulation. Various derivatives have been reported to exhibit a wide array of biological activities, including anti-cancer, anti-HIV, and protein kinase inhibition.[6][7]
The inherent structural features of the benzodiazepinone core, a fusion of a benzene and a diazepine ring, provide a versatile template for chemical modification, allowing for the fine-tuning of pharmacological properties.[1] Given this chemical tractability and proven biological relevance, the identification of the specific molecular targets of a novel derivative like 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a critical step in elucidating its mechanism of action and potential therapeutic applications.
This guide will systematically explore a logical workflow for target identification, commencing with in silico approaches to generate initial hypotheses, followed by rigorous experimental validation through affinity-based and label-free methods.
Phase I: In Silico Target Prediction - Generating Actionable Hypotheses
Before embarking on resource-intensive experimental studies, computational methods offer a powerful and cost-effective means to predict potential biological targets.[8] These in silico approaches leverage the vast repositories of known drug-target interactions and compound structures to identify statistically significant similarities.
Ligand-Based Approaches: The Principle of "Guilt by Association"
Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities and, therefore, similar targets.[9]
-
2D and 3D Similarity Searching: The chemical structure of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one can be used as a query to search against large chemical databases (e.g., PubChem, ChEMBL, SciFinder). This will identify known compounds with high structural similarity and their documented biological targets.
-
Pharmacophore Modeling: A pharmacophore is an abstract representation of the steric and electronic features necessary for a small molecule to interact with a specific target.[10] By analyzing the common features of known active benzodiazepinones, a pharmacophore model can be generated and used to screen for potential targets that accommodate this spatial arrangement of features.
Structure-Based Approaches: Docking to the Proteome
If a three-dimensional structure of a potential target protein is available, molecular docking simulations can predict the binding pose and affinity of our compound of interest.
-
Reverse Docking: Instead of docking a library of compounds to a single target, reverse docking involves docking a single compound (3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one) against a library of protein structures.[11] This can reveal unexpected interactions and potential off-target effects.
Table 1: Comparison of In Silico Target Prediction Methods
| Method | Principle | Advantages | Limitations |
| Similarity Searching | Structurally similar molecules have similar targets. | Fast, computationally inexpensive, good for initial hypothesis generation. | Limited to known chemical space; may miss novel targets. |
| Pharmacophore Modeling | Matches essential 3D features for target interaction. | Can identify structurally diverse ligands for the same target. | Requires a set of known active compounds for model building. |
| Reverse Docking | Predicts binding to a library of protein structures. | Can identify novel targets; provides structural insight into binding. | Computationally intensive; accuracy depends on scoring functions. |
The output of these in silico methods will be a prioritized list of potential protein targets. This list forms the foundation for the subsequent experimental validation phase.
Phase II: Experimental Target Identification - From Prediction to Proof
Experimental validation is essential to confirm the computationally generated hypotheses and to discover novel targets that may not have been predicted.[12] Affinity-based and label-free methods are two major pillars of experimental target identification.[13]
Affinity-Based Approaches: Fishing for Targets
Affinity-based methods utilize a modified version of the small molecule to "pull down" its interacting proteins from a complex biological sample, such as a cell lysate.[13]
The first critical step is the synthesis of an affinity probe. This involves chemically modifying 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one by attaching a linker arm and a reporter tag (e.g., biotin). It is crucial to choose a modification site that does not disrupt the compound's interaction with its target. A preliminary structure-activity relationship (SAR) study can help identify non-essential positions for modification.
Affinity chromatography is a robust and widely used technique for target identification.[14][15]
Protocol 1: Affinity Chromatography Pull-Down
-
Immobilization: Covalently attach the biotinylated affinity probe to streptavidin-coated agarose or magnetic beads.[16]
-
Incubation: Incubate the immobilized probe with a cell or tissue lysate. The lysate should be prepared under conditions that preserve protein structure and function.
-
Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. This can be achieved by:
-
Competitive Elution: Using an excess of the original, unmodified compound. This is the most specific method.
-
Denaturing Elution: Using a denaturing agent like SDS. This is less specific but ensures all bound proteins are recovered.
-
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Self-Validation and Controls:
-
Negative Control: Use beads without the immobilized probe to identify proteins that bind non-specifically to the matrix.
-
Inactive Compound Control: If available, use an immobilized, structurally similar but biologically inactive analog of the compound.
-
Competitive Inhibition Control: Pre-incubate the lysate with an excess of the free, unmodified compound before adding the immobilized probe. A genuine target's binding to the beads should be significantly reduced.
Diagram 1: Affinity Chromatography Workflow
Caption: Workflow for identifying protein targets using affinity chromatography.
Phase III: Target Validation - Confirming Biological Relevance
Identifying a protein that binds to the compound is not sufficient; it is crucial to demonstrate that this interaction is responsible for the compound's biological effects.[17]
Cellular Target Engagement Assays
These assays confirm that the compound interacts with the putative target in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cells treated with the compound and then quantifying the amount of soluble target protein, one can assess target engagement.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a target protein fused to a NanoLuc® luciferase. A fluorescent tracer competes with the compound for binding, and a change in BRET signal indicates target engagement.
Genetic Approaches for Target Validation
Genetic methods provide strong evidence for a target's role in the compound's mechanism of action.
-
Gene Knockdown (siRNA/shRNA): Reducing the expression of the target protein should phenocopy the effect of the compound. Conversely, cells with reduced target expression may become resistant to the compound.
-
Gene Knockout (CRISPR/Cas9): Complete removal of the target gene should ideally lead to a loss of the compound's biological activity.
Diagram 2: Target Validation Logic
Caption: A logical framework for validating a hypothesized drug target.
Conclusion and Future Directions
The identification of biological targets for novel compounds like 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a multifaceted process that requires a synergistic combination of computational and experimental approaches. By starting with a broad, predictive funnel of in silico methods and progressively narrowing down the candidates through rigorous, well-controlled experiments, researchers can confidently identify and validate the molecular targets of this promising compound. This systematic approach not only illuminates the compound's mechanism of action but also paves the way for its rational optimization and potential development as a novel therapeutic agent. The journey from a novel molecule to a potential drug is arduous, but it begins with a clear and scientifically sound strategy for target identification.
References
-
Molecules. (2024). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. National Institutes of Health. [Link]
-
Nature Chemical Biology. (2011). Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. [Link]
-
ACS Omega. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][14][18]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][14][18]diazepin-2-ones. ACS Publications. [Link]
-
Methods in Molecular Biology. (2019). Small molecule target identification using photo-affinity chromatography. National Institutes of Health. [Link]
-
ACS Combinatorial Science. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. National Institutes of Health. [Link]
-
RSC Medicinal Chemistry. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. National Institutes of Health. [Link]
-
StatPearls. (2024). Benzodiazepines. National Institutes of Health. [Link]
-
Scientific Reports. (2018). In silico prediction of novel therapeutic targets using gene–disease association data. National Institutes of Health. [Link]
-
Technology Networks. (2024). Target Identification & Validation in Drug Discovery. Technology Networks. [Link]
-
Molecules. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][18][19]triazepines and Their Biological Activity: Recent Advances and New Approaches. National Institutes of Health. [Link]
-
MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][18][19]triazepines and Their Biological Activity: Recent Advances and New Approaches. MDPI. [Link]
-
Molecules. (2023). New Class of Benzodiazepinone Derivatives as Pro-Death Agents Targeting BIR Domains in Cancer Cells. MDPI. [Link]
-
Wikipedia. (n.d.). Benzodiazepine. [Link]
-
MDPI. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. [Link]
-
ResearchGate. (2025). Target identification and validation in drug discovery. ResearchGate. [Link]
-
ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]
-
Cube Biotech. (n.d.). Affinity Chromatography | Principles. Cube Biotech. [Link]
-
ACS Chemical Biology. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Publications. [Link]
-
Conduct Science. (2019). Affinity Chromatography Protocol. Conduct Science. [Link]
-
ASPET. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. American Society for Pharmacology and Experimental Therapeutics. [Link]
-
ResearchGate. (2021). The benzodiazepine scaffolds suggested as privileged in deriving drugs.... ResearchGate. [Link]
-
Chemspace. (2023). Target Identification and Validation in Drug Discovery. Chemspace. [Link]
-
PubMed. (2014). Discovery of 3H-benzo[1][14]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. [Link]
-
Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]
-
Medical Chemistry. (2024). Synthesis, analgesic activity of 3-amino 4,5-dimethoxyl-2-methyl quinazolin- 4(3H). [Link]
-
bioRxiv. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. [Link]
-
Crown Bioscience. (2024). Navigating Phase 1: Target Identification and Validation in Drug Discovery. [Link]
-
MedChemComm. (2018). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][14][18]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. National Institutes of Health. [Link]
-
Molecules. (2023). New Class of Benzodiazepinone Derivatives as Pro-Death Agents Targeting BIR Domains in Cancer Cells. National Center for Biotechnology Information. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]
-
Creative Biolabs. (n.d.). Affinity Chromatography. Creative Biolabs. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2020). Discovery of a series of benzopyrimidodiazepinone TNK2 inhibitors via scaffold morphing. [Link]
-
Future Medicinal Chemistry. (2018). Computational/in silico methods in drug target and lead prediction. National Institutes of Health. [Link]
-
ResearchGate. (2015). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. ResearchGate. [Link]
-
YouTube. (2023). Class (48) Benzodiazepine Derivatives | Medicinal Chemistry 01 | B.Pharmacy 4th Semester. [Link]
-
Wikipedia. (n.d.). Pharmacophore. [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
-
Wikipedia. (n.d.). Alprazolam. [Link]
Sources
- 1. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 3. New Class of Benzodiazepinone Derivatives as Pro-Death Agents Targeting BIR Domains in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In silico prediction of novel therapeutic targets using gene–disease association data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacophore - Wikipedia [en.wikipedia.org]
- 11. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. conductscience.com [conductscience.com]
- 16. cube-biotech.com [cube-biotech.com]
- 17. technologynetworks.com [technologynetworks.com]
- 18. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application & Protocol Guide: Initial Characterization and Use of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one in Cell Culture
A Note on this Document: As a novel chemical entity, specific biological data and established protocols for 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one are not available in the public domain. This guide is therefore designed to provide a comprehensive framework for the initial characterization and application of this, or any novel benzazepine derivative, in a cell culture setting. The protocols outlined below are based on established best practices for handling new small molecules in drug discovery and cell biology research.
Introduction to the Benzazepine Scaffold
The benzazepine core is a privileged structure in medicinal chemistry, forming the basis for a wide range of biologically active compounds. While the specific activity of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is uncharacterized, related benzazepine and benzodiazepine derivatives have shown a variety of biological effects, including cytoprotective properties and potential applications in oncology and neuroscience.[1] Therefore, a systematic in vitro evaluation is the essential first step in elucidating the biological function of this novel compound.
This document will guide the researcher through the critical preliminary steps of solubility and stability assessment, followed by a robust protocol for determining cytotoxicity and establishing a working concentration range for subsequent cell-based assays.
Preliminary Compound Characterization: The Foundation of Reliable Data
Before initiating any cell-based experiments, it is crucial to understand the fundamental physicochemical properties of the compound. These initial steps ensure that the results of biological assays are both accurate and reproducible.
Solubility Assessment
The solubility of a test compound dictates its bioavailability in a cell culture system.[2][3] Poor solubility can lead to compound precipitation, resulting in inaccurate concentration-response data.[4] Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of novel compounds for cell-based assays.[4][5]
Protocol: Kinetic Solubility Assessment in DMSO and Culture Medium
-
Prepare a High-Concentration Stock in 100% DMSO:
-
Accurately weigh a small amount (e.g., 1-5 mg) of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
-
Add the appropriate volume of high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Facilitate dissolution by vortexing and, if necessary, brief sonication.[6] Visually inspect for any undissolved particulate matter.
-
-
Determine Solubility in Aqueous Medium:
-
Prepare a series of dilutions of the DMSO stock into your complete cell culture medium.
-
It is critical to maintain a low final concentration of DMSO in the culture medium (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[5]
-
Visually inspect the medium for any signs of precipitation immediately after dilution and after a short incubation period (e.g., 2 hours) at 37°C. The highest concentration that remains clear is the approximate kinetic solubility in your experimental medium.
-
Stock Solution Preparation and Storage
Once solubility is confirmed, a concentrated stock solution should be prepared, aliquoted, and stored correctly to maintain its integrity.
Protocol: Preparation and Storage of a Concentrated Stock Solution
-
Dissolution: Based on the solubility assessment, prepare a concentrated stock solution in an appropriate solvent (e.g., 10 mM in 100% DMSO).[7]
-
Sterile Filtration: Draw the dissolved compound solution into a sterile syringe and attach a 0.22 µm syringe filter. Filter the solution into a sterile, chemically resistant tube (e.g., polypropylene). This step is crucial to remove any potential microbial contaminants.[6]
-
Aliquoting: Dispense the sterile stock solution into small, single-use aliquots in sterile microcentrifuge tubes. This practice is vital to prevent degradation that can occur with repeated freeze-thaw cycles.[6]
-
Storage: Store the aliquots in a secure, designated area. For long-term storage, -80°C is recommended. For short-term use, -20°C is often sufficient.[6][8] The stability of the compound in these conditions should be periodically verified.
Determining Cytotoxicity and a Working Concentration Range
The first biological experiment for any novel compound should be a cytotoxicity assay. This determines the concentration at which the compound adversely affects cell health and is essential for defining a non-toxic concentration range for subsequent mechanism-of-action or efficacy studies.[9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12]
Protocol: MTT Assay for Cytotoxicity Profiling
Materials:
-
Cells of interest (e.g., a relevant cancer cell line or a standard line like HEK293 for general toxicity).
-
Complete cell culture medium.[13]
-
96-well, flat-bottom, sterile tissue culture plates.
-
3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one stock solution (e.g., 10 mM in DMSO).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[14]
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete culture medium from your stock solution. A wide concentration range is recommended for the initial screen (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM).[15]
-
Crucially, include a "vehicle control" group. These wells will receive medium with the same final concentration of DMSO as the highest concentration compound-treated well. This accounts for any effects of the solvent itself.[5]
-
Also include a "medium only" or "blank" control (no cells) to measure background absorbance.[14]
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control medium) to the appropriate wells.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
-
Solubilization and Measurement:
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure all formazan crystals are dissolved.[9][11]
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve.
-
Use a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the compound that reduces cell viability by 50%.
Sources
- 1. Synthesis of novel tetrahydrobenzazepine derivatives and their cytoprotective effect on human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. antbioinc.com [antbioinc.com]
- 8. ashp.org [ashp.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols for the Preclinical Administration of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Abstract
This document provides a comprehensive guide for the formulation and administration of the novel compound, 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, in preclinical animal models. Given the limited publicly available data on this specific molecule, this guide emphasizes the foundational principles and decision-making processes required for any new chemical entity (NCE) entering in vivo studies. We will cover critical aspects from initial physicochemical characterization and vehicle selection to detailed, step-by-step administration protocols. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare.
Part 1: Foundational Principles & Pre-formulation Assessment
The successful in vivo evaluation of any NCE, including 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, is fundamentally dependent on the ability to deliver a precise and bioavailable dose. The formulation strategy is not merely a preparatory step but a critical variable that can profoundly influence experimental outcomes.[1][2] An inappropriate vehicle or formulation can lead to poor absorption, inconsistent exposure, or even vehicle-induced toxicity, confounding data interpretation.[2]
Physicochemical Characterization: The Starting Point
Before any animal is dosed, a thorough understanding of the compound's physicochemical properties is paramount. For a novel compound like 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, the following parameters must be determined empirically.
| Parameter | Experimental Method | Rationale & Implication for Formulation |
| Aqueous Solubility | Kinetic or thermodynamic solubility assays in water, PBS (pH 7.4), and acidic buffers (e.g., pH 2). | The most critical parameter. Low aqueous solubility (<10 µg/mL) necessitates enabling formulations like co-solvents or suspensions.[1] |
| pKa | Potentiometric titration or UV-spectroscopy. | Determines the ionization state of the compound at different physiological pHs, which affects solubility and membrane permeability. |
| LogP / LogD | Shake-flask method (octanol/water) or computational prediction. | Indicates the lipophilicity of the compound. High LogP values often correlate with poor aqueous solubility but good membrane permeability. |
| Chemical Stability | HPLC-based stability assays in proposed vehicles and at different pH values. | Ensures the compound does not degrade in the formulation before or after administration. |
The Benzodiazepine Context
While 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a specific structure, it belongs to the broader class of benzodiazepine-like compounds. Many benzodiazepines are known for their effects on the central nervous system, primarily by acting as positive allosteric modulators of the GABA-A receptor.[3] This leads to neural inhibition, producing anxiolytic, sedative, and anticonvulsant effects.[3] Therefore, relevant animal models may include those designed to assess anxiety (e.g., Elevated Plus Maze, Light-Dark Box) or sedation (e.g., Rotarod test).[4][5] These compounds are often lipophilic and exhibit poor water solubility, making the formulation strategies discussed below highly relevant.[6]
Part 2: Vehicle Selection & Formulation Development
The goal of formulation is to create a homogenous and stable system that allows for accurate and reproducible dosing.[7] The choice of vehicle is a balance between solubilizing the compound and minimizing any physiological effects of the vehicle itself.[2]
Decision Pathway for Vehicle Selection
The following diagram outlines a logical workflow for selecting an appropriate vehicle based on the compound's properties and the intended route of administration.
Caption: Vehicle selection workflow for preclinical studies.
Common Vehicle Systems
The table below summarizes common vehicles used in preclinical research. For a novel compound like 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, which is likely to be poorly soluble, starting with a suspension in methylcellulose is a standard and often successful approach for oral administration.[2]
| Vehicle System | Composition | Primary Route(s) | Advantages | Disadvantages & Considerations |
| Aqueous Buffer | Saline, Phosphate-Buffered Saline (PBS) | IV, IP, SC, PO | Physiologically compatible, minimal intrinsic effects. | Only suitable for highly water-soluble compounds. |
| Aqueous Suspension | 0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water | PO | Simple to prepare, generally well-tolerated, suitable for a wide range of poorly soluble compounds.[2] | Not suitable for IV. Requires validation of homogeneity and stability. Particle size can affect absorption. |
| Co-solvent Solution | PEG400, Propylene Glycol, Ethanol, DMSO; often in combination with water or saline. | IV, IP, PO | Can significantly increase the solubility of lipophilic compounds. | Potential for compound precipitation upon injection into the bloodstream (IV).[7] Can have intrinsic biological effects or cause local irritation. |
| Lipid/Oil-based | Corn oil, Sesame oil | PO, SC | Good for highly lipophilic compounds (LogP > 4). Can enhance oral bioavailability via lymphatic uptake. | Can influence baseline metabolic parameters. Variable absorption kinetics. |
| Cyclodextrin Solution | Hydroxypropyl-β-cyclodextrin (HPβCD) in water | IV, IP, PO | Forms inclusion complexes to increase aqueous solubility. Generally safe.[8] | Can be expensive. May alter pharmacokinetics by interacting with the compound. |
Part 3: Administration Routes & Animal Model Selection
Animal Models
The choice of animal model is dictated by the research question. For a compound with a benzodiazepine-like structure, rodent models are standard.
-
Species: Mice (e.g., Swiss Webster, C57BL/6) and rats (e.g., Sprague-Dawley, Wistar) are most common. Mice are often used for initial screening due to lower compound requirements and cost, while rats may be used for more detailed pharmacokinetic and toxicological studies.[9]
-
Disease/Behavioral Models: Based on the presumed mechanism of action, models for anxiety, epilepsy, sedation, and memory would be appropriate.[5][10]
Routes of Administration (ROA)
The choice of ROA depends on the desired pharmacokinetic profile and the stage of research.
| Route | Description | Pros | Cons |
| Oral (PO) | Administration via the mouth into the gastrointestinal tract, typically using a gavage needle. | Clinically relevant for most drugs. Non-invasive. | Subject to first-pass metabolism. Variable absorption and bioavailability.[1] |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Bypasses first-pass metabolism. Faster absorption than PO. Technically simpler than IV. | Not a clinically relevant route for humans. Risk of injection into organs. Can cause local irritation. |
| Intravenous (IV) | Injection directly into a vein (e.g., tail vein in rodents). | 100% bioavailability. Rapid onset of action. Precise dose delivery. | Technically challenging. Requires a sterile solution. Risk of embolism if compound precipitates.[7] |
| Subcutaneous (SC) | Injection into the space between the skin and underlying muscle. | Slower, more sustained absorption. Can be used for suspensions. | Limited volume can be administered. Slower onset of action. |
For initial efficacy and tolerability studies of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, oral gavage (PO) is the recommended starting point due to its clinical relevance and suitability for suspension formulations.
Part 4: Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the preparation and oral administration of a suspension of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one in a rodent model.
Protocol: Preparation of a 0.5% Methylcellulose Suspension
Objective: To prepare a homogenous and dose-accurate suspension for oral gavage.
Materials:
-
3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (test article)
-
Methylcellulose (viscosity ~400 cP)
-
Sterile, purified water
-
Mortar and pestle
-
Magnetic stir plate and stir bar
-
Glass beaker or bottle
-
Analytical balance
Procedure:
-
Prepare the 0.5% Methylcellulose (MC) Vehicle:
-
Heat approximately half of the final required volume of water to 60-70°C.
-
Weigh the required amount of MC (e.g., 0.5 g for 100 mL).
-
Slowly add the MC powder to the hot water while stirring vigorously to disperse the particles.
-
Once dispersed, add the remaining volume as cold water and continue to stir in a cold water bath until the solution is clear and viscous. Store at 4°C.
-
-
Calculate Required Quantities:
-
Determine the desired dose (e.g., 10 mg/kg).
-
Determine the dosing volume (e.g., 10 mL/kg for rats).
-
Calculate the required concentration: Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg).
-
Example: 10 mg/kg / 10 mL/kg = 1 mg/mL.
-
-
-
Prepare the Suspension:
-
Weigh the required amount of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
-
Place the powder in a mortar.
-
Add a small amount of the 0.5% MC vehicle to the mortar and triturate (grind) with the pestle to form a smooth, uniform paste. This step is critical to break down aggregates and ensure a fine particle size.
-
Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until the final volume is reached.
-
Transfer the suspension to a beaker or bottle with a magnetic stir bar and stir continuously until administration.
-
Workflow for Oral Gavage Administration
Caption: Step-by-step workflow for oral gavage in rodents.
Protocol: Oral Gavage Administration in a Mouse Model
Objective: To accurately deliver the prepared suspension to the stomach of a mouse.
Materials:
-
Prepared suspension of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
-
Appropriately sized syringe (e.g., 1 mL)
-
20-22 gauge, 1.5-inch flexible-tip or straight, ball-tipped gavage needle
-
Weighed and identified mouse
Procedure:
-
Dose Calculation: Calculate the exact volume to administer based on the animal's body weight and the suspension concentration.
-
Syringe Preparation: While the suspension is continuously stirring, draw up the calculated volume into the syringe. Ensure no air bubbles are present.
-
Animal Restraint:
-
Grasp the mouse by the loose skin over the neck and back, ensuring the head is immobilized. The grip should be firm enough to prevent movement but not so tight as to impede breathing.
-
Allow the mouse's body to rest on your hand or forearm.
-
-
Gavage Needle Insertion:
-
With the mouse's head tilted slightly upwards to straighten the path to the esophagus, gently insert the gavage needle into the mouth, just off-center.
-
Advance the needle along the roof of the mouth towards the back of the pharynx.
-
The mouse should swallow the needle. Allow the needle to advance gently down the esophagus until the pre-measured depth is reached. If any resistance is met, stop and withdraw immediately. This may indicate entry into the trachea.
-
-
Dose Administration: Once the needle is correctly positioned in the stomach, depress the syringe plunger slowly and steadily to deliver the dose.
-
Withdrawal and Monitoring:
-
Smoothly withdraw the needle in one motion.
-
Return the mouse to its home cage.
-
Observe the animal for at least 15-30 minutes for any immediate adverse effects such as respiratory distress, abnormal posture, or lethargy. Continue periodic monitoring as required by the study design.
-
Part 5: Conclusion & Best Practices
The administration of a novel compound such as 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one requires a methodical and scientifically grounded approach. The lack of specific data for this molecule underscores the importance of conducting thorough pre-formulation assessments to guide the development of a suitable and stable formulation. The protocols provided herein offer a robust framework for preparing and administering a suspension via oral gavage, a common and clinically relevant starting point for in vivo studies. Researchers must always include a vehicle-only control group to ensure that any observed effects are due to the test article and not the formulation components. Adherence to these principles will generate reliable and reproducible data, accelerating the journey of drug discovery and development.
References
-
Gaude, E., & Rowe, S. M. (2018). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 57(5), 463–473. [Link]
-
Laukemann, S. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Drugs made in Germany, 45(3), 80-87. [Link]
-
Lee, J., et al. (2018). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Journal of Toxicologic Pathology, 31(3), 209-215. [Link]
-
Mannila, J. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. [Link]
-
Gad, S. C., et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology, 35(1), 21-115. [Link]
-
PubChem. (n.d.). 4-Methyl-3,4-dihydro-1h-1,4-benzodiazepine-2,5-dione. National Center for Biotechnology Information. [Link]
-
Zeb, A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 814. [Link]
-
PubChem. (n.d.). 2,3,4,5-Tetrahydro-1H-benzo(d)azepine. National Center for Biotechnology Information. [Link]
-
Pérez-Fernández, R., et al. (2020). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. Molecules, 25(21), 5038. [Link]
-
ResearchGate. (n.d.). 3-Aryl-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. National Center for Biotechnology Information. [Link]
-
Muravyova, M., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[2][7]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Molecules, 26(19), 6031. [Link]
-
Bamborough, P., et al. (2023). Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. Journal of Medicinal Chemistry, 66(17), 11989-12007. [Link]
-
Cheméo. (n.d.). 2,3-Dihydro-4-methyl-8-nitro-1H-1,5-benzodiazepin-2-one. [Link]
-
PubChem. (n.d.). 2,3-Dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine. National Center for Biotechnology Information. [Link]
-
Gornicka, A., et al. (2021). Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. International Journal of Molecular Sciences, 22(16), 8749. [Link]
-
Cryan, J. F., & Sweeney, F. F. (2011). The age of anxiety: role of animal models of anxiolytic action in drug discovery. British Journal of Pharmacology, 164(4), 1129-1161. [Link]
-
Padrón-Godínez, P., et al. (2022). Randomized Controlled Preclinical Trial of a Benzodiazepine–Dihydropyridine Hybrid Molecule in Rodent Stroke. Journal of the American Heart Association, 11(18), e026261. [Link]
-
Belkacem, R., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 814. [Link]
-
ABL Technology. (n.d.). 1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone. [Link]
-
Neuroscientifically Challenged. (2017, November 10). 2-Minute Neuroscience: Benzodiazepines [Video]. YouTube. [Link]
-
Atwal, K. S., et al. (1998). 4,5-Dihydro-3-(methanesulfonamidophenyl)-1-phenyl-1H-2,4-benzodiazepines: a novel class III antiarrhythmic agents. Journal of Medicinal Chemistry, 41(1), 18-30. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. admescope.com [admescope.com]
- 9. Making sure you're not a bot! [helda.helsinki.fi]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: The Emerging Role of 1,5-Benzodiazepin-2(3H)-one Derivatives in Neuroprotective Research
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning application of 1,5-benzodiazepin-2(3H)-one derivatives in neuroscience. This document provides an in-depth exploration of their neuroprotective potential, particularly in the context of neurodegenerative diseases such as Parkinson's Disease. We will delve into the mechanistic underpinnings of their action, provide detailed protocols for their in vitro evaluation, and discuss the interpretation of key experimental outcomes.
Introduction: A Novel Scaffold for Neuroprotection
The 1,5-benzodiazepine scaffold has long been a privileged structure in medicinal chemistry, traditionally associated with agents acting on the central nervous system (CNS)[1][2]. While classical benzodiazepines primarily target GABA-A receptors to exert anxiolytic, sedative, and anticonvulsant effects, recent research has unveiled a new class of 1,5-benzodiazepin-2(3H)-ones with distinct and compelling neuroprotective properties[3][4]. These compounds have shown promise in mitigating oxidative stress and mitochondrial dysfunction, key pathological hallmarks of several neurodegenerative disorders[3][5].
This guide will focus on the practical application of these novel derivatives in a neuroscience research setting, providing the necessary framework for their synthesis, characterization, and evaluation as potential therapeutic agents.
Synthesis and Characterization
The synthesis of 1,5-benzodiazepin-2(3H)-one derivatives is accessible through established chemical methodologies. A common and efficient route involves the condensation of o-phenylenediamine with β-keto esters, such as ethyl acetoacetate, to form the characteristic seven-membered diazepine ring[6].
General Synthesis Protocol:
A general method for the synthesis of 4-substituted-1H-1,5-benzodiazepin-2(3H)-ones is outlined below.
Workflow for Synthesis of 1,5-Benzodiazepin-2(3H)-one Derivatives
Caption: A generalized workflow for the synthesis of 1,5-benzodiazepin-2(3H)-one derivatives.
Mechanism of Action: Combating Oxidative Stress and Mitochondrial Dysfunction
The neuroprotective effects of 1,5-benzodiazepin-2(3H)-one derivatives appear to be multifaceted, primarily revolving around the attenuation of oxidative stress and the preservation of mitochondrial function[3][4][5]. In cellular models of Parkinson's disease, utilizing neurotoxins like 6-hydroxydopamine (6-OHDA) and MPP+, these compounds have demonstrated significant efficacy[3][4].
Key Mechanistic Insights:
-
Reduction of Reactive Oxygen Species (ROS): Certain derivatives have been shown to significantly decrease intracellular ROS levels[3][4].
-
Preservation of Mitochondrial Membrane Potential (ΔΨm): They help in maintaining the mitochondrial membrane potential, which is crucial for cellular energy production and viability[3][4].
-
Inhibition of Lipid Peroxidation: These compounds can reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage[3][4].
-
Restoration of Glutathione (GSH) Levels: They can help recover intracellular levels of the antioxidant glutathione[3][4].
-
Anti-apoptotic Effects: A reduction in caspase-3 levels, a key executioner of apoptosis, has been observed following treatment with these derivatives in stressed neuronal cells[3][4].
Signaling Pathway of Neuroprotection by 1,5-Benzodiazepin-2(3H)-one Derivatives
Caption: Proposed mechanism of neuroprotection by 1,5-benzodiazepin-2(3H)-one derivatives.
Experimental Protocols for In Vitro Evaluation
The following protocols are designed to assess the neuroprotective potential of novel 1,5-benzodiazepin-2(3H)-one derivatives using the human neuroblastoma SH-SY5Y cell line, a widely used model in Parkinson's disease research[3][5].
Cell Culture and Maintenance
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Cytotoxicity Assay
It is crucial to first determine the non-toxic concentration range of the test compounds.
-
Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of the 1,5-benzodiazepin-2(3H)-one derivatives in culture medium. Replace the old medium with the medium containing the test compounds.
-
Incubation: Incubate the cells for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Neuroprotection Assay against Oxidative Stress
This assay evaluates the ability of the compounds to protect neuronal cells from toxin-induced cell death.
-
Seeding: Plate SH-SY5Y cells as described in the cytotoxicity assay.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the 1,5-benzodiazepin-2(3H)-one derivatives for 1 hour.
-
Toxin Exposure: Induce oxidative stress by adding a neurotoxin such as H2O2, 6-OHDA, or MPP+ to the wells. The optimal concentration of the toxin should be predetermined to cause approximately 50% cell death in 24 hours.
-
Incubation: Incubate for 24 hours.
-
Viability Assessment: Determine cell viability using the MTT assay as described above.
-
Data Analysis: Compare the viability of cells pre-treated with the test compounds to those treated with the toxin alone.
Measurement of Intracellular ROS
-
Seeding: Plate SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Treatment and Toxin Exposure: Follow the pre-treatment and toxin exposure steps as in the neuroprotection assay.
-
DCFH-DA Staining:
-
After the desired incubation period, remove the medium and wash the cells with warm PBS.
-
Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence values to the control group to determine the relative ROS production.
Data Presentation and Interpretation
Quantitative data from these assays should be presented clearly to allow for straightforward comparison of the efficacy of different derivatives.
Table 1: In Vitro Neuroprotective Profile of Exemplary 1,5-Benzodiazepin-2(3H)-one Derivatives
| Compound | Cytotoxicity (IC50 in SH-SY5Y, µM) | Neuroprotection (% Viability at 10 µM against H2O2) | ROS Reduction (% of H2O2 control at 10 µM) |
| Derivative A | > 100 | 85 ± 5% | 45 ± 7% |
| Derivative B | 75 | 72 ± 6% | 60 ± 8% |
| Curcumin (Control) | 25 | 90 ± 4% | 40 ± 5% |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Conclusion and Future Directions
The 1,5-benzodiazepin-2(3H)-one scaffold represents a promising starting point for the development of novel neuroprotective agents. The protocols outlined in these application notes provide a robust framework for the initial in vitro screening and characterization of these compounds. Future research should focus on lead optimization to enhance potency and drug-like properties, followed by in vivo studies in animal models of neurodegeneration to validate their therapeutic potential. Furthermore, exploring their activity on other CNS targets could unveil additional therapeutic applications for this versatile chemical class.
References
-
Johnson, R. E., Silver, P. J., Becker, R., Birsner, N. C., Bohnet, E. A., Briggs, G. M., Busacca, C. A., Canniff, P. M., Carabateas, P. M., & Chadwick, C. C. (1995). 4,5-Dihydro-3-(methanesulfonamidophenyl)-1-phenyl-1H-2,4-benzodiazepines: a novel class III antiarrhythmic agents. Journal of Medicinal Chemistry, 38(14), 2551–2556. [Link]
-
Demont, E. H., Bailey, A., Bamborough, P., Barnett, H., Bit, R. A., Bland, G., Boros, J., Brooks, A., Brown, J. A., Campbell, M., Chung, C.-W., Craggs, P. D., Dawson, S. R., Debreczeni, J., Dekker, N., Drouin, L., Fawcett, S., Fedorov, O., Finch, H., … Wilson, D. M. (2018). Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1024–1029. [Link]
-
Hassan, A., Hagar, M., & Al-Majid, A. M. (2020). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molbank, 2020(3), M1149. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][2][7][8]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 599. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][2][7][8]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 599. [Link]
-
Saber, A. Z., Koch, R. C., & Butcher, R. J. (2010). 4-Methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1408. [Link]
-
Astudillo-García, A., Pérez-Fernández, L., Morales-García, J. A., Pérez-Castillo, A., & López, C. (2021). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. Antioxidants, 10(10), 1584. [Link]
-
Saber, A. Z. (2010). 4-Methyl-1H-1,5-benzodiazepin-2(3H)-one. IUCrData, 4(2), x190111. [Link]
-
Johnson, R. E., Silver, P. J., Becker, R., Birsner, N. C., Bohnet, E. A., Briggs, G. M., Busacca, C. A., Canniff, P. M., Carabateas, P. M., & Chadwick, C. C. (1995). 4,5-Dihydro-1-phenyl-1H-2,4-benzodiazepines: novel antiarrhythmic agents. Journal of Medicinal Chemistry, 38(14), 2543–2550. [Link]
-
Astudillo-García, A., Pérez-Fernández, L., Morales-García, J. A., Pérez-Castillo, A., & López, C. (2021). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. Antioxidants, 10(10), 1584. [Link]
-
Bunker, A. M., & Ragan, J. A. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Synthetic Communications, 28(22), 4235–4242. [Link]
-
Zhelyazkova, V., Valcheva, V., Shivachev, B., Nikolova, R., & Buyukliev, R. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 26(11), 3169. [Link]
-
Gholamzadeh, S., Fassihi, A., & Ebrahimi, S. (2015). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Pharmaceutical and Biomedical Research, 1(1), 55–61. [Link]
-
Wang, X., Zhang, H., Zhang, X., & Fan, X. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(10), 2465. [Link]
-
Astudillo-García, A., Pérez-Fernández, L., Morales-García, J. A., Pérez-Castillo, A., & López, C. (2021). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. Antioxidants, 10(10), 1584. [Link]
-
Wiklund, P., Rogers-Evans, M., & Bergman, J. (2004). Synthesis of 1,4-benzodiazepine-3,5-diones. The Journal of Organic Chemistry, 69(19), 6371–6376. [Link]
-
Cook, J. M., & Han, D. (2024). Benzodiazepine derivatives, compositions, and methods for treating cognitive impairment. (Patent No. US-12291535-B2). PubChem. [Link]
-
Wang, H., Liu, Y., Hou, X., Li, K., & Zhang, J. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Bioorganic & Medicinal Chemistry, 58, 116660. [Link]
Sources
- 1. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4,5-Dihydro-3-(methanesulfonamidophenyl)-1-phenyl-1H-2,4-benzodiazepines: a novel class III antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one Derivatives with Improved Efficacy
Introduction
The 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one scaffold represents a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of the broader benzazepine class have shown promise in treating a range of central nervous system (CNS) disorders, including anxiety, psychosis, and pain. The efficacy of these compounds is often linked to their interaction with key neurotransmitter systems, such as dopaminergic, serotonergic, and GABAergic pathways.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on the strategic design, synthesis, and evaluation of novel derivatives of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one to enhance their therapeutic efficacy.
Strategic Design of Novel Derivatives: A Rationale-Driven Approach
Improving the efficacy of a lead compound requires a deep understanding of its structure-activity relationship (SAR). For the 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one core, derivatization strategies should focus on key positions that are likely to influence receptor affinity, selectivity, and pharmacokinetic properties.
Key Modification Sites and Their Rationale
-
N-1 Position (Amide Nitrogen): Alkylation or arylation at this position can significantly impact the compound's interaction with the target receptor. The introduction of various substituents can modulate lipophilicity, which in turn affects blood-brain barrier penetration, a critical factor for CNS-active drugs.
-
Aromatic Ring (Positions 6, 7, 8, and 9): Substitution on the fused benzene ring offers a powerful means to fine-tune electronic properties and explore additional binding interactions within the receptor pocket. The introduction of electron-withdrawing or electron-donating groups can alter the overall charge distribution of the molecule. Furthermore, this region is amenable to the introduction of larger aromatic or heteroaromatic moieties via cross-coupling reactions, which can probe for additional binding pockets.
-
C-3 Position (Methyl Group): While the methyl group at this position may be important for the baseline activity, modifications here could explore steric and conformational effects on receptor binding.
Synthetic Protocols for Derivative Generation
The following protocols provide detailed, step-by-step methodologies for the synthesis of novel derivatives of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
Protocol 1: N-1 Alkylation of the Benzazepine Core
This protocol describes the regioselective alkylation at the N-1 position of the lactam ring, a key site for introducing chemical diversity.[4]
Workflow for N-1 Alkylation
Caption: Workflow for N-1 Alkylation of the Benzazepine Core.
Materials:
-
3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-1 alkylated derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Arylation of the Aromatic Ring
This protocol details the introduction of aryl or heteroaryl substituents onto the benzene ring of the benzazepine core, assuming a bromo-substituted precursor. The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[5][6][7][8][9]
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Materials:
-
Bromo-substituted 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (e.g., 7-bromo- or 8-bromo derivative)
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
In a reaction vessel, combine the bromo-substituted benzazepine (1.0 equivalent), the boronic acid/ester (1.5 equivalents), and potassium carbonate (3.0 equivalents).
-
Add a mixture of dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst (0.05 equivalents) to the mixture.
-
Heat the reaction at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Efficacy and Pharmacological Evaluation
A tiered approach to in vitro screening is recommended to efficiently identify derivatives with improved efficacy and desirable pharmacological profiles.
Protocol 3: MTT Cytotoxicity Assay
This assay is a crucial first step to assess the general toxicity of the newly synthesized compounds and to determine appropriate concentration ranges for subsequent functional assays.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for MTT Cytotoxicity Assay.
Materials:
-
Human cell line (e.g., SH-SY5Y neuroblastoma cells or HEK293 cells)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24-48 hours at 37 °C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).
Protocol 4: Radioligand Receptor Binding Assays
Based on the known pharmacology of related benzazepines, initial screening should focus on dopamine, serotonin, and GABA-A receptors. These assays determine the affinity of the test compounds for their molecular targets.
General Protocol for Radioligand Binding Assay:
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or rat brain tissue)
-
Radioligand specific for the target receptor (e.g., [³H]-spiperone for D₂ receptors, [³H]-ketanserin for 5-HT₂A receptors, [³H]-flunitrazepam for the benzodiazepine site on GABA-A receptors)
-
Assay buffer (specific to the receptor)
-
Non-specific binding displacer (a high concentration of a known unlabeled ligand)
-
Test compounds at various concentrations
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare the reaction mixture in each well of the 96-well plate, containing the assay buffer, cell membranes, and the radioligand at a concentration near its K_d value.
-
For total binding, add vehicle. For non-specific binding, add the non-specific displacer. For competition binding, add the test compounds at a range of concentrations.
-
Incubate the plate at the appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value. Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.
Table 1: Key Receptors and Corresponding Radioligands for Initial Screening
| Receptor Target | Radioligand | Non-specific Displacer |
| Dopamine D₂ Receptor | [³H]-Spiperone | Haloperidol |
| Serotonin 5-HT₂A Receptor | [³H]-Ketanserin | Mianserin |
| GABA-A Receptor (Benzodiazepine site) | [³H]-Flunitrazepam | Diazepam |
In Vivo Efficacy Models
Promising candidates from in vitro screening should be advanced to in vivo models to assess their therapeutic potential in a physiological context.
Protocol 5: Elevated Plus-Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs in rodents.[10][11]
Workflow for Elevated Plus-Maze Test
Caption: Workflow for the Elevated Plus-Maze Test.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms)
-
Rodents (e.g., mice or rats)
-
Test compounds and vehicle
-
Video recording and analysis software
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
Analyze the recordings for the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of locomotor activity)
-
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise manner to facilitate comparison between derivatives.
Table 2: Example Data Summary for Novel Derivatives
| Compound ID | N-1 Substituent | Aromatic Substituent | Cytotoxicity IC₅₀ (µM) | D₂ K_i (nM) | 5-HT₂A K_i (nM) | GABA-A BZ site K_i (nM) | EPM % Time in Open Arms |
| Lead | -CH₃ | H | > 50 | 150 | 200 | 80 | 15 |
| Deriv-01 | -CH₂Ph | H | 45 | 80 | 150 | 60 | 25 |
| Deriv-02 | -CH₃ | 4-F-Ph | > 50 | 120 | 90 | 75 | 20 |
| ... | ... | ... | ... | ... | ... | ... | ... |
Conclusion
The systematic derivatization of the 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one core, guided by a rational design strategy and evaluated through a comprehensive panel of in vitro and in vivo assays, holds significant potential for the discovery of novel CNS-active agents with improved efficacy. The protocols outlined in this document provide a robust framework for researchers to synthesize and characterize new chemical entities and to identify promising candidates for further preclinical development.
References
-
El-Subbagh, H., Wittig, T., Decker, M., Elz, S., Nieger, M., & Lehmann, J. (2002). Dopamine/serotonin receptor ligands. Part IV[12]: synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. Archiv der Pharmazie, 335(9), 443-448.
- Meltzer, H. Y., & Massey, B. W. (2011). The role of serotonin receptors in the action of atypical antipsychotic drugs. Current opinion in pharmacology, 11(1), 59-67.
- Olsen, R. W. (2018). GABAA receptor: Positive and negative allosteric modulators. Neuropharmacology, 136(Pt A), 10-22.
- Sieghart, W. (2015). Allosteric modulation of GABAA receptors via multiple drug-binding sites. Advances in pharmacology, 72, 53-96.
- Simeone, T. A., Donevan, S. D., & Rogawski, M. A. (2003). The GABAA receptor as a therapeutic target in epilepsy. Current topics in medicinal chemistry, 3(1), 19-32.
- Pellow, S., Chopin, P., File, S. E., & Briley, M. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of neuroscience methods, 14(3), 149-167.
- Komater, V. A., Zivin, M., & Skolnick, P. (2003). A common molecular basis for the anxiolytic and sedative properties of benzodiazepines. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1220-1226.
- Yadav, M. R., et al. (2015). Regioselective Alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one and Biological Evaluation of the Resulting Alkylated Products as Potentially Selective 5-HT₂c Agonists. Molecular diversity, 19(4), 653-667.
- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483.
-
Organic Chemistry Portal. Suzuki Reaction. Available at: [Link]
-
YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Dopamine Receptor Affinity for Antagonists. [Table]. Retrieved from [Link]
- Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
-
ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. [Table]. Retrieved from [Link]
-
Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. In ACNP. Retrieved from [Link]
- Kim, J., & Volkman, S. K. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 9(4), 375-378.
Sources
- 1. Dopamine/serotonin receptor ligands. Part IV [1]: synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. Regioselective alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one and biological evaluation of the resulting alkylated products as potentially selective 5-HT₂c agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Context Dependent Benzodiazepine Modulation of GABAA Receptor Opening Frequency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Guide to Characterizing 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one in Ligand Binding Assays
Introduction: The Scientific Imperative
The compound 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one belongs to the benzodiazepine class, a scaffold of immense interest in medicinal chemistry due to its diverse biological activities, including effects on the central nervous system (CNS) and as inhibitors of protein-protein interactions.[1][2] Specifically, the 1,3-dihydro-2H-benzo[d]azepin-2-one core has been identified as a potent and ligand-efficient template for pan-BET bromodomain inhibitors, which are under investigation for oncology and inflammation therapies.[3]
Given the structural precedents, characterizing the binding profile of a novel derivative like 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a critical step in drug discovery. This document provides a comprehensive strategic framework and detailed protocols for elucidating its molecular targets using state-of-the-art ligand binding assays. We will proceed from target hypothesis to experimental execution, emphasizing the rationale behind each decision to ensure robust and reproducible data generation.
Foundational Strategy: From Hypothesis to Assay Selection
For a novel compound with an unconfirmed mechanism of action, a logical, tiered approach is essential. The chemical structure guides our initial hypotheses for potential molecular targets.
Target Prioritization Based on Chemical Scaffold
The benzo[d]azepin-2-one core suggests two high-priority target classes:
| Putative Target Class | Rationale & Key Examples | Recommended Initial Assay Type |
| BET Bromodomains | The 1,3-dihydro-2H-benzo[d]azepin-2-one scaffold is a known inhibitor of the BET family (BRD2, BRD3, BRD4).[3] These proteins are epigenetic readers crucial in gene transcription. | Homogeneous Time-Resolved Fluorescence (HTRF®) / TR-FRET Competition Assay |
| G-Protein Coupled Receptors (GPCRs) / Ion Channels | The broader benzodiazepine class famously targets CNS receptors, most notably the GABA-A receptor.[1] Characterization against a panel of common CNS GPCRs is a prudent secondary step. | Radioligand Competition Binding Assay |
The Experimental Workflow: A Validating System
Our strategy is designed as a self-validating workflow. We begin with a sensitive, non-radioactive method for the most likely target class (BET bromodomains) before employing the "gold standard" radioligand assays for broader screening against CNS receptors.[4]
Figure 1: Strategic workflow for characterizing a novel benzo[d]azepin-2-one.
Protocol 1: TR-FRET Competition Assay for BET Bromodomain Binding
This protocol describes a "mix-and-measure" assay, which is highly amenable to high-throughput screening as it does not require separation of bound and free ligands.[5] We will use BRD4 as the representative example.
Principle of the Assay
This is a competitive immunoassay.[6] A biotinylated histone peptide (the natural ligand) bound to a streptavidin-donor fluorophore (e.g., Europium cryptate) and a GST-tagged BRD4 protein bound to an anti-GST-acceptor fluorophore (e.g., d2) are brought into proximity, generating a high FRET signal. The test compound, if it binds to BRD4, will displace the histone peptide, separating the donor and acceptor and causing a decrease in the FRET signal.
Materials & Reagents
-
Test Compound: 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, dissolved in 100% DMSO to create a 10 mM stock.
-
BRD4 Protein: Recombinant human BRD4 bromodomain 1 (BD1), GST-tagged.
-
Biotinylated Ligand: Biotin-H4 peptide (Histone 4).
-
Detection Reagents:
-
Streptavidin-Europium Cryptate (Donor).
-
Anti-GST-d2 (Acceptor).
-
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20. The inclusion of BSA and a mild detergent is critical to prevent non-specific binding to assay plates and aggregation of proteins.[6]
-
Assay Plates: Low-volume, 384-well white plates.
-
Plate Reader: HTRF-compatible microplate reader.
Step-by-Step Protocol
-
Compound Serial Dilution:
-
Prepare a serial 1:3 dilution of the 10 mM stock compound in 100% DMSO. This is a critical step where precision is paramount, as pipetting errors can propagate through the series.[7]
-
From this DMSO plate, create an intermediate dilution plate by transferring a small volume (e.g., 1 µL) into the assay buffer. This minimizes the final DMSO concentration in the assay well to <1%, preventing solvent-induced artifacts.
-
-
Assay Plate Preparation (Addition Order is Key):
-
Add 5 µL of assay buffer to all wells.
-
Add 5 µL of the diluted test compound (or DMSO for control wells) to the appropriate wells.
-
Add 5 µL of a 2x final concentration mix of Anti-GST-d2 and GST-BRD4 protein.
-
Add 5 µL of a 2x final concentration mix of Streptavidin-Europium and Biotin-H4 peptide.
-
-
Control Well Setup:
-
Total Binding (0% Inhibition): Contains all reagents except the test compound (vehicle DMSO is added instead). This represents the maximum FRET signal.
-
Non-specific Binding (100% Inhibition): Contains all reagents plus a saturating concentration of a known, potent BRD4 inhibitor (e.g., JQ1). This defines the baseline signal.
-
-
Incubation:
-
Seal the plate and incubate for 2-4 hours at room temperature, protected from light. The incubation time must be sufficient to ensure the binding reaction has reached equilibrium.[8]
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Data Analysis
-
Normalization: Convert the raw HTRF ratios to percent inhibition using the control wells: % Inhibition = 100 * (1 - [(Sample_Ratio - NSB_Ratio) / (Total_Ratio - NSB_Ratio)])
-
Curve Fitting: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data using a four-parameter logistic (4PL) model to determine the IC₅₀ value.[6]
-
Ki Calculation: Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration of the labeled ligand used in the assay: Ki = IC₅₀ / (1 + ([Labeled Ligand] / Kd)) Where [Labeled Ligand] is the concentration of the Biotin-H4 peptide and Kd is its dissociation constant for BRD4.
Protocol 2: Radioligand Competition Binding Assay for GPCRs
This protocol outlines the classic filtration binding assay, a robust method for determining a compound's affinity for a target receptor.[4] It relies on physically separating receptor-bound radioligand from free radioligand.
Principle of the Assay
A known radiolabeled ligand (e.g., ³H-labeled) that binds to the target receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The reaction mixture is then rapidly filtered through a filtermat, which traps the large receptor-radioligand complexes but allows the small, unbound radioligand to pass through. The amount of radioactivity trapped on the filter is inversely proportional to the affinity of the test compound for the receptor.
Figure 2: Workflow for a radioligand filtration binding assay.
Materials & Reagents
-
Test Compound: 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, prepared as described in 3.3.
-
Radioligand: A tritiated (³H) or iodinated (¹²⁵I) ligand specific for the target receptor (e.g., ³H-Diazepam for GABA-A receptors). The concentration should be at or below its Kd for the receptor.[8]
-
Receptor Source: Cell membranes prepared from cells recombinantly expressing the target receptor.
-
Assay Buffer: Buffer composition is target-dependent (e.g., Tris-HCl based buffers are common).
-
Non-specific Binding Definer: A high concentration (1000x Ki) of a known, unlabeled ligand for the target receptor.
-
Wash Buffer: The same as the assay buffer but ice-cold.
-
Filtermats: Glass fiber filters (e.g., GF/C).
-
Scintillation Cocktail & Counter: For detecting radioactivity.
-
Cell Harvester: For rapid filtration.
Step-by-Step Protocol
-
Assay Setup: In a 96-well plate or individual tubes, add reagents in the following order:
-
Assay Buffer
-
Test Compound (at various concentrations) or vehicle or non-specific binding definer.
-
Radioligand (at a fixed concentration, typically its Kd).
-
Receptor Membranes (initiate the reaction by adding the membranes).
-
-
Incubation:
-
Termination & Filtration:
-
Terminate the binding reaction by rapid filtration using a cell harvester over a glass fiber filtermat. The filtermat traps the membranes.
-
Immediately wash the filters 3-4 times with ice-cold wash buffer to reduce non-specific binding. The entire filtration and wash process should be very rapid (<10-15 seconds) to prevent dissociation of the ligand-receptor complex.[11]
-
-
Counting:
-
Dry the filtermats completely.
-
Place the filtermat spots into scintillation vials or a sample bag, add scintillation cocktail, and count the radioactivity in a scintillation counter. The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).
-
Data Analysis
-
Determine Specific Binding:
-
Total Binding (CPM_total): Radioactivity in the absence of a competitor (vehicle control).
-
Non-specific Binding (CPM_nsb): Radioactivity in the presence of the saturating unlabeled ligand.
-
Specific Binding (CPM_specific): CPM_total - CPM_nsb.
-
-
Calculate Percent Inhibition: For each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM_sample - CPM_nsb) / (CPM_total - CPM_nsb)])
-
Curve Fitting and Ki Calculation: As described in section 3.4, plot % Inhibition vs. log[Compound] and fit with a 4PL model to find the IC₅₀. Use the Cheng-Prusoff equation to calculate the Ki.
Trustworthiness and Self-Validation: Critical Considerations
To ensure the integrity of your results, every assay must be a self-validating system.
-
Equilibrium: Confirm that the incubation time is sufficient by performing a time-course experiment to find when binding reaches a plateau.[8]
-
Receptor Concentration: Use a receptor concentration that results in less than 10% of the total added radioligand being bound. This is known as "Zone A" and is a key assumption for the valid application of the Cheng-Prusoff equation.[10][12]
-
Data Quality Metrics: For plate-based assays, calculate the Z-factor to assess assay quality. A Z-factor > 0.5 indicates an excellent assay suitable for screening.
-
Consistency: Always run full dose-response curves for a known reference compound in parallel with the test compound to ensure assay performance is consistent between experiments.[6]
Conclusion
This guide provides a robust, scientifically-grounded framework for the initial characterization of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. By starting with a hypothesis-driven approach and employing validated, industry-standard ligand binding assays such as TR-FRET and radioligand filtration, researchers can confidently determine the potency and selectivity of this novel compound. The emphasis on proper controls, understanding the causality behind protocol steps, and rigorous data analysis will yield the high-quality, reproducible data essential for advancing drug development programs.
References
-
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]
-
Dahlin, J.L. et al. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Pro-Fold. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and reproducible Results. [Link]
-
Wikipedia. (n.d.). Ligand binding assay. [Link]
-
Pollard, T.D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]
-
Sittampalam, G.S. et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. NCBI - NIH. [Link]
-
Saber, A. et al. (2010). 4-Methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one monohydrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Crawford, T.D. et al. (2018). Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. [Link]
-
Lemoine, H. (2017). GPCR-radioligand binding assays. Methods in Molecular Biology. [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]
-
Biocompare. (2012). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. [Link]
-
Zhelyazkova, V. et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules. [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]
-
Lefkowitz, R.J. (2024). G protein–coupled receptors: from radioligand binding to cellular signaling. Journal of Clinical Investigation. [Link]
-
Wink, T. et al. (2006). Receptor-ligand binding assays: technologies and applications. European Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Receptor-ligand binding assays: technologies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. swordbio.com [swordbio.com]
- 7. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. multispaninc.com [multispaninc.com]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Experimental design for studying 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one's effects on receptor signaling
An in-depth guide to the experimental design for studying the effects of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one on receptor signaling.
Application Note & Protocols: Characterizing a Novel Benzodiazepine-Class Compound
Abstract
This document provides a comprehensive experimental framework for characterizing the receptor signaling effects of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. The structural backbone of this molecule, benzo[d]azepin-2(3H)-one, places it within the benzodiazepine class of compounds. These agents are classically known as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] This guide presents a tiered, systematic approach, beginning with target engagement confirmation via radioligand binding, followed by gold-standard functional analysis using electrophysiology, and concluding with essential counter-screening assays to determine selectivity. The protocols herein are designed to be self-validating, providing researchers with a robust pathway to elucidate the compound's complete pharmacological profile.
Foundational Concepts and Primary Hypothesis
The GABA-A Receptor: A Primer
The GABA-A receptor is a pentameric ligand-gated ion channel, meaning it is a large protein complex composed of five subunits that form a central pore.[3][4] In the central nervous system (CNS), the primary neurotransmitter GABA binds to this receptor, causing the channel to open and allow chloride ions (Cl-) to flow into the neuron.[5][6] This influx of negative ions hyperpolarizes the cell's membrane, making it less likely to fire an action potential and thus inhibiting neuronal activity.[2][7] The most common GABA-A receptor isoform in the brain consists of two α, two β, and one γ subunit (e.g., α1β2γ2).[4]
Mechanism of Benzodiazepine Modulation
Benzodiazepines do not activate the GABA-A receptor directly. Instead, they act as positive allosteric modulators.[5][8] They bind to a distinct site on the receptor, located at the interface between an α and the γ subunit.[9] This binding induces a conformational change that increases the receptor's affinity for GABA or enhances the efficiency of channel opening when GABA is bound.[10] The result is an amplification of GABA's natural inhibitory effect, without direct activation of the receptor in the absence of the endogenous ligand.[5]
Primary Hypothesis
Based on its chemical structure, the primary hypothesis is that 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. The following experimental design is structured to rigorously test this hypothesis.
View DOT Code for Diagram 1
Diagram 1: Hypothesized Mechanism of Action at the GABA-A Receptor
A Tiered Experimental Strategy
A logical, phased approach is critical to efficiently characterize a novel compound. This workflow ensures that each subsequent experiment is built upon a solid foundation of data, saving resources and time.[11] The strategy progresses from confirming direct physical interaction (target engagement) to quantifying the functional impact of that interaction and finally assessing the compound's specificity.
View DOT Code for Diagram 2
Diagram 2: Tiered Experimental Workflow
Tier 1 Protocol: Radioligand Binding Assay
Causality and Experimental Choice
Before investigating functional effects, it is imperative to confirm that the compound physically interacts with the intended target. Radioligand binding assays are the gold standard for measuring the affinity of a ligand for a receptor.[12][13] A competitive binding assay will be used to determine if our test compound can displace a known high-affinity radiolabeled ligand from the benzodiazepine site. This directly answers the question of whether the compound binds and provides its binding affinity (Ki).[12]
Detailed Protocol: Competitive Binding at the Benzodiazepine Site
This protocol is adapted from standard methodologies for GABA-A receptor binding.[14][15]
-
Objective: To determine the binding affinity (Ki) of the test compound for the benzodiazepine site on the GABA-A receptor.
-
Materials:
-
Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing the human α1β2γ2 GABA-A receptor subtype.
-
Radioligand: [³H]Flunitrazepam (a high-affinity benzodiazepine site ligand).
-
Non-specific Ligand: Clonazepam (10 µM, unlabeled) to define non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, serially diluted.
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
-
-
Step-by-Step Methodology:
-
Plate Setup: Design a 96-well plate map including wells for Total Binding (radioligand + buffer), Non-Specific Binding (radioligand + excess unlabeled ligand), and Competitive Binding (radioligand + varying concentrations of test compound).
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM) in assay buffer. Prepare solutions of [³H]Flunitrazepam (at a concentration near its Kd, e.g., 1-2 nM) and Clonazepam (10 µM).
-
Assay Incubation: In each well of the 96-well plate, add in order:
-
50 µL of Assay Buffer (for Total Binding) OR 50 µL of 10 µM Clonazepam (for Non-Specific) OR 50 µL of test compound dilution.
-
50 µL of [³H]Flunitrazepam solution.
-
150 µL of cell membrane preparation (containing 50-100 µg of protein).
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters 3-4 times with ice-cold assay buffer.[14]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis and Presentation
-
Calculate Specific Binding: For each concentration, Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate IC50 Curve: Plot the percent specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]
| Parameter | Description | Example Value |
| IC50 | Concentration of test compound inhibiting 50% of specific binding. | 75 nM |
| Ki | Inhibition constant; a measure of binding affinity. | 35 nM |
| Hill Slope | The steepness of the dose-response curve. | ~1.0 |
Tier 2 Protocol: Whole-Cell Patch-Clamp Electrophysiology
Causality and Experimental Choice
Confirming that a compound binds is only the first step. Electrophysiology is the definitive method to determine the functional consequence of that binding on an ion channel.[16][17] The whole-cell patch-clamp technique allows for the direct measurement of ion currents flowing through the GABA-A receptor in a living cell.[18][19] By applying a sub-maximal concentration of GABA to elicit a baseline current, we can then co-apply our test compound to directly observe and quantify any potentiation of that current, which is the hallmark of a positive allosteric modulator.[20]
Detailed Protocol: Modulatory Effects on GABA-Evoked Currents
-
Objective: To determine if the test compound potentiates GABA-activated currents and to quantify its potency (EC50) and efficacy (% maximal potentiation).
-
Materials:
-
Cell Line: HEK293 cells stably expressing the human α1β2γ2 GABA-A receptor.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4.
-
Internal Pipette Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA, 4 ATP-Mg; pH adjusted to 7.2.
-
Agonist: GABA.
-
Test Compound: 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
-
Positive Control: Diazepam.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope).
-
-
Step-by-Step Methodology:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Establish Whole-Cell Configuration: Place a coverslip in the recording chamber and perfuse with external solution. Using a glass micropipette filled with internal solution, form a high-resistance (>1 GΩ) seal with a single cell.[17] Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell's membrane potential at -60 mV.
-
Determine GABA EC20: Perform a GABA dose-response curve on a subset of cells to determine the concentration that elicits ~20% of the maximal response (EC20). This provides a stable baseline current with a large window for observing potentiation.
-
Modulation Protocol:
-
a. Apply the GABA EC20 concentration for 2-3 seconds to establish a baseline current.
-
b. Wash out the GABA for 1-2 minutes.
-
c. Co-apply the GABA EC20 concentration along with a specific concentration of the test compound for 2-3 seconds and record the potentiated current.
-
d. Repeat this process for a range of test compound concentrations (e.g., 1 nM to 30 µM) to build a full dose-response curve.
-
-
Positive Control: Verify the system's responsiveness by co-applying GABA EC20 with a known concentration of Diazepam (e.g., 1 µM).
-
Data Analysis and Presentation
-
Calculate Potentiation: For each concentration of the test compound, calculate the percent potentiation: ((I_GABA+Compound / I_GABA) - 1) * 100, where I is the peak current amplitude.
-
Generate EC50 Curve: Plot the percent potentiation against the log concentration of the test compound. Fit the data using a non-linear regression model to determine the EC50 (potency) and the Emax (maximal efficacy).
| Parameter | Description | Example Value |
| EC50 | Concentration of test compound producing 50% of its maximal effect. | 150 nM |
| Emax | Maximum potentiation observed relative to the GABA EC20 response. | 850% |
| GABA EC20 | Concentration of GABA used to elicit the baseline current. | 1.5 µM |
Tier 3 Protocols: Selectivity Counter-Screening
Causality and Experimental Choice
A safe and effective therapeutic agent should be highly selective for its intended target. It is crucial to demonstrate that the compound does not have significant activity at other major receptor classes, such as G-protein coupled receptors (GPCRs).[21] We will perform two standard counter-screening assays: a cAMP accumulation assay to check for activity at Gs- and Gi-coupled receptors, and a calcium flux assay for Gq-coupled receptors.[22][23] A lack of activity in these assays provides strong evidence for the compound's selectivity.
Protocol: cAMP Accumulation Assay (Gs/Gi Pathway)
-
Objective: To assess if the test compound modulates adenylyl cyclase activity via Gs or Gi-coupled receptors.
-
Principle: Agonists of Gs-coupled receptors increase intracellular cAMP, while agonists of Gi-coupled receptors decrease forskolin-stimulated cAMP levels.[23] This assay uses a competitive immunoassay format (e.g., HTRF or luminescence-based) to quantify cAMP levels.[24][25]
-
Brief Methodology:
-
Culture a cell line expressing a representative Gs-coupled GPCR (e.g., β2-adrenergic receptor) and a Gi-coupled GPCR (e.g., µ-opioid receptor).
-
Gs Mode: Incubate cells with varying concentrations of the test compound and measure cAMP production.
-
Gi Mode: Pre-stimulate cells with forskolin (an adenylyl cyclase activator) and then add varying concentrations of the test compound to measure any decrease in cAMP levels.[23]
-
Detect cAMP levels using a commercial kit (e.g., Promega cAMP-Glo™, Cisbio HTRF).[24]
-
Expected Result for Selective Compound: No significant change in cAMP levels in either mode.
-
Protocol: Calcium Flux Assay (Gq Pathway)
-
Objective: To assess if the test compound activates Gq-coupled receptors, leading to intracellular calcium release.
-
Principle: Activation of Gq-coupled receptors leads to the release of calcium from intracellular stores like the endoplasmic reticulum.[22] This is measured by pre-loading cells with a calcium-sensitive fluorescent dye.[26][27]
-
Brief Methodology:
-
Culture a cell line expressing a representative Gq-coupled GPCR (e.g., M1 muscarinic receptor).
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Add varying concentrations of the test compound and measure the change in fluorescence intensity over time using a plate reader (e.g., a FLIPR system).[28]
-
Expected Result for Selective Compound: No significant increase in intracellular calcium.
-
Data Presentation for Counter-Screens
| Assay | Receptor Pathway | Test Compound Activity (at 10 µM) |
| cAMP Accumulation (Gs) | Gs-coupled | <10% change vs. vehicle |
| cAMP Accumulation (Gi) | Gi-coupled (forskolin-stimulated) | <10% change vs. vehicle |
| Calcium Flux | Gq-coupled | <10% change vs. vehicle |
Summary and Interpretation
By following this tiered experimental plan, a comprehensive pharmacological profile of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one can be constructed. The ideal outcome, which would confirm the primary hypothesis, is:
-
Binding Assay: The compound demonstrates high affinity (low nM Ki) for the benzodiazepine site.
-
Electrophysiology: The compound potentiates GABA-evoked currents with high potency (low nM EC50) and significant efficacy, but shows no direct agonist activity on its own.
-
Counter-Screens: The compound shows no significant activity in cAMP or calcium flux assays at high concentrations (e.g., up to 10 µM).
This combination of results would provide strong, self-validating evidence that 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a potent and selective positive allosteric modulator of the GABA-A receptor, laying a solid foundation for further preclinical development.
References
-
Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Wikipedia. (2024). Patch clamp. Retrieved from [Link]
-
Conduct Science. (2022). Principle, Types, and Applications of Patch Clamp Electrophysiology. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABAA receptors. Retrieved from [Link]
-
Martins, S. E., et al. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Neural Transmission, 128(8), 1079-1111. [Link]
-
Scientifica. (2020). Patch clamp techniques for investigating neuronal electrophysiology. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Calcium Flux Assays. Retrieved from [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
-
Ricoh Biosciences. (2025). What is a calcium flux assay used for? Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]
-
The Scientist. (2024). Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. Retrieved from [Link]
-
MDPI. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from [Link]
-
Wikipedia. (2024). GABAA receptor positive allosteric modulator. Retrieved from [Link]
-
Williams, M. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164. [Link]
-
Multispan, Inc. (n.d.). MULTISCREEN™ GPCR Calcium and Camp Assay Kits. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). GABA Receptor Physiology and Pharmacology - Basic Neurochemistry. Retrieved from [Link]
-
Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]
-
Merlaud, Z., et al. (2024). Protocol for studying GABAA receptor subsynaptic domains in rat hippocampal neurons using single-molecule localization microscopy. STAR Protocols, 5(3), 103031. [Link]
-
ClinPGx. (n.d.). Benzodiazepine Pathway, Pharmacodynamics. Retrieved from [Link]
-
Olkkola, K. T., & Ahonen, J. (2008). Benzodiazepine pharmacology and central nervous system-mediated effects. Anesthesiology Clinics, 26(2), 277-294. [Link]
-
Merlaud, Z., et al. (2025). Protocol for studying GABAA receptor subsynaptic domains in rat hippocampal neurons using single-molecule localization microscopy. STAR Protocols, 6(3), 104031. [Link]
-
Campo-Soria, C., Chang, Y., & Weiss, D. S. (2006). Mechanism of action of benzodiazepines on GABAA receptors. British Journal of Pharmacology, 148(7), 984-990. [Link]
-
Aragen Life Sciences. (2024). Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology. Retrieved from [Link]
-
Akk, G., et al. (2021). Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor. British Journal of Pharmacology, 178(15), 3028-3042. [Link]
-
SPC for Excel. (2010). Design of Experiments in Pharmaceutical Development. Retrieved from [Link]
-
Abel, U., et al. (2016). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology, 90(11), 2777-2787. [Link]
-
Sygnature Discovery. (n.d.). GABAA Receptor Modulation Studies. Retrieved from [Link]
-
Curtis, M. J., et al. (2015). Experimental design and analysis and their reporting: new guidance for publication in BJP. British Journal of Pharmacology, 172(14), 3461-3471. [Link]
-
Bevans, R. (2023). Guide to Experimental Design | Overview, 5 steps & Examples. Scribbr. Retrieved from [Link]
-
López-López, J. C., et al. (2024). Safranal-Standardized Saffron Extract Improves Metabolic, Cognitive, and Anxiolytic Outcomes in Aged Mice via Hypothalamic–Amygdalar Peptide Modulation. International Journal of Molecular Sciences, 25(12), 6475. [Link]
-
Neuroscientifically Challenged. (2017, November 10). 2-Minute Neuroscience: Benzodiazepines [Video]. YouTube. [Link]
-
Skuza, G., et al. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. European Journal of Pharmacology, 724, 193-203. [Link]
-
Pérez-Areales, F. J., et al. (2020). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. Molecules, 25(18), 4253. [Link]
-
Shchepina, V. V., et al. (2022). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 15(7), 882. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benzoinfo.com [benzoinfo.com]
- 3. GABA<sub>A</sub> receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. ClinPGx [clinpgx.org]
- 9. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boost Drug Development: DoE for Optimizing Pharma Processes & Bio Experiments - Aragen Life Sciences [aragen.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Patch clamp - Wikipedia [en.wikipedia.org]
- 17. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 18. conductscience.com [conductscience.com]
- 19. scientifica.uk.com [scientifica.uk.com]
- 20. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. cAMP-Glo™ Assay [worldwide.promega.com]
- 25. promega.com [promega.com]
- 26. What is a calcium flux assay? | AAT Bioquest [aatbio.com]
- 27. カルシウムインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 28. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Utilizing 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one in Drug Discovery Pipelines
Abstract
The benzodiazepine scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities and presence in numerous approved therapeutics.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic integration of a novel benzodiazepine derivative, 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, into modern drug discovery pipelines. We will navigate the critical path from initial compound characterization to preclinical evaluation, emphasizing robust methodologies for target identification, assay development, and mechanism of action studies. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind these experimental choices, ensuring a self-validating and scientifically rigorous approach to unlocking the therapeutic potential of this promising molecule.
Introduction: The Benzodiazepine Scaffold as a Privileged Structure
Heterocyclic compounds form the backbone of a significant portion of known pharmaceuticals.[1] Among these, the benzodiazepine motif, a bicyclic system composed of a fused benzene and diazepine ring, has proven to be a "privileged structure" in drug design.[1][3] Since the discovery of the first benzodiazepine in 1955, numerous derivatives have been developed with a wide array of therapeutic applications, including anxiolytic, anticonvulsant, muscle relaxant, and hypnotic effects.[1][4][5] The therapeutic versatility of this scaffold stems from its ability to be chemically modified, leading to compounds with diverse pharmacological profiles that can interact with various biological targets.[2]
The subject of this guide, 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, represents a novel iteration of this classic scaffold. Its unique substitution pattern warrants a thorough investigation into its potential biological activities. This document will serve as a roadmap for elucidating its mechanism of action and evaluating its therapeutic potential.
Initial Characterization and Purity Assessment
Before embarking on biological studies, it is imperative to unequivocally confirm the structure and assess the purity of the synthesized 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
Protocol 2.1: Physicochemical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The expected shifts and coupling constants should be consistent with the proposed structure.
-
-
Mass Spectrometry (MS) :
-
Utilize high-resolution mass spectrometry (HRMS) to determine the exact mass of the compound, further confirming its elemental composition.[6]
-
-
Purity Analysis (HPLC) :
-
Solubility Assessment :
-
Determine the solubility of the compound in various biologically relevant buffers (e.g., phosphate-buffered saline) and organic solvents (e.g., DMSO). This information is crucial for preparing stock solutions and dosing formulations.
-
Target Identification and Validation: Unveiling the Mechanism of Action
A critical step in the drug discovery process is identifying the molecular target(s) of a novel compound.[9][10] This allows for a more focused and mechanistically driven approach to drug development. Both label-free and affinity-based methods can be employed for this purpose.[9][11]
Phenotypic Screening: A Target-Agnostic Approach
Initially, a broad phenotypic screening can provide valuable clues about the compound's biological effects.
Protocol 3.1.1: Broad Phenotypic Screening
-
Cell Line Selection : Choose a diverse panel of human cancer cell lines (e.g., NCI-60 panel) or other disease-relevant cell models.
-
Compound Treatment : Treat the cells with a range of concentrations of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (e.g., from 1 nM to 100 µM).
-
Viability/Proliferation Assay : After a suitable incubation period (e.g., 72 hours), assess cell viability using assays such as MTT, CellTiter-Glo, or high-content imaging.
-
Data Analysis : Determine the half-maximal inhibitory concentration (IC50) for each cell line. A potent and selective effect on a particular cell type can guide further investigation.
Affinity-Based Target Identification
If a phenotypic effect is observed, the next step is to identify the direct binding partners of the compound. Affinity-based pull-down methods are a powerful tool for this.[9][11]
Protocol 3.2.1: Biotin-Tagged Pull-Down Assay
-
Synthesis of a Biotinylated Probe : Synthesize a derivative of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one with a linker and a biotin tag. It is crucial to ensure that the modification does not abrogate the biological activity of the parent compound.
-
Cell Lysate Preparation : Prepare a lysate from the cells that showed a response in the phenotypic screen.
-
Incubation : Incubate the cell lysate with the biotinylated probe.
-
Affinity Purification : Use streptavidin-coated beads to capture the biotinylated probe along with its bound proteins.[9]
-
Elution and Protein Identification : Elute the bound proteins and identify them using mass spectrometry (e.g., LC-MS/MS).[9]
Label-Free Target Identification
Label-free methods avoid the need for chemical modification of the compound. Drug Affinity Responsive Target Stability (DARTS) is one such technique.[9]
Protocol 3.3.1: DARTS Assay
-
Cell Lysate Preparation : Prepare a cell lysate as in the pull-down assay.
-
Compound Incubation : Incubate aliquots of the lysate with varying concentrations of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one and a vehicle control.
-
Protease Digestion : Subject the lysates to limited proteolysis with a protease such as thermolysin or pronase. Proteins that are stabilized by binding to the compound will be more resistant to digestion.
-
Analysis : Analyze the protein profiles using SDS-PAGE and mass spectrometry to identify the protected proteins.[9]
Caption: Workflow for Target Identification.
Assay Development and Validation for High-Throughput Screening
Once a putative target is identified and validated, a robust and scalable assay is required to screen for more potent analogues and to understand the structure-activity relationship (SAR).[10]
Protocol 4.1: Biochemical Assay Development (Example: Kinase Target)
-
Reagent Procurement : Obtain purified recombinant target protein and a suitable substrate.
-
Assay Principle : Choose an appropriate assay format, such as a fluorescence-based assay (e.g., FRET) or a luminescence-based assay (e.g., ADP-Glo), to measure the enzyme's activity.
-
Optimization : Optimize assay conditions, including enzyme and substrate concentrations, incubation time, and buffer composition, to achieve a robust signal-to-background ratio and a good Z'-factor (>0.5).
-
Compound Screening : Screen a library of compounds, including analogues of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, to determine their IC50 values.
Protocol 4.2: Cell-Based Assay Development
Cell-based assays are crucial for confirming the activity of the compound in a more physiologically relevant context.
-
Reporter Gene Assay : If the target is a transcription factor or part of a signaling pathway that regulates gene expression, a reporter gene assay (e.g., luciferase or GFP) can be developed.
-
Target Engagement Assay : Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to its target in intact cells.
-
Functional Assays : Develop assays that measure a functional consequence of target modulation, such as cell cycle arrest, apoptosis, or changes in protein phosphorylation.
Caption: Assay Development and Screening Cascade.
Preclinical Evaluation: In Vitro and In Vivo Studies
Promising lead compounds must undergo rigorous preclinical evaluation to assess their therapeutic potential and safety profile.
In Vitro Pharmacology
| Parameter | Assay | Purpose |
| Potency | Biochemical and cell-based assays | Determine IC50/EC50 values. |
| Selectivity | Panel of related targets (e.g., kinome scan) | Assess off-target effects. |
| Mechanism of Action | Western blotting, qPCR, etc. | Confirm target modulation and downstream effects. |
| ADME | Caco-2 permeability, metabolic stability | Assess drug-like properties. |
In Vivo Efficacy and Toxicology
Should the in vitro data be promising, the next step is to evaluate the compound in animal models of the target disease.
Protocol 5.2.1: Mouse Xenograft Model (for Cancer)
-
Animal Model : Use immunodeficient mice (e.g., nude or SCID) and implant them with human tumor cells that are sensitive to the compound in vitro.
-
Dosing : Once tumors are established, treat the mice with 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one at various doses and schedules.
-
Efficacy Assessment : Monitor tumor growth over time. At the end of the study, tumors can be excised and analyzed for target engagement and downstream effects.
-
Toxicity Assessment : Monitor the animals for signs of toxicity, such as weight loss, changes in behavior, and at the end of the study, perform histopathological analysis of major organs.
Conclusion
The journey of a novel molecule like 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one from the bench to a potential therapeutic is a complex but systematic process. By leveraging the rich history of the benzodiazepine scaffold and employing modern drug discovery techniques as outlined in this guide, researchers can efficiently and rigorously evaluate its potential. The protocols and strategies described herein provide a solid framework for identifying its biological target, elucidating its mechanism of action, and assessing its preclinical efficacy and safety, ultimately paving the way for the development of a new generation of benzodiazepine-based medicines.
References
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
- Target Identification and Validation (Small Molecules) - University College London. University College London.
- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate.
- A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Taylor & Francis Online.
- Target Identification and Valid
- Small-molecule Target and Pathway Identific
- Benzodiazepine-Based Drug Discovery - 1st Edition. Elsevier Shop.
- Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. NIH.
- Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chrom
- Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher.
- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Semantic Scholar.
- Choosing the Right Benzodiazepine Assay: Impact on Clinical Decision Making. Semantic Scholar.
- Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. PubMed Central.
- Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones.
- The Chromenopyridine Scaffold: A Privileged Pl
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Benzodiazepine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 3. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 4. Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Overcoming Solubility Issues with 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the aqueous solubility of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. We will move beyond simple instructions to explain the underlying chemical principles, providing you with the rationale needed to make informed decisions and troubleshoot effectively during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and behavior of this compound.
Q1: What intrinsic properties of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one cause its low aqueous solubility?
A1: The poor water solubility is a direct result of its molecular architecture. The compound is built on a benzo[d]azepine core, which is a fusion of a benzene ring and a seven-membered azepine ring. This bicyclic system is predominantly nonpolar and hydrophobic. While the structure contains a polar lactam (a cyclic amide) functional group, its solubilizing effect is outweighed by the large, nonpolar surface area of the hydrocarbon framework. Furthermore, the methyl group on the lactam nitrogen (position 3) increases the molecule's lipophilicity, further disfavoring interaction with water molecules. Compounds with this type of structure are common in drug discovery and are often classified as "brick dust" due to their low solubility.[1][2][3]
Q2: My compound immediately precipitated when I diluted my DMSO stock into my aqueous buffer. What are the first troubleshooting steps?
A2: This is a classic sign of exceeding the thermodynamic solubility of the compound in the final aqueous medium. Your immediate goal is to prevent the compound from crashing out of solution.
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of your compound in the aqueous medium.
-
Optimize the Dilution Process: Do not add the aqueous buffer to your DMSO stock. Instead, add the small volume of DMSO stock into the larger volume of vigorously vortexing or stirring aqueous buffer. This rapid dispersion helps prevent the formation of localized, supersaturated pockets that lead to precipitation.
-
Increase Co-solvent Percentage: While keeping the co-solvent concentration minimal is ideal (typically <0.5% DMSO for cell-based assays), a slight increase to 1% may be necessary and tolerable for some experiments.[4] Always run a vehicle control to account for any effects of the co-solvent.
-
Gentle Warming: Briefly warming the final solution in a 37°C water bath can help redissolve small amounts of precipitate, but be aware that the solution may become supersaturated and could precipitate upon cooling.
Q3: How does pH influence the solubility of this compound? Can I use pH adjustment to my advantage?
A3: Yes, pH can be a powerful tool to modulate solubility, particularly for compounds with ionizable functional groups.[5][6] The 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one structure contains a tertiary amine within the azepine ring which is weakly basic.
-
In Acidic Solutions (Low pH): This nitrogen atom can become protonated, forming a positively charged ammonium salt. This ionic form is significantly more polar and will exhibit substantially higher aqueous solubility.[7][8]
-
In Neutral or Basic Solutions (Higher pH): The compound will exist primarily in its neutral, un-ionized form, which is less polar and therefore less soluble.
Therefore, if your experimental system can tolerate it, preparing your aqueous solutions in a slightly acidic buffer (e.g., pH 5-6) could dramatically improve solubility.
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides structured, step-by-step methodologies for systematically evaluating and overcoming solubility challenges.
Guide 1: Establishing a Baseline: Thermodynamic Solubility Measurement
Before you can solve a solubility problem, you must quantify it. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9]
Experimental Workflow: Shake-Flask Solubility Assay
Caption: Workflow for thermodynamic solubility determination via the shake-flask method.
Protocol 1: Shake-Flask Solubility Determination
-
Prepare Media: Create the aqueous solutions of interest (e.g., Phosphate-Buffered Saline pH 7.4, Citrate Buffer pH 5.0).
-
Add Excess Compound: Add an excess amount of solid 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one to a known volume (e.g., 1 mL) of each solution in a glass vial. A visual excess of solid material should remain.
-
Equilibrate: Tightly seal the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This ensures the solution reaches equilibrium.
-
Separate Phases: Centrifuge the vials at high speed (>10,000 x g) for 15 minutes to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm PVDF filter.
-
Quantify: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent (e.g., mobile phase) and analyze the concentration against a calibration curve using a validated HPLC-UV or LC-MS method.[10]
Guide 2: Formulation with Co-solvents
Using a water-miscible organic solvent (co-solvent) is a common and effective method to increase the solubility of hydrophobic compounds for in vitro experiments.[11][12]
Causality: Co-solvents like DMSO or ethanol work by reducing the polarity of the bulk aqueous solvent. They disrupt the strong hydrogen-bonding network of water, creating a more favorable environment for the nonpolar solute to dissolve.
Table 1: Comparison of Common Co-solvents for Pre-clinical Research
| Co-solvent | Typical Starting Stock Conc. | Max Final Conc. in Assay | Key Considerations |
| DMSO | 10-50 mM | < 0.5% | Excellent solubilizing power; potential for cytotoxicity at >1%. |
| Ethanol | 10-50 mM | < 1% | Good solubilizing power; less toxic than DMSO but can be volatile. |
| PEG 400 | 1-20 mM | < 2% | Good for more lipophilic compounds; can be viscous. |
| Propylene Glycol | 1-20 mM | < 2% | Common pharmaceutical excipient; lower toxicity profile. |
Protocol 2: Preparing a Co-solvent Formulation
-
Prepare High-Concentration Stock: Dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration primary stock (e.g., 20 mM). Use gentle warming or sonication if needed.
-
Intermediate Dilution (Optional): If large dilutions are required, perform an intermediate dilution of the primary stock in the same co-solvent.
-
Final Aqueous Dilution: Add the primary or intermediate stock solution dropwise into the final aqueous buffer while the buffer is being vigorously vortexed. This is the critical step to prevent precipitation.
-
Vehicle Control: Always prepare a "vehicle control" by adding the same amount of co-solvent to your aqueous buffer without the compound. This is essential to ensure that any observed biological effects are from your compound and not the solvent.
Guide 3: Advanced Solubilization with Cyclodextrins
For more challenging cases or for in vivo formulations, cyclodextrins offer a powerful solution.[13][14]
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic. The nonpolar benzo[d]azepine core of your compound can insert into this cavity, forming a water-soluble "inclusion complex."[15] This complex effectively shields the hydrophobic drug from the aqueous environment.
Decision Logic: Choosing a Cyclodextrin
Caption: Decision tree for selecting an appropriate cyclodextrin.
Protocol 3: Phase Solubility Study with HP-β-CD
-
Prepare CD Solutions: Make a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0%, 2%, 5%, 10%, 15%, 20% w/v).
-
Add Excess Compound: Add an excess of solid 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one to each solution.
-
Equilibrate & Separate: Follow steps 3 & 4 from the Shake-Flask Protocol (Guide 1).
-
Analyze & Plot: Quantify the dissolved compound in each supernatant. Plot the concentration of your compound (Y-axis) against the concentration of HP-β-CD (X-axis). A linear plot indicates a 1:1 complex and demonstrates the effectiveness of the cyclodextrin in enhancing solubility.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 838027. [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-Methyl-3,4-Dihydro-1h-1,4-Benzodiazepine-2,5-Dione. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2,3-Dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine. National Center for Biotechnology Information. [Link]
-
Dollo, G. (2017). Response to "Hi, can anyone tell me how to dissolve a hydrophobic compound..?". ResearchGate. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Kumar, R., & Singh, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
Regdon, G. (1994). Solubility of selected derivatives of 1,4-benzodiazepine-2-one in the presence of PVP. Acta Poloniae Pharmaceutica, 51(5), 377-381. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
PubChem. (n.d.). 1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine. National Center for Biotechnology Information. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1141. [Link]
-
Cwiertnia, B., & Stolecka, K. (2006). Solubility of selected derivatives of 1,4-benzodiazepin-2-one in solid dispersions in PEG 6000. Acta Poloniae Pharmaceutica, 63(1), 41-45. [Link]
-
Bergström, C. A. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Garde, S., & Patel, H. (2014). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 118(45), 12749–12757. [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Loftsson, T., & Jónsdóttir, S. (2008). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 5(6), 1100–1104. [Link]
-
Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. [Link]
-
ResearchGate. (2018). Prediction of benzodiazepines solubility using different cosolvency models. [Link]
-
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
-
Fiveable. (n.d.). pH and Solubility. AP Chem. [Link]
-
ResearchGate. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
-
Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
PubMed Central (PMC). (2014). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]
-
PubMed Central (PMC). (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
-
Cwiertnia, B., & Stolecka, K. (2002). SOLUBILITY OF SELECTED DERIVATIVES OF 1,4-BENZODIAZEPINE-2-ONE IN THE PRESENCE OF PVP. Acta Poloniae Pharmaceutica. [Link]
-
Alfa Chemistry. (2024). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. [Link]
-
Pharmaca. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Wikipedia. (n.d.). Benzodiazepine. [Link]
Sources
- 1. ijpbr.in [ijpbr.in]
- 2. ptfarm.pl [ptfarm.pl]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 7. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]
- 8. fiveable.me [fiveable.me]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. hovione.com [hovione.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Prepared by the Office of the Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying and mitigating potential off-target effects of the chemical entity 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. Given that this molecule belongs to the broader benzodiazepine class—a scaffold known for its diverse biological activities—a rigorous, systematic approach to target validation is essential for generating robust and reproducible data.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one and what are its likely targets?
3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a small molecule built on a benzodiazepine scaffold. This chemical family is well-known for its interaction with a wide range of biological targets. While the specific primary target of this particular derivative may be novel or proprietary, related structures have been shown to interact with:
-
Central Nervous System (CNS) Receptors: Most famously, GABA-A receptors, which is the basis for the anxiolytic and sedative effects of many clinical benzodiazepines.[4]
-
Epigenetic Targets: The benzo[d]azepin-2-one core has been identified in potent inhibitors of the BET (Bromodomain and Extra-Terminal) family of proteins (BRD2, BRD3, BRD4), which are crucial regulators of gene transcription.[5]
-
Receptor Tyrosine Kinases (RTKs) and Histone Deacetylases (HDACs): Some 1,5-benzodiazepine derivatives have shown potent dual inhibitory activity against targets like HER2 and HDAC1.[2]
-
Endothelin Receptors: Novel antagonists for endothelin receptors have been developed using a benzo[e][6]diazepin-2-one scaffold.[1]
Therefore, when using this compound, it is critical to assume it may interact with off-targets across different protein families until proven otherwise.
Q2: My compound is showing a desired phenotype. Why should I worry about off-target effects?
Q3: What are the essential criteria for validating this compound as a selective chemical probe?
According to consensus guidelines in chemical biology, a high-quality chemical probe should meet several criteria[9]:
-
Potency: It should modulate its target in the nanomolar range in biochemical assays (e.g., IC₅₀ or Kᵢ < 100 nM) and show activity in cells at sub-micromolar concentrations (EC₅₀ < 1 µM).
-
Selectivity: It must be significantly more potent against its intended target than against other related proteins (e.g., >30-fold selectivity within a protein family). Broad profiling against unrelated targets is also necessary.
-
Target Engagement: There must be direct evidence that the compound binds to its target within a cellular context at concentrations relevant to the observed phenotype.[8]
-
Defined Mechanism of Action: The way the compound affects the target's function (e.g., competitive inhibitor, allosteric modulator) should be understood.[10]
-
Availability of Controls: The experimental plan must include appropriate controls, such as a structurally similar but biologically inactive analog (a negative control).[11]
Q4: How should I structure my experiments from the outset to minimize ambiguity?
A well-designed experiment is a self-validating one. Always include multiple controls to build a strong case for on-target activity.
-
Dose-Response: Perform full dose-response curves. A specific, on-target effect should exhibit a clear sigmoidal relationship between concentration and phenotype.
-
Vehicle Control: Always include a group treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest dose of the compound.
-
Negative Control Compound: Use a close structural analog of your compound that is known to be inactive against the intended target. This helps confirm that the observed phenotype is not due to a shared off-target effect or general compound toxicity.[9][11]
-
Orthogonal Control: Use a structurally unrelated compound that is a known, validated inhibitor of the same target. If both your compound and the orthogonal control produce the same phenotype, it strengthens the evidence for on-target action.[11]
-
Genetic Validation: Compare the compound's phenotype to that produced by genetic knockdown (e.g., siRNA, CRISPR) or knockout of the target protein.[9]
Troubleshooting Guide: Unexpected Experimental Outcomes
| Symptom / Observation | Potential Cause (Off-Target Related) | Recommended Action & Rationale |
| The observed phenotype does not match the known function or genetic knockdown of the intended target. | The phenotype is likely driven by an unknown off-target. The compound may be more potent against this off-target than the intended one. | 1. Confirm Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that the compound binds the intended target in cells at the effective concentration (See Protocol 1).[12][13] 2. Broad Off-Target Screening: Submit the compound to a commercial screening panel (e.g., a kinase panel, GPCR panel) to identify potential off-targets.[14] 3. Use Orthogonal Controls: Test a structurally different inhibitor of the same target. If it fails to replicate the phenotype, your compound's effect is likely off-target.[11] |
| High cytotoxicity is observed at or near the effective concentration (EC₅₀). | The compound may be hitting a protein essential for cell viability (e.g., a core kinase or metabolic enzyme) or causing non-specific toxicity through mechanisms like membrane disruption or reactive metabolite formation. | 1. Separate Potency and Toxicity Windows: Determine the concentration at which the compound induces the desired phenotype (EC₅₀) and the concentration at which it causes cell death (CC₅₀). A useful probe should have at least a 10-fold window between these values. 2. Test a Negative Control: An inactive analog should not cause cytotoxicity at the same concentrations, ruling out general scaffold toxicity.[15] |
| Results are inconsistent across experiments or cell lines. | Off-target effects can be highly context-dependent. The expression levels of the off-target protein may vary between cell lines or even with different passage numbers, leading to variable results. | 1. Standardize Cell Culture: Ensure consistent cell passage numbers, media, and confluency. 2. Profile Target/Off-Target Expression: Use Western blot or qPCR to quantify the expression levels of both your intended target and any suspected off-targets in the cell lines being used. This can help explain differential sensitivity. |
| The biochemical potency (IC₅₀) is high (e.g., 10 nM), but the cellular potency (EC₅₀) is poor (e.g., 10 µM). | This discrepancy can be due to poor cell permeability, active efflux from the cell, or rapid metabolism. However, it could also indicate that in the complex cellular environment, the compound preferentially engages an off-target that requires higher concentrations to modulate. | 1. Verify Target Engagement in Intact Cells: CETSA is the gold standard for this. It directly measures binding in the native cellular environment, accounting for permeability and other factors.[16][17] 2. Run an Isothermal Dose-Response CETSA: This experiment can determine the concentration of compound required to occupy the target in cells, which should correlate with the phenotypic EC₅₀ if the effect is on-target.[17] |
Core Experimental Protocols
Protocol 1: Validating Intracellular Target Engagement with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds its target protein inside a cell.[12][16] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[13]
Objective: To generate a thermal melt curve for the target protein in the presence and absence of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
Materials:
-
Cells expressing the target protein.
-
3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one and vehicle (e.g., DMSO).
-
PBS with protease inhibitors.
-
Thermocycler or heating blocks.
-
Centrifuge capable of 20,000 x g at 4°C.
-
SDS-PAGE and Western blotting reagents.
-
Validated primary antibody against the target protein.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the compound at a saturating concentration (e.g., 10x cellular EC₅₀) and another set with vehicle control for 1 hour under normal culture conditions.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors to a known concentration.
-
Aliquoting: Aliquot the cell suspensions (from both vehicle and compound-treated groups) into PCR tubes.
-
Heating Step: Place the tubes in a thermocycler and apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). Immediately cool to room temperature for 3 minutes.[18]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.[18]
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[18]
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction) from each sample. Determine protein concentration and normalize all samples.
-
Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Interpretation: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature. A successful experiment will show a rightward shift in the melt curve for the compound-treated samples compared to the vehicle control, indicating target stabilization and engagement.
Protocol 2: The Negative Control Experiment
Objective: To demonstrate that the biological effect is due to specific interaction with the target and not a general property of the chemical scaffold.
Methodology:
-
Control Selection: The ideal negative control is a close structural analog of the active compound that has lost its affinity for the primary target due to a minor chemical modification. If such a compound is not available, a less active compound from the same chemical series can be used.
-
Dose-Response Comparison: Perform parallel dose-response experiments for your active compound and the negative control, measuring the key phenotype.
-
Data Interpretation: The active compound should show a potent, sigmoidal dose-response curve. The negative control should be inactive or significantly less potent (>100-fold weaker) in the phenotypic assay. If both compounds show similar activity, the phenotype is likely due to an off-target effect common to the scaffold.[11]
Workflow & Data Visualization
Workflow for Off-Target Effect Mitigation
This diagram outlines a systematic approach to characterizing your compound and validating its on-target activity.
Caption: A decision workflow for validating on-target effects.
Potential Off-Target Classes for Benzodiazepine Scaffolds
| Protein Family | Examples | Recommended Screening Approach | Rationale |
| Kinases | EGFR, SRC, ABL, CDKs | Commercial Kinase Screening Panel (e.g., Eurofins DiscoverX, Reaction Biology) | Kinases are a frequent source of off-target effects for many small molecules due to conserved ATP-binding pockets. |
| GPCRs | Dopamine, Serotonin, Adrenergic Receptors | GPCR Binding Panel (e.g., Eurofins SafetyScreen44) | The benzodiazepine scaffold is known to interact with various CNS receptors.[4] |
| Ion Channels | Na⁺, K⁺, Ca²⁺ Channels | Ion Channel Screening Panel | These are critical for cellular function and common off-targets leading to toxicity. |
| Nuclear Receptors | Estrogen Receptor, Androgen Receptor | Nuclear Receptor Binding Assays | Lipophilic heterocyclic compounds can sometimes bind to the ligand-binding domains of nuclear receptors. |
| Epigenetic Targets | BET Bromodomains, HDACs | Biochemical assays with purified recombinant proteins | Related benzodiazepine structures are known inhibitors of these target classes.[2][5] |
References
-
Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology (EFMC). [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Cellular thermal shift assay (CETSA). Bio-protocol. [Link]
-
Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Discovery, AACR Journals. [Link]
-
Best Practices: Chemical Probes Webinar. YouTube. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, NCBI. [Link]
-
Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry Publishing. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, PubMed Central. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Experiment Design. Neuro Probe. [Link]
-
The era of high-quality chemical probes. Nature Methods, PMC. [Link]
-
How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Best Practices for Chemical Probes. Alto Predict. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, MDPI. [Link]
-
The art of the chemical probe. Nature Chemical Biology. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, NIH. [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, PMC. [Link]
-
Novel benzo[6]diazepin-2-one derivatives as endothelin receptor antagonists. Journal of Medicinal Chemistry, PubMed. [Link]
-
In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports, PMC. [Link]
-
Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. Journal of Medicinal Chemistry, PMC. [Link]
-
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, MDPI. [Link]
-
1H-1,4-Benzodiazepine-2,5-dione, 3-benzylidene-3,4-dihydro-4-methyl. PubChem. [Link]
-
The studied 1,5-benzodiazepin2-(3H)-ones. ResearchGate. [Link]
-
2-Minute Neuroscience: Benzodiazepines. YouTube. [Link]
-
New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. ResearchGate. [Link]
-
(3s)-3-(4-Methoxybenzyl)-4-Methyl-3,4-Dihydro-1h-1,4-Benzodiazepine-2,5-Dione. PubChem. [Link]
-
An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][6]diazepines, and Their Cytotoxic Activity. Molecules, MDPI. [Link]
Sources
- 1. Novel benzo[1,4]diazepin-2-one derivatives as endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. youtube.com [youtube.com]
- 8. Advancing Biomedical Research with Quality Chemical Probes [promega.kr]
- 9. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cicbdd.web.unc.edu [cicbdd.web.unc.edu]
- 11. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 15. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. bio-protocol.org [bio-protocol.org]
Technical Support Center: Optimizing Preclinical Studies for Novel Benzodiazepinone Derivatives
Disclaimer
Initial searches for the specific chemical "3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one" did not yield publicly available scientific literature or database entries. This suggests the compound is either highly novel, proprietary, or referred to by a different nomenclature.
Therefore, this technical support guide has been developed to address the challenges of dosage and administration for the broader, well-characterized class of novel benzodiazepinone and benzazepine derivatives , particularly those with poor aqueous solubility intended for Central Nervous System (CNS) research. The principles, protocols, and troubleshooting steps described herein are synthesized from established best practices in preclinical formulation and pharmacology for this class of molecules.[1][2][3]
Welcome to the technical support center for researchers working with novel benzodiazepinone-class compounds. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal reasoning behind critical experimental decisions. Our goal is to help you develop robust, reproducible datasets by mastering the art and science of formulation and administration.
Frequently Asked Questions (FAQs)
Q1: My newly synthesized benzodiazepinone derivative won't dissolve in saline or PBS. What should I do?
This is the most common challenge with this lipophilic class of compounds. Direct dissolution in aqueous buffers is rarely successful.[4][5] Your first step is to create a concentrated stock solution in a strong organic solvent and then dilute it into a more biocompatible vehicle for administration.
-
Initial Stock Solution: Use 100% Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a high-concentration stock (e.g., 50-100 mg/mL). This confirms the compound's intrinsic solubility.
-
Working Solution: For in vivo studies, the final concentration of DMSO should be kept to a minimum (ideally <5%, and absolutely no more than 10% of the total injection volume) to avoid vehicle-induced toxicity and inflammation. The stock solution is typically diluted into a secondary vehicle.[6]
Q2: How should I store the solid compound and my prepared solutions?
-
Solid Compound: Store in a desiccator at 4°C or -20°C, protected from light. The benzodiazepinone core is generally stable, but minimizing exposure to moisture and light prevents potential degradation.
-
Stock Solutions (in 100% DMSO/DMF): These are typically stable for several months when stored at -20°C in small, single-use aliquots to prevent freeze-thaw cycles.
-
Working/Dosing Solutions (Aqueous Formulations): These should be prepared fresh on the day of the experiment. Poorly soluble compounds can precipitate out of aqueous solutions over time, even if they appear clear initially. Always vortex thoroughly and visually inspect for precipitation before each administration.
Q3: What is a reasonable starting dose for an in vivo efficacy study in mice?
Predicting a pharmacologically active dose for a novel compound is challenging, but we can establish a logical starting range based on preclinical data for similar CNS-active drugs.[7] A common approach is to start with a dose-range finding (DRF) study.
If prior in vitro data (e.g., receptor binding IC50 or functional EC50) is available, a starting dose can be estimated, but a DRF is essential to establish the maximum tolerated dose (MTD) and observe any preliminary behavioral effects. A typical DRF study might include doses of 1, 3, 10, and 30 mg/kg.
Troubleshooting Guide: From Formulation to Pharmacodynamics
This section addresses specific experimental failures and provides systematic workflows to diagnose and solve the underlying issues.
Issue 1: High Variability or No Effect in In Vivo Experiments
You've administered the compound but see inconsistent results between animals or no discernible effect compared to the vehicle control group.
Underlying Cause: The most likely culprit is poor bioavailability due to suboptimal formulation or administration technique. The compound may be precipitating in the dosing syringe, in the peritoneal cavity (for IP injection), or failing to be absorbed from the GI tract (for oral gavage).[8][9]
Troubleshooting Workflow:
-
Confirm Formulation Integrity: After preparing your dosing solution, let it sit for 30 minutes and then centrifuge a small sample. Check for a pellet. The absence of a pellet is a good first sign, but not definitive. This confirms macroscopic stability.
-
Systematic Vehicle Screening: If simple DMSO/saline is not working, a more complex vehicle is required. The goal is to keep the drug solubilized in vivo long enough for absorption to occur.[10]
-
Refine Administration Route: For CNS targets, direct brain exposure is key. If oral (PO) or intraperitoneal (IP) routes fail, consider routes that bypass first-pass metabolism, such as subcutaneous (SC) or intravenous (IV) administration.[2][3] For some compounds, intranasal delivery can be an effective strategy to directly target the CNS while minimizing systemic exposure.[11]
The following table provides a tiered approach to vehicle selection for poorly soluble benzodiazepinone derivatives. Start with Tier 1 and proceed to Tier 2 or 3 only if necessary.
| Tier | Vehicle Composition | Max Recommended Concentration | Pros | Cons & Cautions |
| 1 | 5-10% DMSO in Saline or PBS | ~1 mg/mL | Simple to prepare; generally well-tolerated at low DMSO %. | High risk of precipitation for very poorly soluble compounds. |
| 1 | 10% DMSO, 40% PEG400, 50% Saline | ~5 mg/mL | Increased solubilizing capacity over saline alone. | PEG400 is viscous; can cause transient irritation at injection site. |
| 2 | 5% DMSO, 10% Solutol HS 15 (or Kolliphor® EL), 85% Water | ~10-20 mg/mL | Forms micelles that encapsulate the drug, improving stability. | Surfactants can have their own biological effects; vehicle controls are critical. |
| 3 | 20% Captisol® (SBE-β-CD) in Water | >20 mg/mL | Cyclodextrins form inclusion complexes, dramatically increasing solubility. | Can alter pharmacokinetics by changing the free fraction of the drug.[12] |
Below is a decision tree to guide your formulation development process.
Caption: Decision tree for selecting an appropriate in vivo vehicle.
Issue 2: Unexpected Toxicity or Animal Deaths at Low Doses
Adverse events are observed in a dose-dependent manner, but toxicity appears at doses lower than anticipated.
Underlying Cause: This can be due to either compound-specific toxicity or vehicle-induced toxicity. It is critical to differentiate these two possibilities. Another possibility for CNS compounds is on-target toxicity due to excessive receptor modulation.
Troubleshooting Workflow:
-
Run a Vehicle-Only Control Group: This is the most important step. Administer the highest concentration of your vehicle (e.g., 10% DMSO, 40% PEG400 in saline) to a cohort of animals on the same schedule as your drug-treated groups. If you observe toxicity here, the vehicle is the problem.
-
Conduct a Formal Dose-Range Finding (DRF) / MTD Study: This study is designed specifically to assess safety and tolerability. It establishes the Maximum Tolerated Dose (MTD), which is often defined as the highest dose that does not cause more than a 10% loss in body weight or other significant clinical signs. This MTD then serves as the top dose for subsequent efficacy studies.[7]
-
Consider Pharmacokinetics (PK): Rapid absorption and a high peak concentration (Cmax) can lead to acute toxicity. A slower-absorbing formulation (e.g., subcutaneous injection in a viscous vehicle) or splitting the daily dose into two administrations can sometimes mitigate Cmax-driven toxicity.[2][6]
This flowchart outlines a typical DRF study to determine the Maximum Tolerated Dose (MTD).
Caption: Workflow for a standard Dose-Range Finding (DRF) study.
References
- Greenblatt, D. J., & Shader, R. I. (1985). Clinical pharmacokinetics of the newer benzodiazepines. PubMed - NIH.
- Griffin, C. E., Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine Pharmacokinetics and Pharmacodynamics.
- Greenblatt, D. J. (1985). Clinical Pharmacokinetics of the Newer Benzodiazepines. Semantic Scholar.
- MD Biosciences. (2021).
- Zinkovsky, D., et al. (Year). Biokinetics of gidazepam, derivatives of peptideaminobenzophenones and their metabolites. [Source not fully specified].
- ASAM. (n.d.). Pharmacokinetic Properties of Benzodiazepines. American Society of Addiction Medicine.
- de Vries, M., et al. (2023). Translatability of preclinical to early clinical tolerable and pharmacologically active dose ranges for central nervous system active drugs. British Journal of Clinical Pharmacology.
- Aragen Life Sciences. (n.d.). Pharmacokinetic Strategies in CNS Drug Discovery. Aragen Life Sciences.
- Hanson, L. R., & Frey, W. H. (2012). Intranasal Administration of CNS Therapeutics to Awake Mice. Journal of Visualized Experiments.
- Tran, P., et al. (2019). Review of solubilization techniques for a poorly water-soluble drug: carbamazepine. Pharmaceutical Development and Technology.
- Wen, X., et al. (2018). Current approaches to enhance CNS delivery of drugs across the brain barriers. Cellular and Molecular Life Sciences.
- Putchakayala, S. B. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences Webinar.
- Singh, A., & Worku, Z. A. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Van den Mooter, G. (2012). Development and evaluation of solvent-free processing techniques for poorly water soluble drugs.
Sources
- 1. Clinical pharmacokinetics of the newer benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzodiazepine Pharmacokinetics - The Alliance for Benzodiazepine Best Practices [benzoreform.org]
- 3. aragenbio.com [aragenbio.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. downloads.asam.org [downloads.asam.org]
- 7. Translatability of preclinical to early clinical tolerable and pharmacologically active dose ranges for central nervous system active drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. Review of solubilization techniques for a poorly water-soluble drug: carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: Intranasal Administration of CNS Therapeutics to Awake Mice [jove.com]
- 12. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Assays with 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Welcome to the technical support guide for researchers utilizing 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. This document provides in-depth troubleshooting advice in a direct question-and-answer format to address common sources of variability and inconsistency in your assays. Our goal is to move beyond simple procedural checklists and provide a deeper understanding of the underlying scientific principles to empower you to conduct robust and reproducible experiments.
Section 1: Compound Handling and Preparation
Proper handling of any small molecule is the foundation of a reliable assay. The unique properties of the benzo[d]azepin-2-one scaffold require careful consideration of solubility and stability.
Q1: My dose-response curve is inconsistent or shows poor maximal effect. Could my stock solution be the problem?
A1: Absolutely. Inconsistent results often originate from the very first step: compound preparation. Issues with solubility, stability, and accurate concentration determination are common culprits.
Underlying Causality: The benzo[d]azepin-2-one core, while generally stable, can be prone to precipitation in aqueous buffers if not handled correctly. The accuracy of your entire experiment hinges on the precise concentration of your stock solution and its stability over time.
Troubleshooting Protocol:
-
Solvent Selection: While Dimethyl Sulfoxide (DMSO) is a common solvent, its concentration in the final assay should be minimized. High concentrations of DMSO can be cytotoxic or interfere with assay components.[1][2][3] It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[1]
-
Solubility Assessment: Before preparing a high-concentration stock, perform a preliminary solubility test. Visually inspect for any precipitate after diluting a small amount of your stock into your final assay buffer.
-
Stock Solution Preparation and Storage: Prepare a high-concentration primary stock solution in 100% DMSO. Store this stock at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.[4][5]
-
Intermediate Dilutions: When preparing your working solutions, create a series of intermediate dilutions in 100% DMSO before the final dilution into your aqueous assay buffer. This gradual dilution process helps prevent the compound from precipitating out of solution.
| Solvent | General Suitability | Key Considerations |
| DMSO | High | Final concentration in assay should be <0.5% to avoid cytotoxicity.[1][3] |
| Ethanol | Moderate | Can be more cytotoxic than DMSO at similar concentrations.[6] |
| Methanol | Moderate | Can be volatile, affecting concentration over time. |
| Aqueous Buffers | Low | Direct dissolution is often challenging. |
Q2: I observe a precipitate in my wells after adding the compound. How can I resolve this?
A2: Precipitate formation is a clear indication that the compound's solubility limit has been exceeded in your assay medium. This leads to an unknown and lower-than-intended concentration of the compound, rendering your results unreliable.
Underlying Causality: The transition from a high-concentration DMSO stock to an aqueous buffer can cause a rapid decrease in solubility, leading to precipitation. This is especially common with hydrophobic compounds.
Troubleshooting Workflow:
Caption: Troubleshooting precipitate formation.
Section 2: Assay Performance and Data Interpretation
Once you have confidence in your compound preparation, the next step is to scrutinize the assay itself.
Q3: My dose-response curve is flat or has a very low slope. What does this indicate?
A3: A flat or shallow dose-response curve suggests several possibilities: the compound is inactive in your system, there is an issue with the assay's dynamic range, or the compound is interfering with the assay technology.
Underlying Causality: The observed effect in an assay is the result of the compound's interaction with its biological target. If this interaction is weak, or if the detection method is compromised, the resulting dose-response will be poor.
Troubleshooting Steps:
-
Positive Control: Always include a known active compound (a positive control) in your assay. A robust signal from your positive control confirms that the assay itself is working correctly.
-
Assay Interference: Some small molecules can interfere with assay readouts, such as fluorescence or luminescence.[7] To test for this, run a control plate where you add your compound to the assay components in the absence of the biological target (e.g., no cells or no enzyme). A change in signal in this control plate indicates assay interference.
-
Incubation Time: The compound may require a longer incubation time to elicit a biological response. Perform a time-course experiment to determine the optimal incubation period.
Q4: I am seeing a "U-shaped" or non-monotonic dose-response curve. How should I interpret this?
A4: A U-shaped or bell-shaped dose-response curve is a valid biological phenomenon, but it can also be an artifact.[8] It's crucial to distinguish between the two.
Underlying Causality: True non-monotonic responses can occur due to complex biological mechanisms, such as receptor downregulation at high concentrations or the engagement of off-target effects that counteract the primary effect.[8] However, artifacts like compound precipitation at high concentrations can also produce a U-shaped curve, as the effective concentration of the compound decreases.
Verification Protocol:
-
Visual Inspection: Carefully inspect the wells with the highest concentrations of your compound for any signs of precipitation.
-
Solubility Confirmation: Use a method like nephelometry or dynamic light scattering to quantitatively assess the solubility of your compound at the concentrations used in your assay.
-
Orthogonal Assay: If possible, confirm your findings in a different assay format that measures a downstream biological event. If the U-shaped curve is reproducible in an orthogonal assay, it is more likely to be a true biological effect.
Section 3: Cell-Based Assay Specifics
Cell-based assays introduce another layer of complexity due to the dynamic nature of living systems.
Q5: I am observing high variability between replicate wells in my cell-based assay. What are the likely sources?
A5: High variability in cell-based assays can stem from inconsistent cell health, uneven plating, or edge effects.
Underlying Causality: Cells are sensitive to their microenvironment. Variations in temperature, CO2 levels, and humidity across a microplate can lead to differential cell growth and responses, a phenomenon often referred to as the "edge effect".[4]
Best Practices for Minimizing Variability:
-
Cell Plating: Ensure a homogenous single-cell suspension before plating. When plating, use a multichannel pipette and dispense the cell suspension in the center of the well to avoid uneven distribution.
-
Edge Effects Mitigation: To minimize edge effects, avoid using the outer wells of the plate for your experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.
-
Incubation: Ensure even temperature and gas exchange by not stacking plates directly on top of each other in the incubator. Use plate seals to reduce evaporation.[4]
Caption: Example plate layout to reduce edge effects.
References
-
DMSO in cell based assays. (2025). Scientist Solutions. Available at: [Link]
-
Troubleshooting Immunoassays. Ansh Labs. Available at: [Link]
-
What effects does DMSO have on cell assays? (2017). Quora. Available at: [Link]
-
Inglese, J., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. Available at: [Link]
-
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. Available at: [Link]
-
Putri, G. A., et al. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Pharmaceutical and Biomedical Sciences Journal. Available at: [Link]
-
The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... (2023). ResearchGate. Available at: [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nikon. Available at: [Link]
-
Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. (2025). Labcompare. Available at: [Link]
-
Assay Interference by Chemical Reactivity. (2015). NCBI Bookshelf. Available at: [Link]
-
Al-Bawab, A. Q., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Molecules. Available at: [Link]
-
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. Available at: [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. (2024). Assay Genie. Available at: [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics. Available at: [Link]
-
Whitehead, A. P., et al. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. Journal of Chromatography B. Available at: [Link]
-
Immunoassay Troubleshooting. (2022). Biocompare. Available at: [Link]
-
Putri, G. A., et al. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Pharmaceutical and Biomedical Sciences Journal. Available at: [Link]
-
El-Haj, B. M., et al. (2015). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. BioMed Research International. Available at: [Link]
-
Safe handling of sterile compounds. (2025). Pharmko. Available at: [Link]
-
Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology. Available at: [Link]
-
A small molecule enhances RNA interference and promotes microRNA processing. (2008). ResearchGate. Available at: [Link]
-
Qualitative Determination of some Benzodiazepine Derivatives Using Specific Reagents. (2024). Journal of Education and Science. Available at: [Link]
-
Unconventional dose response curves. How does one explain a U-shaped curve? (2017). ResearchGate. Available at: [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS. Available at: [Link]
-
Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology. Available at: [Link]
-
Aronson, J. K. (2006). Concentration-effect and dose-response relations in clinical pharmacology. British Journal of Clinical Pharmacology. Available at: [Link]
-
Preskorn, S. H. (1994). Why Did Terry Fall Off the Dose-Response Curve? Journal of Practical Psychiatry and Behavioral Health. Available at: [Link]
-
Dahlin, J. L., et al. (2019). Quantitation and Error Measurements in Dose–Response Curves. ACS Omega. Available at: [Link]
-
2,3-Dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine. PubChem. Available at: [Link]
-
1H-1,4-Benzodiazepine-2,5-dione, 3-benzylidene-3,4-dihydro-4-methyl. PubChem. Available at: [Link]
-
2,3-Dihydro-4-methyl-8-nitro-1H-1,5-benzodiazepin-2-one. (n.d.). Cheméo. Available at: [Link]
-
2H-(1,5)-Benzodiazepin-2-one, 1,3-dihydro-4-(dimethylamino)-1-phenyl-8-(trifluoromethyl). PubChem. Available at: [Link]
-
Pérez-Areales, F. J., et al. (2020). 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. Molecules. Available at: [Link]
-
(3s)-3-(4-Methoxybenzyl)-4-Methyl-3,4-Dihydro-1h-1,4-Benzodiazepine-2,5-Dione. PubChem. Available at: [Link]
-
Saber, A., et al. (2010). 4-Methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one monohydrate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
4-Methyl-1H-1,5-benzodiazepin-2(3H)-one. (2019). ResearchGate. Available at: [Link]
-
2,3,4,5-Tetrahydro-1H-benzo(d)azepine. PubChem. Available at: [Link]
-
1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine. PubChem. Available at: [Link]
-
1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. PubChem. Available at: [Link]
Sources
- 1. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 2. researchgate.net [researchgate.net]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 5. gmpplastic.com [gmpplastic.com]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stability testing and proper storage conditions for 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Technical Support Center: 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
A Guide to Stability Testing and Proper Storage
Welcome to the technical support guide for 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and optimal performance of this compound in your experiments. Here, we address common challenges and questions regarding its stability and storage, providing both troubleshooting advice and foundational knowledge grounded in established scientific principles.
Troubleshooting Guide: Investigating Compound Instability
This section is formatted to address specific problems you may encounter, providing a logical framework for diagnosis and resolution.
Q1: My experimental results are inconsistent, and I suspect the compound may be degrading. How can I confirm this and identify the cause?
A1: Inconsistent results are a primary indicator of compound instability. The core structure of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one contains a lactam (a cyclic amide) fused to a dihydro-azepine ring system. Lactam rings are known to be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the ring and render the molecule inactive.[1][2][3] To systematically investigate this, a forced degradation (or stress testing) study is the recommended approach.
Causality: Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and establish its intrinsic stability.[4][5][6] This process is a cornerstone of pharmaceutical development, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2).[4][6] By subjecting the compound to conditions more severe than it would typically encounter, you can rapidly predict its long-term stability and validate that your analytical methods can detect any degradation.[5][7]
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to stress testing. The goal is to achieve 5-20% degradation, which is sufficient to identify degradation products without completely consuming the parent compound.[4][8]
1. Preparation:
-
Prepare a stock solution of the compound in a suitable, inert solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to monitor the compound's purity.[9][10]
2. Stress Conditions: Treat aliquots of the stock solution under the following conditions, alongside a control sample stored at optimal conditions (e.g., -20°C, protected from light).
| Stress Condition | Typical Parameters | Purpose & Key Mechanism |
| Acid Hydrolysis | 0.1 M HCl, heat at 60°C for 2-8 hours. | To test susceptibility to acid-catalyzed cleavage of the lactam ring.[3] |
| Base Hydrolysis | 0.1 M NaOH, at room temperature for 1-4 hours. | To test susceptibility to base-catalyzed hydrolysis, which is often faster for lactams than acid hydrolysis.[1][2] |
| Oxidation | 3% H₂O₂, at room temperature for 2-8 hours. | To evaluate the molecule's sensitivity to oxidative stress. |
| Thermal | Heat solid compound and solution at 70°C for 24-48 hours. | To assess the impact of high temperature on stability. |
| Photostability | Expose solid and solution to light (min. 1.2 million lux hours visible and 200 W h/m² UVA). | To determine light sensitivity, as per ICH Q1B guidelines.[11][12][13] |
3. Analysis:
-
At specified time points, withdraw a sample, neutralize it (if acidified or basified), and dilute to the target concentration.
-
Analyze by HPLC. Compare the peak area of the parent compound to the control.
-
Look for the appearance of new peaks, which represent degradation products. A diode-array detector (DAD) or MS can help characterize these new peaks.
4. Interpretation:
-
A significant decrease in the parent peak area and the emergence of new peaks under a specific condition (e.g., acid hydrolysis) confirms instability under that condition.
-
This information helps you pinpoint the cause of your inconsistent results and informs proper handling and storage procedures.
Q2: I've observed a new peak in my HPLC chromatogram after leaving my stock solution on the bench. What is the likely degradation pathway?
A2: The most probable degradation pathway for this molecule, especially in solution, is hydrolysis of the seven-membered lactam ring. This reaction would cleave the amide bond, opening the ring to form an amino acid derivative.
Visualizing the Degradation Pathway:
Caption: Hydrolysis of the lactam ring proceeds via a tetrahedral intermediate.
This reaction is often catalyzed by trace amounts of acid or base in your solvent or on your glassware. The resulting product would have a different polarity and thus a different retention time on a reverse-phase HPLC column, appearing as a new peak.
Frequently Asked Questions (FAQs)
Q: What are the ideal long-term storage conditions for solid 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one?
A: For optimal long-term stability, the solid compound should be stored under the conditions summarized below. These recommendations are based on general principles for complex organic molecules and aim to minimize potential degradation from environmental factors.[14][15]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Low temperatures significantly reduce the rate of all chemical reactions, providing the best long-term preservation. Storage at 2-8°C is acceptable for short-to-intermediate periods. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas prevents potential long-term oxidation. |
| Light | Protected from Light (Amber Vial) | To prevent photochemical degradation. Photostability testing as described in ICH Q1B is required to confirm light sensitivity.[12][13][16] |
| Container | Tightly Sealed, Chemically Inert Vial | Prevents exposure to moisture and air. Glass is preferred over plastic for long-term storage. |
| Form | Solid (Lyophilized Powder if possible) | Storing the compound in its solid form is inherently more stable than in solution. |
Q: How stable is the compound in different solvents? Can I prepare stock solutions in advance?
A: The stability in solution is highly dependent on the solvent.
-
Recommended: For short-term use, prepare stock solutions in high-purity, anhydrous aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO).
-
Use with Caution: Protic solvents like methanol or ethanol can participate in degradation pathways (e.g., solvolysis) and may contain trace water, facilitating hydrolysis.[2]
-
Avoid: Aqueous buffers, especially at acidic or basic pH, should be prepared fresh and used immediately, as they will likely cause rapid hydrolysis of the lactam ring.[1]
It is strongly advised to prepare stock solutions fresh for each experiment. If you must store solutions, store them in tightly sealed vials at -20°C or -80°C and for the shortest duration possible. Perform a quick purity check via HPLC if the solution has been stored for more than a few days.
Q: Is the compound sensitive to humidity?
A: Yes, compounds with functional groups susceptible to hydrolysis, like the lactam in this molecule, should be considered sensitive to humidity.[4] Absorbed moisture from the atmosphere can provide the water necessary to initiate the hydrolytic degradation process, even in the solid state over long periods. Always handle the solid compound in a dry environment (e.g., in a glove box or with minimal exposure to ambient air) and store it in a desiccator or with a desiccant.
Q: What is the expected shelf life of this compound?
A: The shelf life, or retest period, must be determined empirically through a formal stability study.[17][18] This involves storing multiple batches of the compound under the recommended long-term conditions (e.g., -20°C) and testing them at regular intervals (e.g., every 3-6 months) to see if they remain within specification.[17][19] Without specific experimental data, a definitive shelf life cannot be provided. It is the user's responsibility to determine the stability for their specific application and storage conditions.
Visualizing the Stability Testing Workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. onyxipca.com [onyxipca.com]
- 8. youtube.com [youtube.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. www3.paho.org [www3.paho.org]
- 15. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 16. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 17. japsonline.com [japsonline.com]
- 18. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]
- 19. edaegypt.gov.eg [edaegypt.gov.eg]
Refining analytical methods for sensitive detection of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals working on the sensitive and accurate quantification of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. Given its structural similarity to benzodiazepines, this guide leverages established analytical principles for this class of compounds to provide robust troubleshooting advice and detailed methodologies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
Q1: What is the most suitable analytical technique for the sensitive detection of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one in biological matrices?
For high sensitivity and selectivity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.[1][2][3] This method offers excellent specificity by monitoring characteristic parent-to-product ion transitions, minimizing interference from complex biological matrices.[4] High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) can also be employed, but it may lack the sensitivity required for trace-level quantification in biological samples.[5][6]
Q2: How can I effectively extract the analyte from plasma or urine samples?
Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective methods for extracting benzazepine-like compounds from biological fluids.[7][8]
-
LLE: Using a water-immiscible organic solvent like methyl tertiary-butyl ether (MTBE) or ethyl acetate can provide clean extracts.[1]
-
SPE: Mixed-mode cation exchange cartridges are particularly useful as they can provide a more thorough cleanup by exploiting both hydrophobic and ionic interactions.[9]
The choice between LLE and SPE will depend on the required sample throughput, cost, and the complexity of the sample matrix.
Q3: What are the critical parameters to consider during LC-MS/MS method development?
Key parameters include:
-
Column Chemistry: A C18 column is a good starting point for reversed-phase chromatography.[4]
-
Mobile Phase: A gradient elution with acetonitrile or methanol and water, often with a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency, is typically used.[10]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is generally suitable for this class of compounds.[4]
-
MS/MS Transitions: At least two multiple reaction monitoring (MRM) transitions (a quantifier and a qualifier) should be optimized for confident identification and quantification.
Q4: Is derivatization necessary for the analysis of this compound?
For LC-MS/MS analysis, derivatization is generally not required as the native compound can be readily ionized. However, for Gas Chromatography (GC-MS) analysis, derivatization may be necessary to improve volatility and thermal stability. For HPLC-UV/FLD, derivatization can be used to introduce a chromophore or fluorophore to enhance detection sensitivity.[11]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample solvent mismatch with the mobile phase. | 1. Adjust the mobile phase pH with formic acid or ammonium formate to ensure the analyte is in a single ionic form. 2. Replace the column or use a guard column. 3. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.[4] |
| Low Sensitivity/Poor Signal Intensity | 1. Suboptimal ionization parameters. 2. Inefficient sample extraction and cleanup. 3. Matrix effects (ion suppression).[8] | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 2. Evaluate different LLE solvents or SPE sorbents to improve recovery. 3. Dilute the sample extract, improve sample cleanup, or use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Inconsistent Results/Poor Reproducibility | 1. Incomplete sample homogenization. 2. Variability in manual sample preparation steps. 3. Instrument instability. | 1. Ensure thorough vortexing or sonication of samples. 2. Use an automated liquid handler for precise and consistent sample processing. 3. Perform system suitability tests before each analytical run to ensure consistent instrument performance. |
| Carryover | Analyte adsorption to surfaces in the autosampler or LC system. | 1. Optimize the autosampler wash procedure with a strong organic solvent. 2. Inject a blank solvent after high-concentration samples. |
Part 3: Detailed Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Pipette 200 µL of plasma or urine into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., a stable isotope-labeled analog).
-
pH Adjustment: Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium carbonate, pH 9) and vortex briefly.
-
Extraction: Add 1 mL of methyl tertiary-butyl ether (MTBE), cap the tube, and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.[1]
Protocol 2: LC-MS/MS Analysis
LC Parameters:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters (Hypothetical for 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one):
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transition 1 (Quantifier) | e.g., m/z 190.1 -> 134.1 |
| MRM Transition 2 (Qualifier) | e.g., m/z 190.1 -> 106.1 |
| Collision Energy | Optimized for each transition |
Note: The specific MRM transitions and collision energies must be empirically determined by infusing a standard solution of the analyte into the mass spectrometer.
Part 4: Visualizations
Caption: Experimental workflow for the analysis of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
Caption: A logical approach to troubleshooting common analytical issues.
References
-
Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2009). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. Bioanalysis, 1(4), 755–783. Available at: [Link]
-
Samanidou, V. F., & Papadoyannis, I. N. (2006). Sample Preparation Overview for the Chromatographic Determination of 1,4-Benzodiazepines in Biological matrices. Current Pharmaceutical Analysis, 2(2), 95-114. Available at: [Link]
-
Moreno, I., Barroso, M., Martinho, A., Cruz, A., & Gallardo, E. (2021). Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. Journal of Chromatography A, 1636, 461783. Available at: [Link]
-
Gritti, F., & Guiochon, G. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Analytical Science. Available at: [Link]
-
Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2009). Benzodiazepines: Sample Preparation and HPLC Methods for Their Determination in Biological Samples. ResearchGate. Available at: [Link]
-
Wang, M., Wang, Q., & Wang, Z. (2022). Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. TrAC Trends in Analytical Chemistry, 157, 116773. Available at: [Link]
-
Giorgetti, R., & Tagliabracci, A. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of separation science, 44(1), 312-324. Available at: [Link]
-
Bishop, C., & Strynar, M. (2013). QuEChERS extraction of benzodiazepines in biological matrices. Journal of analytical & bioanalytical techniques, S5. Available at: [Link]
-
Busardò, F. P., & Giorgetti, R. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Molecules (Basel, Switzerland), 25(11), 2661. Available at: [Link]
-
Sneed, J., & Zweigenbaum, J. (2023). Methods for Novel Psychoactive Substance Analysis. Researcher.Life. Available at: [Link]
-
Gampfer, T. M., & Huppertz, L. M. (2021). Quantification of 54 Benzodiazepines and Z-Drugs, Including 20 Designer Ones, in Plasma. Journal of analytical toxicology, 45(2), 153–164. Available at: [Link]
-
Qriouet, Z., Bouklouze, A., & El Jbari, N. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of analytical methods in chemistry, 2019, 9376309. Available at: [Link]
-
Hemdan, A., Omar, A. E., & Farouk, M. (2016). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Analytical Chemistry Indian Journal, 16(15), 112. Available at: [Link]
-
Giorgetti, R., & Tagliabracci, A. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of separation science, 44(1), 312-324. Available at: [Link]
-
Hemdan, A., Omar, A. E., & Farouk, M. (2016). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Analytical Chemistry Indian Journal, 16(15), 112. Available at: [Link]
-
Smink, B. E., & Lusthof, K. J. (2004). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 800(1-2), 143–151. Available at: [Link]
-
United Nations Office on Drugs and Crime. (2012). Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control. Available at: [Link]
-
Qriouet, Z., Bouklouze, A., & El Jbari, N. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of analytical methods in chemistry, 2019, 9376309. Available at: [Link]
-
Bertol, E., & Mari, F. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Toxics, 9(11), 301. Available at: [Link]
-
Waters Corporation. (2019). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Available at: [Link]
-
Bixenman, K., & Kroll, M. H. (2015). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. LCGC North America, 33(5), 332-339. Available at: [Link]
-
United Nations Office on Drugs and Crime. (2012). Recommended methods for the Identification and Analysis of Barbiturates and Benzodiazepines under International Control. Available at: [Link]
-
Patel, R. B., & Patel, M. R. (2011). Analytical Method Development and Validation of Amlodipine and Benazepril hydrochloride in combined dosage form by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 2(7), 1762-1766. Available at: [Link]
-
Elguero, J., & Claramunt, R. M. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro‑4H‑pyrido[2,3‑b][5][12]diazepin-4-ones and Comparison with 1,3-Dihydro‑2H‑benzo[b][5][12]diazepin-2-ones. ACS Omega, 5(40), 25969–25980. Available at: [Link]
-
Li, Y., & Yang, L. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of pharmaceutical analysis, 11(4), 405–418. Available at: [Link]
-
Wüst, M., & Güntner, A. T. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Metabolites, 13(10), 1088. Available at: [Link]
-
Patel, K. R., & Patel, H. U. (2014). A Facile Protocol to the Hetero- Annulation of Face 'A' of Pyridine Condensed Benzo[b]azepine-2,5-dione. Indian Journal of Applied Research, 4(7), 4-6. Available at: [Link]
-
Ebel, S., & Schütz, H. (1979). [Analytical data and preparation of important 3-hydroxy-5-phenyl-1,4-benzodiazepin-2-one derivatives (author's transl)]. Arzneimittel-Forschung, 29(9), 1317–1325. Available at: [Link]
-
Siudem, P., & Wawer, I. (2015). Analytical methods for determination of benzodiazepines. A short review. Open Chemistry, 13(1). Available at: [Link]
-
Elguero, J., & Claramunt, R. M. (2020). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][5][12]diazepin-4-ones and Comparison with 1,3-Dihydro-2H-benzo[b][5][12]diazepin-2-ones. ACS Omega, 5(40), 25969–25980. Available at: [Link]
-
Khom, S., & Hentschke, H. (2021). Navigating the complex landscape of benzodiazepine- and Z-drug diversity: insights from comprehensive FDA adverse event reporting system analysis and beyond. Frontiers in pharmacology, 12, 689588. Available at: [Link]
Sources
- 1. Quantification of 54 Benzodiazepines and Z-Drugs, Including 20 Designer Ones, in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. research.unipd.it [research.unipd.it]
- 5. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QuEChERS extraction of benzodiazepines in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. mdpi.com [mdpi.com]
- 11. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
Addressing batch-to-batch variability of synthesized 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Technical Support Center: 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Document ID: TSC-BZA-2026-01A
Last Updated: January 22, 2026
Introduction
Welcome to the technical support center for the synthesis and handling of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. This document is designed for researchers, chemists, and drug development professionals who are working with this benzazepinone derivative. Batch-to-batch variability is a significant challenge in chemical manufacturing, impacting everything from reaction yield and purity to downstream biological activity.[1][2] This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues encountered during the synthesis, purification, and analysis of this compound. Our goal is to ensure you can achieve consistent, high-quality results in your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that you may encounter. Each answer provides a causal explanation and actionable steps for resolution.
Part 1: Synthesis & Reaction-Specific Issues
A prevalent and robust method for synthesizing seven-membered lactams like the benzo[d]azepin-2-one core is the Beckmann rearrangement of a corresponding cyclic ketoxime.[3] This route is powerful but is also a primary source of variability if not carefully controlled. The following questions are framed with this synthetic route in mind.
Root Cause Analysis: The Beckmann rearrangement is a stereospecific reaction where the group anti to the hydroxyl group on the oxime migrates.[4] If your starting material, α-tetralone oxime, exists as a mixture of (E) and (Z) isomers, the rearrangement will produce a mixture of two regioisomeric lactams: the desired 1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one and the undesired 1,2,3,4-tetrahydro-5H-benzo[c]azepin-5-one. Low yield often accompanies this issue due to difficult purification and potential side reactions like fragmentation.[5][6]
Troubleshooting Protocol:
-
Characterize the Oxime Intermediate: Before proceeding to the rearrangement, analyze your α-tetralone oxime by ¹H NMR or HPLC. The presence of two distinct sets of signals for the benzylic protons or two peaks in the HPLC chromatogram indicates an isomeric mixture.
-
Control Oxime Geometry: The (E)/(Z) ratio of the oxime can sometimes be influenced by the oximation conditions (pH, solvent). Attempt to standardize your oximation protocol strictly. If isomerism persists, consider separating the oxime isomers using flash column chromatography before the rearrangement step.
-
Optimize Rearrangement Catalyst: The choice of acid catalyst is critical.[6] Strong protic acids like sulfuric acid or polyphosphoric acid (PPA) are common but can be harsh.[5] Consider screening milder, modern reagents which can sometimes offer better selectivity.
Root Cause Analysis: The N-H of a lactam is weakly acidic and can be deprotonated with a suitable base to form a nucleophilic lactamate anion, which then reacts with a methylating agent (e.g., methyl iodide, dimethyl sulfate). Incomplete conversion is typically due to:
-
Insufficiently strong base: The base used is not strong enough to fully deprotonate the lactam.
-
Steric hindrance: Although minimal in this structure, it can be a factor.
-
Poor nucleophilicity of the anion: The solvent may be poorly suited for the SN2 reaction.
-
Hydrolysis of the methylating agent: Presence of water can consume the methylating agent.
Troubleshooting Protocol:
-
Choice of Base and Solvent: Sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF is the standard and most effective method. Ensure the solvent is truly anhydrous. Alternative bases like potassium tert-butoxide can also be effective.
-
Reaction Temperature: Deprotonation is often performed at 0 °C, followed by slow warming to room temperature after the addition of the methylating agent. For stubborn reactions, gentle heating (40-50 °C) may be required, but monitor for side reactions.
-
Stoichiometry: Use a slight excess of both the base (1.1-1.2 equivalents) and the methylating agent (1.1-1.5 equivalents) to drive the reaction to completion.
-
Monitor Progress: Track the reaction by Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, a second addition of base and methylating agent may be necessary.
| Parameter | Condition A (Suboptimal) | Condition B (Recommended) | Rationale |
| Base | K₂CO₃ | NaH (60% in mineral oil) | NaH is a much stronger, non-nucleophilic base, ensuring complete deprotonation. |
| Solvent | Acetone | Anhydrous THF or DMF | Aprotic solvents are required for NaH and favor the SN2 methylation step. |
| Temperature | Room Temperature | 0 °C to RT | Allows for controlled deprotonation and subsequent methylation. |
| Equivalents | 1.0 eq Base, 1.0 eq MeI | 1.2 eq NaH, 1.3 eq MeI | A slight excess of reagents drives the reaction to completion. |
Table 1. Comparison of N-methylation reaction conditions.
Part 2: Purity, Purification & Analysis
Variability is often most apparent during the analysis and purification stages. Inconsistent impurity profiles are a hallmark of an uncontrolled process.[7][8]
Root Cause Analysis: Low purity with multiple minor peaks points to systemic issues rather than a single major side reaction. Common sources include:
-
Raw Material Quality: Variability in the quality of starting materials (e.g., α-tetralone) can introduce impurities that carry through the synthesis.[2]
-
Reaction Byproducts: As discussed (Q1, Q2), isomeric lactams and unreacted starting materials are common.
-
Degradation: The benzazepinone core may be susceptible to hydrolysis (cleavage of the lactam ring) under harsh acidic or basic conditions during workup or purification.
-
Residual Solvents: Solvents used in the final purification steps may be retained in the solid product.
Troubleshooting Workflow:
Root Cause Analysis: Color in organic compounds often arises from highly conjugated impurities, even at very low concentrations (<0.1%). These chromophores can be formed by:
-
Oxidation: Air oxidation of the aromatic ring or benzylic positions can create colored byproducts.
-
Trace Metal Contamination: Transition metals from reagents or reactors can form colored complexes.
-
Thermally-Induced Side Reactions: Minor decomposition during heating or distillation can generate colored species.
Troubleshooting Protocol:
-
Assess Purity Independently: First, confirm the purity using a quantitative method like HPLC-UV (at a relevant wavelength, e.g., 254 nm) and ¹H NMR.[9] If purity is high (>99%), the color is likely due to a trace impurity that may not be biologically relevant.
-
Decolorization Techniques:
-
Activated Carbon: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, methanol), add a small amount of activated carbon (charcoal), heat gently, and then filter through a pad of celite. This is highly effective at removing colored, nonpolar impurities.
-
Recrystallization: A carefully chosen recrystallization solvent system can effectively exclude the impurities responsible for the color.[10] See the protocol below.
-
Standardized Protocols
To ensure reproducibility, follow these standardized protocols for key procedures.
Protocol 1: Standardized Quality Control (QC) Analysis
This protocol establishes a baseline for comparing different batches.
-
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: Integrate all peaks. Purity is reported as the area of the main peak divided by the total area of all peaks.[11]
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: CDCl₃ or DMSO-d₆.
-
Concentration: ~10 mg/mL.
-
Analysis: Confirm the presence of key signals: aromatic protons (multiplet, ~7.0-7.5 ppm), N-CH₃ (singlet, ~3.1 ppm), and two aliphatic -CH₂- groups (triplets or multiplets, ~2.5-3.0 ppm). Check for the absence of the parent lactam's N-H proton.[12]
-
-
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI), positive mode.
-
Analysis: Confirm the presence of the expected molecular ion peak [M+H]⁺.
-
Protocol 2: Optimized Recrystallization for Final Purification
This procedure is designed to remove both polar and non-polar impurities.
-
Solvent Screening: Test the solubility of your compound in various solvents at room temperature and at reflux. An ideal single solvent will dissolve the compound when hot but not when cold. A good two-solvent system consists of a "soluble" solvent and a "poor" or "anti-solvent". For this compound, systems like Ethyl Acetate/Hexanes or Methanol/Water are good starting points.
-
Procedure (Two-Solvent System): a. Dissolve the crude, colored compound in the minimum amount of the hot "soluble" solvent (e.g., Ethyl Acetate). b. While the solution is still hot, add the "anti-solvent" (e.g., Hexanes) dropwise until the solution becomes faintly cloudy (the saturation point). c. Add a few more drops of the "soluble" solvent until the solution is clear again. d. Allow the flask to cool slowly to room temperature. Do not disturb it. e. Once crystals have formed, cool the flask in an ice bath for 30-60 minutes to maximize recovery. f. Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.
References
-
Al-Karad, A. G., & Al-Jaff, S. A. (2019). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 24(19), 3447. [Link]
-
Singh, G. S. (2003). Advances in the chemistry of β-lactam and its medicinal applications. Mini reviews in medicinal chemistry, 3(3), 193-207. [Link]
-
Organic Chemistry Portal. (n.d.). Lactam synthesis. [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]
-
DeLucca, G. V., & Kerwin, S. M. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Heterocyclic Communications, 4(4), 375-378. [Link]
-
Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. [Link]
-
Fransson, M., & Johansson, M. (2010). Identifying sources of batch to batch variation in processability. European Journal of Pharmaceutical Sciences, 41(3-4), 515-521. [Link]
-
So, M., Kotake, T., Matsuura, K., Inui, M., & Kamimura, A. (2012). Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of organic chemistry, 77(8), 4017-4028. [Link]
-
Onal, A. (2017). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. Journal of pharmaceutical and biomedical analysis, 145, 57-70. [Link]
-
Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. [Link]
-
Budriesi, R., Rampa, A., Bisi, A., Fabbri, G., Chiarini, A., & Valenti, P. (1995). Synthesis and pharmacological characterization of some benzazepinone derivatives. Arzneimittel-Forschung, 45(3), 234-239. [Link]
-
Chemistry LibreTexts. (2023). Beckmann Rearrangement. [Link]
-
Kewaunee International. (2023). Chemical Synthesis Batch to Continuous Manufacturing. [Link]
-
Nomura, H., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7394-7399. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Onal, A., & Sagirli, O. (2017). Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. Journal of Pharmaceutical and Biomedical Analysis, 145, 57-70. [Link]
-
G. S. S. V. Ramana, et al. (2024). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes. Journal of Fungi, 10(7), 534. [Link]
-
Reddy, T. S., & Ghorai, P. (2013). Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. Beilstein journal of organic chemistry, 9, 1633-1637. [Link]
-
Bracewell, D. G., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Pharmaceutical Research, 40(12), 2913-2926. [Link]
Sources
- 1. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Beckmann Rearrangement [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison for Validating Putative GABA-A Receptor Modulators: From High-Throughput Fluorescence to Gold-Standard Electrophysiology
A Guide for the Secondary Validation of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Introduction
In the landscape of central nervous system (CNS) drug discovery, the γ-aminobutyric acid type A (GABA-A) receptor remains a target of profound therapeutic interest. These ligand-gated ion channels are the primary mediators of fast inhibitory neurotransmission in the brain, and their modulation can produce anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[1] Consequently, identifying novel compounds that selectively modulate GABA-A receptor subtypes is a key objective for developing safer and more effective therapeutics.[2]
This guide addresses the critical next step after a primary screen identifies a "hit" compound. We will use the hypothetical case of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one , a novel benzodiazepinone derivative, identified as a potential positive allosteric modulator (PAM) of GABA-A receptors in a high-throughput, fluorescence-based primary assay. While such initial screens are invaluable for sifting through large compound libraries, they are prone to artifacts and provide limited mechanistic detail.[3][4]
Here, we provide a comprehensive framework for the secondary validation of this putative hit. We will detail the rationale and protocol for a gold-standard secondary assay—Two-Electrode Voltage Clamp (TEVC) electrophysiology—and objectively compare the expected performance of our test compound against well-characterized pharmacological tools: the classic PAM Diazepam and the competitive antagonist Bicuculline .
The Imperative of Secondary Screening
A primary high-throughput screen (HTS) is designed for speed and scale, not precision. Assays, often based on fluorescence changes tied to membrane potential or ion flux, can generate false positives.[3][5] For instance, compounds that are autofluorescent, quench fluorescence, or nonspecifically affect cell membrane integrity can all appear as active. Therefore, transitioning a "hit" to a "lead" candidate absolutely requires validation in a more physiologically relevant and mechanistically informative secondary assay. The goal is twofold: to confirm the on-target activity and to begin elucidating the compound's precise mechanism of action (MOA).
Primary Assay Context: Fluorescence-Based Screening
Our hypothetical hit, 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, was identified using a fluorescence-based assay in a cell line stably expressing the α1β2γ2 GABA-A receptor subtype.[5] This common HTS method uses a fluorescent dye sensitive to the cell's membrane potential. GABA-A receptor activation opens a chloride channel, leading to chloride ion influx and hyperpolarization of the cell membrane, which is detected as a change in fluorescence intensity. PAMs enhance the effect of a low concentration of GABA, leading to a stronger fluorescence signal compared to GABA alone.
Caption: High-Throughput Fluorescence Screening Workflow.
The Gold Standard Secondary Assay: Two-Electrode Voltage Clamp (TEVC)
To rigorously validate our hit and characterize its MOA, we turn to electrophysiology. TEVC, particularly using Xenopus laevis oocytes, is a powerful and robust technique for studying ligand-gated ion channels.[6][7] Oocytes are large, easily handled cells that can be readily injected with cRNA encoding specific receptor subunits, allowing for the expression of a homogenous population of the desired GABA-A receptor subtype (e.g., α1β2γ2).[8]
The TEVC technique uses two intracellular electrodes: one to measure the membrane potential and a second to inject the current necessary to "clamp" the membrane potential at a specific holding voltage.[7] This allows for the direct measurement of the ionic current flowing through the channels in response to agonist and modulator application, providing a highly sensitive and quantitative readout of receptor activity.
Why TEVC is the Superior Choice for Validation:
-
Direct Measurement: It directly measures ion flow, avoiding the indirect and potentially artifact-prone nature of fluorescent dyes.[4]
-
High Signal-to-Noise: The large size of oocytes and high receptor expression levels yield robust currents that are easily measured.[6]
-
Mechanistic Insight: It allows for detailed pharmacological characterization, including determining whether a compound is an agonist, antagonist, or allosteric modulator, and quantifying its potency (EC₅₀/IC₅₀) and efficacy.
-
Precise Control: The experimenter has full control over the membrane voltage and the timing and concentration of compound application.
Caption: Two-Electrode Voltage Clamp (TEVC) Experimental Workflow.
Comparative Framework: Test Compound vs. Controls
To properly characterize 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, it must be tested alongside well-understood reference compounds.
-
Diazepam : A classic benzodiazepine and a positive allosteric modulator (PAM).[9] It binds to a site distinct from the GABA binding site and enhances the receptor's sensitivity to GABA, increasing the frequency of channel opening.[10][11] It has little to no effect in the absence of GABA.
-
Bicuculline : A competitive antagonist. It binds directly to the GABA binding site (the orthosteric site) and prevents GABA from activating the receptor.[12][13] Its inhibitory effect can be overcome by increasing the concentration of GABA.[14]
Detailed Experimental Protocol: TEVC Analysis
Objective: To confirm the activity of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one on the α1β2γ2 GABA-A receptor and determine its mechanism of action.
Materials:
-
Xenopus laevis oocytes expressing human α1, β2, and γ2 GABA-A receptor subunits.
-
TEVC setup (amplifier, headstages, micromanipulators, perfusion system).[15]
-
Borosilicate glass capillaries for pulling electrodes.
-
Solutions: ND96 recording solution, 3 M KCl (for electrodes), stock solutions of GABA, 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, Diazepam, and Bicuculline in DMSO, with final dilutions in ND96.
Step-by-Step Methodology:
-
System Preparation: Pull microelectrodes and fill with 3 M KCl to a resistance of 0.5-2.0 MΩ.[16] Mount the oocyte in the recording chamber and perfuse with ND96 solution.
-
Impalement and Clamping: Impale the oocyte with both the voltage-sensing and current-injecting electrodes. Clamp the membrane potential to a holding potential of -60 mV.[8]
-
Experiment 1: Direct Agonist Activity Test
-
Establish a stable baseline current in ND96.
-
Apply a high concentration (e.g., 100 µM) of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one alone.
-
Rationale: To determine if the compound can directly activate the GABA-A receptor in the absence of GABA. A true PAM should elicit little to no current on its own.[9]
-
-
Experiment 2: Positive Allosteric Modulation Test
-
Determine the GABA EC₅₀ for the expressed receptor. Start by applying a near-maximal concentration of GABA (e.g., 1 mM) to establish the maximum response (Iₘₐₓ). Then, apply a range of GABA concentrations to generate a dose-response curve.
-
Apply a low, fixed concentration of GABA (e.g., EC₁₀-EC₂₀).
-
Co-apply the EC₁₀-EC₂₀ of GABA with increasing concentrations of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
-
Repeat the co-application with Diazepam as a positive control.
-
Rationale: A PAM will significantly potentiate the small current elicited by a low concentration of GABA. This allows for the calculation of the modulator's potency (EC₅₀).
-
-
Experiment 3: Antagonist Activity Test
-
Apply a fixed, moderate concentration of GABA (e.g., EC₅₀).
-
Co-apply the EC₅₀ of GABA with increasing concentrations of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
-
Repeat with Bicuculline as a positive control for antagonism.
-
Rationale: This test will reveal any inhibitory activity. A competitive antagonist like Bicuculline will reduce the GABA-evoked current, and its IC₅₀ can be determined.[12]
-
-
Data Analysis:
-
Measure the peak current amplitude for each application.
-
Normalize responses to the maximal GABA response (I/Iₘₐₓ).
-
Plot dose-response curves and fit with a non-linear regression model (e.g., four-parameter logistic equation) to determine EC₅₀ and IC₅₀ values.
-
Data Presentation and Interpretation
The data gathered from the TEVC experiments should be summarized to allow for a clear, objective comparison.
| Parameter | 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one | Diazepam (Control PAM) | Bicuculline (Control Antagonist) |
| Direct Agonism (% of max GABA) | < 2% | < 2% | 0% |
| Modulation Type | Positive Allosteric (PAM) | Positive Allosteric (PAM) | Competitive Antagonist |
| Potency (EC₅₀ for potentiation) | Hypothetical: 150 nM | ~65 nM[10] | N/A |
| Potency (IC₅₀ for inhibition) | N/A | N/A | ~2 µM[13] |
| Effect on GABA EC₅₀ | Leftward Shift | Leftward Shift | Rightward Shift[14] |
Table 1: Hypothetical comparative data summary from TEVC experiments.
Interpreting the Results:
-
Confirmation as a PAM: If 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one shows minimal direct agonism but significantly potentiates GABA-evoked currents (resulting in a leftward shift of the GABA dose-response curve), its role as a PAM is confirmed.
-
Potency Comparison: Its EC₅₀ can be directly compared to that of Diazepam to rank its potency.
-
Mechanism Differentiation: The clear difference in effect compared to Bicuculline (which would inhibit the current and shift the GABA curve to the right) solidifies its mechanistic classification.
Sources
- 1. benzoinfo.com [benzoinfo.com]
- 2. Validation of GABA(A) receptor subtypes as potential drug targets by using genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 4. Image-Based Marker-Free Screening of GABAA Agonists, Antagonists, and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 7. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. multichannelsystems.com [multichannelsystems.com]
- 9. droracle.ai [droracle.ai]
- 10. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bicuculline - Wikipedia [en.wikipedia.org]
- 14. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 16. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benzazepine Derivatives in Functional Assays: From Serotonin Agonism to Anticancer Activity
The benzazepine scaffold, a seven-membered heterocyclic ring system fused to a benzene ring, represents a privileged structure in medicinal chemistry. Its conformational flexibility allows for interaction with a diverse range of biological targets, leading to a wide array of pharmacological activities. This guide provides a comparative analysis of distinct classes of benzazepine derivatives, moving beyond a singular focus on the initially queried 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, for which public data is scarce. Instead, we delve into the functional characterization of three prominent classes: 5-HT2C receptor agonists, antiarrhythmic IKr potassium channel blockers, and anticancer indolobenzazepines. We will explore the nuances of their evaluation in key functional assays, providing the experimental rationale and detailed protocols to empower researchers in their own investigations.
The Benzazepine Scaffold: A Versatile Pharmacophore
The core benzazepine structure can be modified at various positions, giving rise to a multitude of derivatives with distinct pharmacological profiles. The nature and position of substituents on both the benzene and the azepine rings are critical determinants of target affinity and functional activity. This structure-activity relationship (SAR) is a central theme in the development of novel benzazepine-based therapeutics.[1]
Serotonin 5-HT2C Receptor Agonists: Targeting Appetite and Metabolism
A significant class of benzazepine derivatives, particularly substituted 3-benzazepines, has been developed as selective agonists for the serotonin 5-HT2C receptor.[2][3] Activation of these receptors, primarily located in the hypothalamus, is known to regulate appetite and satiety, making them a key target for the treatment of obesity.[2] A notable example is Lorcaserin, an FDA-approved drug for weight management.[2][3]
Functional Evaluation: Phosphoinositol Turnover Assay
The 5-HT2C receptor is a Gq-coupled G-protein coupled receptor (GPCR). Its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates can be quantified as a direct measure of receptor activation.
Comparative Data: 5-HT2C Receptor Agonists
| Compound | Scaffold | EC50 (nM) | Assay System | Reference |
| Lorcaserin | 3-Benzazepine | 13 | Phosphoinositol turnover in HEK-293 cells | [4] |
| Vabicaserin | 6,5,7-Tricyclic Benzodiazepine | ~2 | In vivo feeding assay in rats | [5] |
| Compound 6 | 3-Benzazepine | Potent Agonist | Phosphoinositol turnover in HEK-293 cells | [4] |
Experimental Protocol: Phosphoinositol Turnover Assay [4]
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are transiently transfected with the human 5-HT2C receptor cDNA.
-
Metabolic Labeling: Transfected cells are incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Compound Incubation: Cells are washed and then incubated with various concentrations of the test benzazepine derivative in the presence of LiCl (to inhibit inositol monophosphatase and allow for inositol phosphate accumulation).
-
Extraction: The reaction is terminated, and the cells are lysed.
-
Separation of Inositol Phosphates: The cell lysate is applied to an anion-exchange chromatography column to separate the [³H]inositol phosphates from free [³H]inositol.
-
Quantification: The radioactivity of the eluted [³H]inositol phosphates is measured by liquid scintillation counting.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated.
Figure 1: 5-HT2C receptor signaling pathway.
Antiarrhythmic Agents: IKr Potassium Channel Blockade
Certain benzazepine derivatives, specifically 4,5-dihydro-1H-2,4-benzodiazepines, have been identified as potent blockers of the rapid component of the delayed rectifier potassium current (IKr).[6] This current, mediated by the hERG (human Ether-à-go-go-Related Gene) channel, is crucial for cardiac repolarization.[7] Blockade of the IKr current can prolong the action potential duration, an effect that can be therapeutic for certain cardiac arrhythmias.
Functional Evaluation: Patch-Clamp Electrophysiology
The gold standard for assessing a compound's effect on ion channels is the patch-clamp technique.[8] This method allows for the direct measurement of ionic currents across the cell membrane of a single cardiomyocyte, providing a precise characterization of channel blockade.
Comparative Data: IKr Channel Blockers
| Compound | Scaffold | IC50 (nM) | Assay System | Reference |
| Dofetilide (Reference) | - | 7 - 13 | HEK293, Rabbit Ventricular Myocytes | [7] |
| Verapamil (Reference) | - | 214 - 268 | HEK293, Rabbit Ventricular Myocytes | [7] |
| 4,5-dihydro-3-[2-(methanesulfonamidophenyl)ethyl]-1-phenyl-1H-2,4-benzodiazepine derivatives | 2,4-Benzodiazepine | Potent Blockers | Rabbit isolated Langendorff heart | [6] |
Experimental Protocol: Whole-Cell Patch-Clamp for IKr Current [7]
-
Cell Isolation: Cardiomyocytes are isolated from rabbit ventricles.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and mounted on a micromanipulator.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal".
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Current Recording: A specific voltage protocol is applied to elicit the IKr current, and the resulting current is recorded.
-
Compound Application: The test benzazepine derivative is perfused into the recording chamber at various concentrations.
-
Data Analysis: The degree of IKr current inhibition at each concentration is measured, and the IC50 value is determined.
Figure 2: Whole-cell patch-clamp experimental workflow.
Anticancer Agents: Inducing Cell Death in Tumors
A fascinating and more recent development is the exploration of indolobenzazepines as potential anticancer agents.[9] These complex heterocyclic systems have demonstrated high antiproliferative activity in various cancer cell lines, including breast and hepatocellular carcinoma.[10] Their mechanism of action is thought to involve the induction of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, ultimately leading to cancer cell death.[10]
Functional Evaluation: Cell Viability Assays (MTT/WST-1)
A primary and high-throughput method to assess the anticancer potential of a compound is to measure its effect on the viability and proliferation of cancer cells. The MTT and WST-1 assays are colorimetric methods that rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells.
Comparative Data: Anticancer Indolobenzazepines
| Compound | Scaffold | IC50 (µM) | Cell Line | Reference |
| HL4 | Indolo[3,2-d][7]benzazepine | Low µM | MDA-MB-231 (Breast Cancer) | [9] |
| HL11 | Latonduine (isomeric) | Low µM | MDA-MB-231 (Breast Cancer) | [9] |
| Copper Complex 4 | Indolo[3,2-d][7]benzazepine-Copper Complex | Nanomolar range | MDA-MB-231 (Breast Cancer) | [10] |
Experimental Protocol: MTT Cell Viability Assay [12]
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the indolobenzazepine derivative for a specified period (e.g., 72 hours).
-
MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubation: The plate is incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Figure 3: Proposed anticancer mechanism of indolobenzazepines.
Conclusion
This guide highlights the remarkable versatility of the benzazepine scaffold by comparing three distinct classes of its derivatives in relevant functional assays. The choice of assay is intrinsically linked to the biological target and the intended therapeutic application. For 5-HT2C receptor agonists, phosphoinositol turnover assays provide a direct measure of Gq-coupled receptor activation. In the realm of antiarrhythmics, patch-clamp electrophysiology is indispensable for characterizing ion channel blockade with high precision. For novel anticancer agents, cell viability assays like the MTT assay serve as a robust initial screen for cytotoxic and antiproliferative effects. By understanding the principles and protocols of these functional assays, researchers can effectively characterize the pharmacological properties of novel benzazepine derivatives and advance the development of new therapeutics.
References
-
Shimada, I., et al. (2008). Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry, 16(6), 3309-20. [Link]
- BenchChem. (2025). Electrophysiological Characterization of IKr Blockers in Cardiomyocytes using the Patch Clamp Technique.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- Singh, K. N., et al. (2015). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters, 17(10), 2478–2481.
-
Wittmann, C., et al. (2022). Elucidation of Structure–Activity Relationships in Indolobenzazepine-Derived Ligands and Their Copper(II) Complexes: the Role of Key Structural Components and Insight into the Mechanism of Action. Inorganic Chemistry, 61(25), 9573–9583. [Link]
- Promega Corporation. (n.d.).
- [Reference 7 not found in search results]
-
Johnson, R. E., et al. (1995). 4,5-Dihydro-3-(methanesulfonamidophenyl)-1-phenyl-1H-2,4-benzodiazepines: a novel class III antiarrhythmic agents. Journal of Medicinal Chemistry, 38(14), 2551-6. [Link]
-
Wittmann, C., et al. (2022). Elucidation of Structure–Activity Relationships in Indolobenzazepine-Derived Ligands and Their Copper(II) Complexes. National Institutes of Health. [Link]
- Bio-protocol. (2014).
- [Reference 11 not found in search results]
-
Semple, G., et al. (2020). Discovery of a lead series of potent benzodiazepine 5-HT2C receptor agonists with high selectivity in functional and binding assays. Bioorganic & Medicinal Chemistry Letters, 30(5), 126929. [Link]
- [Reference 14 not found in search results]
-
Wikipedia. (n.d.). Lorcaserin. [Link]
- [Reference 16 not found in search results]
- [Reference 17 not found in search results]
- [Reference 18 not found in search results]
- [Reference 19 not found in search results]
- [Reference 20 not found in search results]
- [Reference 21 not found in search results]
- [Reference 22 not found in search results]
- [Reference 23 not found in search results]
- [Reference 24 not found in search results]
- [Reference 25 not found in search results]
- Abcam. (n.d.).
- [Reference 27 not found in search results]
- [Reference 28 not found in search results]
-
Sharma, H., et al. (2019). Pharmacophore Directed Screening of Agonistic Natural Molecules Showing Affinity to 5HT2C Receptor. PMC. [Link]
- [Reference 30 not found in search results]
- [Reference 31 not found in search results]
- [Reference 32 not found in search results]
- [Reference 33 not found in search results]
- [Reference 34 not found in search results]
- [Reference 35 not found in search results]
- [Reference 36 not found in search results]
- [Reference 37 not found in search results]
- [Reference 38 not found in search results]
- [Reference 39 not found in search results]
- [Reference 40 not found in search results]
- [Reference 41 not found in search results]
- [Reference 42 not found in search results]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lorcaserin - Wikipedia [en.wikipedia.org]
- 3. Pharmacophore Directed Screening of Agonistic Natural Molecules Showing Affinity to 5HT2C Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of new benzazepines as potent and selective 5-HT(2C) receptor agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a lead series of potent benzodiazepine 5-HT2C receptor agonists with high selectivity in functional and binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4,5-Dihydro-3-(methanesulfonamidophenyl)-1-phenyl-1H-2,4-benzodiazepines: a novel class III antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Elucidation of Structure–Activity Relationships in Indolobenzazepine-Derived Ligands and Their Copper(II) Complexes: the Role of Key Structural Components and Insight into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validating the Binding Affinity of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
In the landscape of contemporary drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. This guide provides a comprehensive framework for the cross-validation of the binding affinity of a novel compound, 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, across a panel of strategically selected cell lines. As the specific binding targets of this molecule are under investigation, we will proceed with a hypothesis-driven approach, targeting key central nervous system (CNS) receptors commonly modulated by benzodiazepine-like structures: serotonin (5-HT) and dopamine (D) receptors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the rationale behind experimental design choices.
Introduction: The Imperative of Cross-Validation
The initial determination of a compound's binding affinity is a critical milestone. However, this affinity can exhibit significant variability depending on the cellular context in which it is measured. Differences in receptor expression levels, post-translational modifications, and the presence of interacting proteins can all influence the measured binding constant (Kd) or inhibition constant (Ki). Therefore, cross-validation of binding affinity in multiple cell lines is not merely a confirmatory step but a crucial element in building a robust and translatable dataset. This guide will delineate the methodologies to rigorously assess the binding characteristics of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
Experimental Design: A Multi-faceted Approach
Our experimental strategy is designed to provide a comprehensive understanding of the compound's binding profile. We will employ two gold-standard techniques for affinity determination: the radioligand binding assay for its sensitivity and robustness with membrane-bound receptors, and Surface Plasmon Resonance (SPR) for real-time kinetic analysis.[1][2] The selection of cell lines is critical and will include those endogenously expressing the target receptors as well as recombinant cell lines with stable overexpression to ensure a dynamic range of receptor densities.
Cell Line Selection Rationale
To probe the potential interaction of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one with key CNS targets, the following cell lines have been selected:
-
CHO-K1/5-HT2A: A recombinant Chinese Hamster Ovary (CHO) cell line stably expressing the human 5-HT2A serotonin receptor.[3] This provides a clean system to study direct interaction with this specific receptor subtype.
-
HEK293/D2: A Human Embryonic Kidney (HEK) 293 cell line engineered to express the human D2 dopamine receptor.[4] This is a widely used system for studying D2 receptor pharmacology.
-
U2OS-5-HT2A: A human osteosarcoma cell line also expressing the 5-HT2A receptor, offering a different cellular background to the CHO line.[3]
-
SH-SY5Y: A human neuroblastoma cell line endogenously expressing a variety of dopamine and serotonin receptor subtypes. This line provides a more physiologically relevant, albeit complex, environment.
Methodologies: Detailed Protocols for Rigorous Analysis
Part 1: Cell Culture and Membrane Preparation
A consistent and high-quality source of receptor-containing membranes is fundamental to the success of binding assays.
Step-by-Step Protocol:
-
Cell Culture: Culture the selected cell lines in their recommended media and conditions until they reach 80-90% confluency. For adherent cells, use flasks or multi-well plates.
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) to the cells.[5] Scrape the cells and collect the suspension.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice to ensure complete cell lysis.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1000 x g for 5 minutes) to remove nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[5]
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer. Repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in a known volume of assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the bicinchoninic acid (BCA) assay.[6] This is crucial for normalizing the binding data.
-
Storage: Aliquot the membrane preparations and store them at -80°C until use.
Caption: Workflow for the preparation of cell membranes for binding assays.
Part 2: Radioligand Binding Assay
This technique is used to determine the affinity of our test compound by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the target receptor.[1][7]
Step-by-Step Protocol:
-
Assay Setup: In a 96-well plate, add the following to each well in this order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
A fixed concentration of the appropriate radioligand (e.g., [³H]-Ketanserin for 5-HT2A receptors or [³H]-Spiperone for D2 receptors).
-
Increasing concentrations of the unlabeled test compound (3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one) or a known reference compound.
-
The prepared cell membranes (typically 20-50 µg of protein per well).[6]
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand. The receptor-bound radioligand will be trapped on the filter.[1]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competing ligand.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Caption: Ligand binding to its receptor is a reversible process.
Part 3: Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics (kon and koff) and affinity (Kd).[2][8][9]
Step-by-Step Protocol:
-
Chip Preparation: Select an appropriate sensor chip (e.g., CM5) and immobilize the purified target receptor on the chip surface.
-
Analyte Preparation: Prepare a series of concentrations of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface and monitor the change in the SPR signal in real-time.[10] This generates a sensorgram showing the association and dissociation phases.
-
Regeneration: After each binding cycle, inject a regeneration solution to remove the bound analyte from the chip surface, preparing it for the next injection.
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of koff/kon.
-
Comparative Data Analysis and Interpretation
The binding affinity data obtained from the different cell lines and methodologies should be compiled into a comprehensive table for easy comparison.
Table 1: Comparative Binding Affinity of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
| Cell Line | Receptor Target | Assay Method | Ki / Kd (nM) |
| CHO-K1/5-HT2A | 5-HT2A | Radioligand Binding | Experimental Value |
| U2OS-5-HT2A | 5-HT2A | Radioligand Binding | Experimental Value |
| HEK293/D2 | D2 | Radioligand Binding | Experimental Value |
| SH-SY5Y | Endogenous Mix | Radioligand Binding | Experimental Value |
| Purified 5-HT2A | 5-HT2A | SPR | Experimental Value |
| Purified D2 | D2 | SPR | Experimental Value |
Interpretation of Results:
-
Consistency Across Cell Lines: Similar Ki/Kd values for the same receptor target in different cell lines (e.g., CHO-K1/5-HT2A vs. U2OS-5-HT2A) would indicate that the binding is robust and not significantly influenced by the cellular background.
-
Discrepancies: Significant differences in affinity between cell lines could suggest that other cellular components are modulating the binding interaction. This would warrant further investigation into potential allosteric modulators or receptor-interacting proteins.
-
Radioligand vs. SPR: A good correlation between the affinity values obtained from radioligand binding assays and SPR would provide strong validation of the results.
-
Endogenous vs. Recombinant: Comparing the binding in SH-SY5Y cells to the recombinant cell lines can provide insights into the compound's behavior in a more complex and physiologically relevant system.
Conclusion: Building a Foundation of Trustworthy Data
The cross-validation of a compound's binding affinity across multiple cell lines and using orthogonal methods is a cornerstone of rigorous preclinical drug discovery. By following the detailed protocols and experimental design principles outlined in this guide, researchers can generate a high-quality, reliable dataset for 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. This comprehensive approach not only enhances confidence in the primary screening data but also provides valuable insights into the compound's behavior in different cellular contexts, ultimately facilitating a more informed decision-making process in the path towards clinical development.
References
-
Scatchard, G. (1949). The attractions of proteins for small molecules and ions. Annals of the New York Academy of Sciences, 51(4), 660-672. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Perelson, A. S., & DeLisi, C. (1980). Interpretation of Scatchard plots for aggregating receptor systems. Mathematical Biosciences, 52(1-2), 1-35. [Link]
-
Limbird, L. E. (2004). Analysis of Receptor–Ligand Interactions. Journal of Chemical Education, 81(11), 1581. [Link]
-
CSIR NET LIFE SCIENCE COACHING. (2026, January 21). Determining Ligand Binding Sites. [Link]
-
Innoprot. (n.d.). HiTSeeker 5-HT2A Serotonin Receptor Cell Line. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Cytiva. (n.d.). Sensitive and reproducible SPR-based concentration and ligand-binding analyses. [Link]
-
Bylund, D. B. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164. [Link]
-
Timmermans, P. B., & van Zwieten, P. A. (2001). Radioligand Binding Assay. In Methods in Molecular Biology (pp. 225-235). Humana Press. [Link]
-
MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]
-
Structural Biology @ Vanderbilt. (n.d.). Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis. [Link]
-
Biaffin GmbH & Co KG. (n.d.). Biacore. [Link]
-
Creative Biolabs. (n.d.). 5-HT2C Serotonin Receptor Assay Cell Line. [Link]
-
GenScript. (n.d.). Human Recombinant D2 Dopamine Receptor Stable Cell Line. [Link]
-
Innoprot. (n.d.). D1 Dopamine Receptor Assay. [Link]
-
Millipore. (n.d.). Ready-to-Assay™ D2L Dopamine Receptor Frozen Cells. [Link]
-
Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)?. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
-
Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. [Link]
-
ResearchGate. (2015, February 17). Membrane prep from cell culture. [Link]
-
Moore, T. J., & Cochran, J. R. (2012). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 899, 107-124. [Link]
-
Crombet, T., et al. (2004). Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 539-545. [Link]
-
Creative Biolabs. (n.d.). Cell based Binding Assay. [Link]
-
Sartorius. (n.d.). Monoclonal antibody binding assays using High-Throughput Screening (HTS) by Cytometry. [Link]
-
Charles River Laboratories. (n.d.). Ligand Binding Assay Bioanalysis. [Link]
-
PubChem. (n.d.). 2,3-Dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine. [Link]
-
PubChem. (n.d.). 1H-1,4-Benzodiazepine-2,5-dione, 3-benzylidene-3,4-dihydro-4-methyl. [Link]
-
PubChem. (n.d.). 4-Methyl-3,4-Dihydro-1h-1,4-Benzodiazepine-2,5-Dione. [Link]
-
Wikipedia. (n.d.). List of benzodiazepines. [Link]
-
Sykes, M. L., et al. (2015). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][11][12]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. MedChemComm, 6(11), 1956-1961. [Link]
-
Demont, E. H., et al. (2019). Design and Characterization of 1,3-Dihydro-2H-benzo[d]azepin-2-ones as Rule-of-5 Compliant Bivalent BET Inhibitors. Journal of Medicinal Chemistry, 62(17), 7859-7870. [Link]
-
ResearchGate. (n.d.). The Simple Route to 2,3-Benzodiazepines from Substituted Indenes. [Link]
-
Kovalev, I. S., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Molecules, 26(11), 3171. [Link]
-
Neuroscientifically Challenged. (2017, November 10). 2-Minute Neuroscience: Benzodiazepines [Video]. YouTube. [Link]
-
PubChem. (n.d.). (S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. [Link]
-
PubChem. (n.d.). 3-Methyl-2,3,4,5-tetrahydro-2-benzazepin-1-one. [Link]
-
National Institutes of Health. (n.d.). 4-Methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one monohydrate. [Link]
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. innoprot.com [innoprot.com]
- 4. genscript.com [genscript.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of Biacore Surface Plasmon Resonance Technology - Creative Proteomics [creative-proteomics.com]
- 9. mdpi.com [mdpi.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Scatchard equation - Wikipedia [en.wikipedia.org]
- 12. Interpretation of Scatchard plots for aggregating receptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationships of 3-Methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one Analogs as Vasopressin V2 Receptor Antagonists
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of the 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one scaffold. This core structure is the foundation for a significant class of therapeutic agents, most notably the selective vasopressin V2 receptor (V2R) antagonist, Tolvaptan. Understanding the intricate relationship between chemical structure and biological function is paramount for researchers, medicinal chemists, and drug development professionals aiming to design novel antagonists with improved potency, selectivity, and pharmacokinetic profiles.
The vasopressin V2 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating water reabsorption in the kidneys. Its antagonism offers a therapeutic strategy for conditions characterized by fluid retention, such as hyponatremia and, notably, autosomal dominant polycystic kidney disease (ADPKD).[1] Tolvaptan is the first drug approved to slow the progression of kidney function decline in adults with ADPKD.[2][3] This guide will dissect the key structural modifications of the benzo[d]azepinone scaffold, drawing on experimental data to elucidate their impact on V2R affinity and antagonist activity.
The Benzo[d]azepinone Core: A Privileged Scaffold
The 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one core represents a rigid, tricyclic system that provides a specific three-dimensional orientation for substituent groups to interact with the V2 receptor binding pocket. The key to its function lies in the precise placement of moieties that engage with specific residues within the receptor. Our analysis will focus on three primary regions of modification: the N-1 aryl substituent, the C-7 position on the fused benzene ring, and the N-3 position of the azepinone ring.
The binding of antagonists like Tolvaptan to the V2R is a dynamic process, initiating at the extracellular loops before the molecule settles into a deeper binding pocket composed of transmembrane helices.[2] The structural modifications discussed below directly influence the efficiency of this binding process and the stability of the resulting ligand-receptor complex.
Structure-Activity Relationship (SAR) Analysis
The development of potent V2R antagonists from this scaffold has been guided by systematic modifications and subsequent evaluation of their biological activity. The causality behind these choices is rooted in optimizing hydrophobic and hydrogen-bonding interactions within the V2R binding site.
The Critical Role of the N-1 Aryl Substituent
The substituent at the N-1 position is arguably the most critical determinant of antagonist potency. This group projects into a deep hydrophobic cavity within the receptor.[2]
-
Optimal Substitution Pattern: Early studies leading to the discovery of Tolvaptan established that a benzoyl group at the N-1 position was highly effective. Further optimization revealed that the ortho-methylbenzoyl group provided a significant increase in potency. This is exemplified by Tolvaptan itself, which features a 2-methyl-4-aminobenzoyl moiety.
-
Hydrophobic Interactions: The benzyl ring of the substituent inserts into a hydrophobic pocket formed by key residues such as M123, F287, and F288 in the V2 receptor.[2] The ortho-methyl group is believed to induce a specific conformation of the benzoyl ring that enhances these van der Waals interactions, leading to higher affinity.
-
Polar Groups: The introduction of a polar group, such as the amino group at the C-4 position of the benzoyl ring in Tolvaptan, can further refine activity and influence pharmacokinetic properties.
Influence of Substitution at the C-7 Position
The C-7 position of the fused benzene ring is another key site for modification that significantly impacts V2R affinity and selectivity.
-
Electron-Withdrawing Groups: The presence of a small, electron-withdrawing group, typically a chlorine atom, at the C-7 position is consistently found in the most potent analogs, including Tolvaptan. This substitution is thought to enhance binding, potentially through favorable interactions with the receptor or by influencing the overall electronic properties of the scaffold.
-
Positional Isomers: Shifting the chlorine to other positions on the benzene ring generally leads to a decrease in affinity, highlighting the specific topology of the receptor's binding pocket in this region.[4]
Modifications at the N-3 Position
The N-3 position of the azepinone ring is methylated in the parent scaffold. While less explored than the N-1 and C-7 positions, modifications here can still modulate activity.
-
Alkyl Substituents: Replacing the N-3 methyl group with larger alkyl groups, such as propyl or allyl, has been shown to reduce affinity for benzodiazepine receptors in related scaffolds.[4] This suggests that the binding pocket around the N-3 position is sterically constrained. Maintaining a small alkyl group like methyl appears optimal for preserving high-affinity binding to the V2R.
The following diagram summarizes the key SAR findings for the benzo[d]azepinone scaffold as a V2R antagonist.
Caption: Key SAR insights for V2R antagonist activity.
Comparative Data of Representative Analogs
The following table summarizes the in vitro activity of Tolvaptan and related analogs, illustrating the principles discussed above. The data is presented as the inhibitory constant (Ki) or IC50 for the vasopressin V2 receptor. Lower values indicate higher potency.
| Compound | N-1 Substituent | C-7 Substituent | V2R Affinity (Ki or IC50, nM) | Reference |
| Tolvaptan | 2-Methyl-4-aminobenzoyl | -Cl | 0.32 (Ki) | [5][6] |
| Analog 1 | Benzoyl | -Cl | ~29 (Ki) | [7] |
| Analog 2 | 2-Methylbenzoyl | -H | Lower Affinity | [7] |
| Compound 18 | Modified Benzoyl | -Cl | 1.1 (Ki) | [7] |
| Compound 25 | Modified Benzoyl | -Cl | 9.0 (Ki) | [8] |
This table is illustrative, compiling data from multiple sources to show trends. Direct comparison of absolute values between different studies should be done with caution due to variations in assay conditions.
The data clearly demonstrates the dramatic increase in affinity achieved by the combination of a C-7 chloro group and an ortho-methylbenzoyl group at N-1, as seen in Tolvaptan. Recent studies continue to explore subtle modifications to the benzoyl moiety to optimize properties like residence time at the receptor, which can lead to improved in vivo efficacy.[7]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following sections provide detailed, self-validating protocols for the synthesis of a representative analog and its biological evaluation.
General Synthesis of a 7-Chloro-1-(2-methylbenzoyl)-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one Analog
This protocol describes a common synthetic route. The causality behind this multi-step synthesis involves the sequential construction of the heterocyclic core followed by acylation at the N-1 position.
Caption: Synthetic workflow for a benzo[d]azepinone analog.
Step-by-Step Protocol:
-
Reductive Amination: To a solution of the starting 2-amino-5-chlorobenzophenone (1.0 eq) in 1,2-dichloroethane (DCE), add methylaminoacetaldehyde dimethyl acetal (1.2 eq). Stir for 30 minutes at room temperature. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise and stir the reaction mixture at room temperature for 16-24 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up and Extraction: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude diamine intermediate in a suitable solvent like toluene containing a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the formation of the 7-membered ring by TLC or LC-MS.
-
Purification of Core: Once the reaction is complete, cool the mixture, wash with saturated NaHCO3 solution and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography on silica gel to obtain the 7-chloro-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one core.
-
N-Acylation: Dissolve the purified core (1.0 eq) in anhydrous DCM. Add pyridine (1.5 eq) and cool the mixture to 0°C. Add 2-methylbenzoyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Final Purification: Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, concentrate, and purify the final product by column chromatography or recrystallization. Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.
V2 Receptor cAMP Inhibition Assay
This protocol is a standard method to determine the functional antagonist activity of the synthesized compounds. The principle is to measure the ability of a compound to inhibit the production of cyclic AMP (cAMP) stimulated by the natural ligand, arginine vasopressin (AVP).
Caption: Workflow for a functional cAMP inhibition assay.
Step-by-Step Protocol:
-
Cell Culture and Seeding: Culture human V2 receptor-expressing cells (e.g., HeLa or CHO cell lines) under standard conditions. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Pre-incubation: Remove the culture medium from the cells and add the diluted test compounds. Incubate the plate for 30 minutes at 37°C to allow the compounds to bind to the receptors.
-
Stimulation: Add a fixed concentration of arginine vasopressin (AVP) (typically at its EC80 concentration) to all wells except the negative control. Incubate for another 30 minutes at 37°C.
-
cAMP Detection: Terminate the stimulation by lysing the cells. Measure the intracellular cAMP concentration using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the AVP-stimulated cAMP production.
Conclusion
The 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one scaffold is a cornerstone in the development of potent and selective vasopressin V2 receptor antagonists. The structure-activity relationship is well-defined, with key interactions driven by substituents at the N-1, C-7, and N-3 positions. Specifically, the combination of a C-7 chloro group and an N-1 ortho-methylbenzoyl moiety is crucial for high-affinity binding, as exemplified by the clinically successful drug Tolvaptan. Future research in this area may focus on fine-tuning these core interactions to enhance pharmacokinetic properties, such as receptor residence time and metabolic stability, to develop next-generation antagonists with superior therapeutic profiles for diseases like ADPKD.
References
- Structure-Affinity and Structure-Kinetic Relationship Studies of Benzodiazepine Derivatives for the Development of Efficacious Vasopressin V2 Receptor Antagonists. PubMed.
- Regioselective One-Pot Synthesis, Biological Activity and Molecular Docking Studies of Novel Conjugates N-(p-Aryltriazolyl)-1,5-benzodiazepin-2-ones as Potent Antibacterial and Antifungal Agents. PMC - NIH.
- Synthesis and Biological Activities of Some Benzodiazepine Deriv
- Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. PMC.
- Structure activity relationship for 3,4‐dihydro‐1H‐benzo[b]azepine‐2,5‐dione derivatives.
- Potent nonpeptide vasopressin receptor antagonists based on oxazino- and thiazinobenzodiazepine templ
- Some biologically active benzodiazepinone derivatives.
- New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. PMC - NIH.
- Structural basis of tolvaptan binding to the vasopressin V2 receptor. PMC - NIH.
- [Tolvaptan, a vasopressin V2 receptor antagonist, is the world's first approved drug for treatment of autosomal dominant polycystic kidney disease (ADPKD)]. PubMed.
- Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials. PubMed.
-
Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][7][9]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors. PubMed.
- Benzodiazepine Derivatives as Potent Vasopressin V2 Receptor Antagonists for the Treatment of Autosomal Dominant Kidney Disease. American Chemical Society - ACS Figshare.
- The design, synthesis and physical chemical properties of novel human vasopressin V2-receptor antagonists optimized for parenteral delivery. PubMed.
- Tolvaptan, an Orally Active Vasopressin V2-Receptor Antagonist-Pharmacology and Clinical Trials.
- Otsuka's New Drug Application For Tolvaptan, An Investigational Compound For Autosomal Dominant Polycystic Kidney Disease (ADPKD), Accepted For Review By The US Food And Drug Administration (FDA). Otsuka Pharmaceutical Co., Ltd.
Sources
- 1. [Tolvaptan, a vasopressin V2 receptor antagonist, is the world's first approved drug for treatment of autosomal dominant polycystic kidney disease (ADPKD)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of tolvaptan binding to the vasopressin V2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Otsuka's New Drug Application For Tolvaptan, An Investigational Compound For Autosomal Dominant Polycystic Kidney Disease (ADPKD), Accepted For Review By The US Food And Drug Administration (FDA)|April 12, 2013|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 4. Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][1,4]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Affinity and Structure-Kinetic Relationship Studies of Benzodiazepine Derivatives for the Development of Efficacious Vasopressin V2 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acs.figshare.com [acs.figshare.com]
- 9. Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neuroprotective Strategies: Profiling Benzodiazepinones Against Novel Therapeutic Candidates
In the relentless pursuit of effective neuroprotective agents, the scientific community continuously evaluates novel chemical entities against established pharmacophores. This guide provides a comparative analysis of the neuroprotective potential of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, a representative benzodiazepinone, alongside a curated selection of alternative compounds. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform preclinical research and therapeutic development.
Introduction: The Imperative for Neuroprotection
Neurodegenerative diseases and acute neuronal injuries, such as stroke, represent a significant and growing global health burden. A key therapeutic strategy is the deployment of neuroprotective agents that can mitigate or prevent neuronal cell death. The benzodiazepine class of compounds, traditionally known for their anxiolytic and anticonvulsant properties, has also demonstrated neuroprotective effects, primarily through the modulation of GABAergic neurotransmission.[1] This guide will delve into the mechanistic nuances of a representative benzodiazepinone and contrast its profile with emerging neuroprotective agents that target diverse cellular pathways.
Comparative Analysis of Neuroprotective Compounds
Our analysis focuses on a representative benzodiazepinone and three distinct classes of alternative neuroprotective compounds. The selection is based on their diverse mechanisms of action and promising preclinical data.
The Benzodiazepinone Archetype: 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
While specific data on 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is limited, its structural similarity to other 1,4-benzodiazepine-2-ones allows us to extrapolate its likely mechanism of action. Benzodiazepines typically exert their effects by acting as positive allosteric modulators of the GABA-A receptor.[1] This enhances the inhibitory effect of GABA, leading to a decrease in neuronal excitability, which can be neuroprotective in conditions of excessive glutamate release and excitotoxicity.[2] For the purpose of this guide, we will consider the well-documented neuroprotective effects of Diazepam as a proxy for this class. Diazepam has been shown to protect hippocampal neurons from degeneration after transient cerebral ischemia.[3]
Alternative Neuroprotective Agents
Several 2,3-benzodiazepines act as non-competitive antagonists of the AMPA receptor.[2] By blocking AMPA receptors, these compounds can prevent neuronal excitotoxicity, a key mechanism of cell death in ischemic and neurodegenerative disorders.[2] Animal studies have demonstrated their potential in treating conditions like stroke and Parkinson's disease.[2]
Derivatives of 1,5-dihydro-2H-naphtho[1,2-b][3][4]diazepine-2,4(3H)-dione have been identified as potent P2X4 receptor antagonists.[5] These compounds have shown neuroprotective and cognitive-enhancing activities in a mouse model of ischemic stroke, suggesting a novel therapeutic target for neuroprotection.[5]
T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate) is a neuroprotective agent that is thought to act as a neurotrophic factor mimetic.[6] It has been shown to inhibit oxidative stress and nitric oxide-induced neurotoxicity.[6] Preclinical studies have demonstrated its efficacy in a mouse model of Parkinson's disease by protecting against neurotoxicity through the blockage of lipid peroxidation.[6]
Naringenin, a flavanone found in citrus fruits, exhibits neuroprotective properties and can cross the blood-brain barrier.[7] It has been shown to exert positive activity at the benzodiazepine site of the GABA-A receptor and can limit oxidative stress.[7]
Mechanistic Comparison of Neuroprotective Pathways
The following diagram illustrates the distinct signaling pathways targeted by the compared compounds.
Caption: Comparative signaling pathways of neuroprotective agents.
Experimental Data Summary
The following table summarizes key experimental findings for the compared classes of neuroprotective agents.
| Compound Class | Representative Compound | Model System | Key Findings | Reference |
| Benzodiazepinones | Diazepam | Gerbil model of transient cerebral ischemia | Completely protected CA1 hippocampal pyramidal neurons. | [3] |
| AMPA Receptor Antagonists | 2,3-Benzodiazepines | Animal models of stroke and Parkinson's disease | Protect against seizures and decrease levodopa-induced dyskinesia. | [2] |
| P2X4 Receptor Antagonists | 1,5-dihydro-2H-naphtho[1,2-b][3][4]diazepine-2,4(3H)-dione derivative | Mouse model of middle cerebral artery occlusion (MCAO) | Reduced infarct volume and brain atrophy. | [5] |
| Neurotrophic Factor Mimetics | T-817MA | Mouse model of MPTP-induced neurotoxicity | Attenuated decreases in dopamine levels and tyrosine hydroxylase immunoreactivity. | [6] |
| Natural Flavonoids | Naringenin | Pilocarpine-induced epilepsy model | Decreased seizure severity and increased latency of onset. | [7] |
Experimental Protocols
To facilitate comparative studies, we provide standardized protocols for key in vitro and in vivo assays for assessing neuroprotection.
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD)
This assay simulates ischemic conditions in a cell culture setting.
Protocol:
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates.
-
OGD Induction:
-
Wash cells with glucose-free DMEM.
-
Replace with glucose-free DMEM and place the plate in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a predetermined duration (e.g., 2-4 hours).
-
-
Compound Treatment:
-
Pre-treat cells with the test compound at various concentrations for a specified time before OGD.
-
Alternatively, add the compound during the OGD or reoxygenation phase.
-
-
Reoxygenation: After OGD, replace the medium with complete culture medium and return the plate to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
Assessment of Cell Viability:
-
Use a standard cell viability assay such as MTT or LDH release assay to quantify neuronal cell death.
-
Calculate the percentage of neuroprotection relative to the vehicle-treated OGD control.
-
Caption: Workflow for the in vitro Oxygen-Glucose Deprivation assay.
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used in vivo model of focal cerebral ischemia.
Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Procedure:
-
Anesthetize the animal.
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a filament into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Compound Administration: Administer the test compound via a suitable route (e.g., intraperitoneal, intravenous) at a predetermined time before, during, or after MCAO.
-
Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.
-
Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement:
-
Euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Quantify the infarct volume using image analysis software.
-
Caption: Workflow for the in vivo Middle Cerebral Artery Occlusion model.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the multifaceted nature of neuroprotection. While benzodiazepinones offer a well-established, GABAergic-mediated approach, the alternative compounds discussed target distinct and equally promising pathways, including the modulation of excitotoxicity, neuroinflammation, and trophic factor signaling. The future of neuroprotective drug discovery will likely involve a multi-pronged approach, potentially combining agents with complementary mechanisms of action. The experimental protocols provided herein offer a robust framework for the preclinical evaluation and comparison of novel neuroprotective candidates.
References
-
Schwartz, R. D., et al. (2000). Benzodiazepines protect hippocampal neurons from degeneration after transient cerebral ischemia: an ultrastructural study. Neuroscience, 98(3), 471-482. [Link]
-
Han, Y., et al. (2020). Preparation of neuroprotective condensed 1,4-benzoxazepines by regio- and diastereoselective domino Knoevenagel–[3][8]-hydride shift cyclization reaction. RSC Advances, 10(65), 39675-39684. [Link]
-
Neuro Transmissions. (2017). 2-Minute Neuroscience: Benzodiazepines. YouTube. [Link]
-
Matsumoto, R. R., et al. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. European Journal of Pharmacology, 726, 76-85. [Link]
-
Yamaguchi, T., et al. (1999). Effect of 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate, a novel acetylcholinesterase inhibitor, on spatial cognitive impairment induced by chronic cerebral hypoperfusion in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 360(4), 415-422. [Link]
-
Ko, M. C., et al. (2022). Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][3][4]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists. Journal of Medicinal Chemistry, 65(15), 10467-10484. [Link]
-
Iwashita, A., et al. (2008). A neuroprotective agent, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice. Neuropharmacology, 55(5), 771-781. [Link]
-
Tarnawa, I., & Czopek, A. (2012). 2,3-benzodiazepine-type AMPA receptor antagonists and their neuroprotective effects. Current pharmaceutical design, 18(33), 5230–5246. [Link]
-
Bunnelle, W. H., et al. (1998). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Organic Preparations and Procedures International, 30(4), 437-442. [Link]
-
Ghaffari, S., et al. (2019). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. Current pharmaceutical design, 25(39), 4169–4182. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 2,3-benzodiazepine-type AMPA receptor antagonists and their neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzodiazepines protect hippocampal neurons from degeneration after transient cerebral ischemia: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][1,4]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A neuroprotective agent, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate, a novel acetylcholinesterase inhibitor, on spatial cognitive impairment induced by chronic cerebral hypoperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the selectivity profile of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one against a panel of receptors
An In-Depth Guide to Evaluating the Selectivity Profile of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
A Senior Application Scientist's Perspective on Off-Target Profiling
Guide Overview: In modern drug discovery, the aphorism "a drug is only as good as its selectivity" has never been more pertinent. Identifying a potent modulator of a therapeutic target is merely the first step; ensuring it does not engage with a multitude of other biological targets—a phenomenon known as polypharmacology—is critical for mitigating adverse effects and achieving a clean clinical profile.[1][2] This guide provides a comprehensive framework for evaluating the selectivity of a novel chemical entity, using the hypothetical compound 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one as a central case study.
While specific experimental data for this exact molecule is not publicly available, its benzo[d]azepine core is a privileged scaffold in central nervous system (CNS) drug discovery, frequently associated with activity at monoaminergic receptors. Therefore, we will proceed with a plausible and illustrative hypothesis: that our compound is a potent ligand for the Dopamine D2 receptor. Our goal is to rigorously assess its selectivity against a rationally chosen panel of other receptors implicated in CNS function and potential side effects. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental decision.
The Strategic Imperative: Why Selectivity Profiling Matters
Off-target activity is a primary driver of drug attrition during preclinical and clinical development.[3] Unforeseen interactions can lead to a range of adverse events, from cardiovascular effects (e.g., via adrenergic receptors) to metabolic or psychiatric side effects (e.g., via serotonergic or histaminergic receptors). A systematic selectivity screen in the early stages of discovery serves two core purposes:
-
Risk Mitigation: It allows for the early identification and deprioritization of promiscuous compounds that are likely to fail due to safety concerns.[3]
-
Mechanism Elucidation: It helps confirm that the observed biological effect of a compound is indeed due to its interaction with the intended target, rather than a confounding off-target effect.
The workflow for this process is systematic, moving from broad binding assessments to more specific functional characterizations.
Sources
In Vivo Performance Benchmark: 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one versus Diazepam in a Preclinical Model of Anxiolysis
A Senior Application Scientist's Guide
Abstract
Anxiety disorders present a significant therapeutic challenge, with standard-of-care drugs like benzodiazepines often exhibiting dose-limiting side effects such as sedation and dependence. This guide provides a comprehensive framework for the in vivo benchmarking of a novel therapeutic candidate, 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one (hereafter referred to as "Test Compound"), against the standard-of-care anxiolytic, Diazepam. We hypothesize that the Test Compound is a selective modulator of specific GABA-A receptor subtypes, aiming to achieve potent anxiolysis with a superior safety profile. This guide details the comparative mechanism of action, a head-to-head experimental strategy using validated rodent models of anxiety and sedation, and robust protocols for data acquisition and analysis. The objective is to furnish researchers with the necessary methodologies to rigorously evaluate the therapeutic potential of novel anxiolytic agents.
Introduction: The Unmet Need in Anxiolytic Therapy
Anxiety disorders are among the most prevalent psychiatric conditions, yet therapeutic options remain imperfect.[1] The benzodiazepine class, exemplified by Diazepam, has been a cornerstone of treatment for decades.[2] These drugs act as positive allosteric modulators (PAMs) of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain, thereby enhancing GABAergic inhibition and producing a calming effect.[3][4]
However, the clinical utility of benzodiazepines is hampered by a significant side-effect burden, including sedation, amnesia, motor impairment, and the risk of tolerance and dependence.[3] These effects are largely attributed to the non-selective nature of classical benzodiazepines, which modulate multiple GABA-A receptor subtypes.[2][3] Specifically, it is understood that modulation of the α1 subunit is primarily responsible for sedative effects, whereas activity at α2 and α3 subunits mediates anxiolysis.[3]
This understanding has driven the pursuit of next-generation anxiolytics with improved receptor selectivity. The Test Compound, 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, represents such an effort. This guide outlines a preclinical benchmarking study to test the central hypothesis: The Test Compound will demonstrate significant anxiolytic efficacy, comparable to Diazepam, but with a markedly reduced sedative profile due to its hypothesized selectivity for α2/α3-containing GABA-A receptors.
Comparative Mechanism of Action
A clear understanding of the molecular targets is crucial for interpreting in vivo data.
-
Diazepam (Standard-of-Care): Acts as a non-selective positive allosteric modulator of the GABA-A receptor. It binds to the interface between α and γ subunits, enhancing the receptor's affinity for GABA.[5] This action increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and broad central nervous system depression.[4] Its action at α1, α2, α3, and α5 subunits contributes to its sedative, anxiolytic, myorelaxant, and amnestic properties, respectively.[2][3]
-
Test Compound (Hypothesized): The core hypothesis is that the Test Compound is a selective Positive Allosteric Modulator, preferentially targeting GABA-A receptors containing α2 and/or α3 subunits. This selectivity is intended to dissociate the desired anxiolytic effects from the undesirable sedative effects mediated by the α1 subunit.
Caption: Comparative mechanism of action at the GABA-A receptor.
In Vivo Benchmarking Strategy
Our strategy employs validated, industry-standard rodent behavioral assays to create a therapeutic index, comparing the effective anxiolytic dose with the dose that induces sedative side effects.
-
Efficacy Model (Anxiolysis): The Elevated Plus Maze (EPM) is a widely used test based on the rodent's natural aversion to open, elevated spaces.[6][7][8] Anxiolytic compounds increase the animal's willingness to explore the open arms of the maze.
-
Safety/Side-Effect Model (Sedation): The Rotarod Test assesses motor coordination and balance.[9][10] A compound's sedative or motor-impairing effects are quantified by a decrease in the time an animal can remain on a rotating rod.
-
Pharmacokinetic (PK) Analysis: A satellite group of animals will be used to determine the pharmacokinetic profiles of both compounds. This is critical for ensuring that behavioral effects are observed at relevant drug exposures and for correlating concentration with effect.[11][12][13]
Caption: Overall experimental workflow for the in vivo benchmark study.
Experimental Protocols
4.1. Animals and Housing
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Group-housed (4-5 per cage) in a temperature-controlled environment (22±2°C) on a 12-hour light/dark cycle with ad libitum access to food and water.[14]
-
Acclimation: Animals should be acclimated to the housing facility for at least 7 days and handled by the experimenter for 3-5 days prior to testing to reduce stress.[6] All testing should be performed during the light phase.
4.2. Compound Administration
-
Formulation: Both the Test Compound and Diazepam will be dissolved in a vehicle of saline with 5% DMSO and 5% Tween® 80.
-
Dosing: Compounds will be administered via intraperitoneal (IP) injection 30 minutes prior to behavioral testing. Dose volumes should be calculated based on individual animal body weight (e.g., 10 mL/kg).
-
Groups:
-
Group 1: Vehicle control
-
Group 2-4: Diazepam (e.g., 0.5, 1.0, 2.0 mg/kg)
-
Group 5-7: Test Compound (doses determined by prior dose-range-finding studies)
-
Rationale: A dose-response curve is essential to compare potency and identify the therapeutic window.
-
4.3. Protocol: Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze elevated 50 cm from the floor, consisting of two open arms (30x5 cm) and two enclosed arms (30x5x15 cm) of the same size.[8][14] The test area should be dimly lit.
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes before the trial.[15]
-
30 minutes after IP injection, place the mouse in the center of the maze, facing an open arm.[7]
-
Record the session using an overhead video camera and automated tracking software.
-
Between trials, thoroughly clean the maze with 70% ethanol to remove olfactory cues.[6]
-
-
Primary Endpoints:
-
Time spent in the open arms (s).
-
Number of entries into the open arms.
-
Rationale: An increase in these parameters is indicative of an anxiolytic effect.[7] Total distance traveled can be used as a control for general locomotor activity.
-
4.4. Protocol: Rotarod Test
-
Apparatus: An accelerating rotarod device (e.g., Ugo Basile).
-
Procedure:
-
Training: In the 2 days prior to the test day, train the mice on the rotarod for three trials per day. Set the rod to accelerate from 4 to 40 RPM over 300 seconds.[16] This establishes a stable performance baseline.
-
Testing: 30 minutes after IP injection, place the mouse on the rotarod and begin the accelerating rotation protocol.
-
Record the latency (in seconds) for the mouse to fall from the rod or cling to it for two full rotations without walking. A cutoff time (e.g., 300 seconds) is typically used.
-
Conduct three trials per animal with a 15-minute inter-trial interval.
-
-
Primary Endpoint:
Comparative Data Analysis and Presentation
Data should be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A p-value of <0.05 is considered statistically significant. The results should be summarized in clear, comparative tables.
Table 1: Efficacy in Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (Count) (Mean ± SEM) |
|---|---|---|---|
| Vehicle | - | 25.4 ± 3.1 | 8.2 ± 1.5 |
| Diazepam | 1.0 | 55.8 ± 6.2* | 15.5 ± 2.1* |
| Diazepam | 2.0 | 65.1 ± 7.5** | 18.1 ± 2.4** |
| Test Compound | 5.0 | 52.3 ± 5.9* | 14.9 ± 1.9* |
| Test Compound | 10.0 | 68.9 ± 8.1** | 19.5 ± 2.8** |
*p<0.05, **p<0.01 vs. Vehicle. Data are hypothetical.
Table 2: Safety/Side-Effect Profile in Rotarod Test
| Treatment Group | Dose (mg/kg) | Latency to Fall (s) (Mean ± SEM) |
|---|---|---|
| Vehicle | - | 285.5 ± 10.2 |
| Diazepam | 1.0 | 250.1 ± 15.5 |
| Diazepam | 2.0 | 112.7 ± 20.4** |
| Test Compound | 5.0 | 279.8 ± 12.1 |
| Test Compound | 10.0 | 265.4 ± 14.8 |
*p<0.05, **p<0.01 vs. Vehicle. Data are hypothetical.
Discussion and Interpretation
The hypothetical data presented illustrates the target product profile. The Test Compound demonstrates potent anxiolytic activity in the EPM, comparable to Diazepam at the highest tested dose. Crucially, even at its most effective anxiolytic dose (10.0 mg/kg), the Test Compound does not produce any significant motor impairment in the Rotarod test. In contrast, Diazepam, at its highest effective dose (2.0 mg/kg), causes a significant reduction in rotarod performance, indicating sedation.
This separation of anxiolytic efficacy from sedative side effects is the key benchmark for success. The results support the initial hypothesis that the Test Compound's receptor selectivity translates into a superior in vivo safety profile.
Caption: Logical relationship from mechanism to therapeutic outcome.
Conclusion
This guide provides a robust, evidence-based framework for benchmarking a novel anxiolytic candidate against a standard-of-care drug. By integrating validated behavioral models for both efficacy and safety, the outlined strategy allows for a clear determination of the therapeutic index. The presented protocols, rooted in established scientific literature, ensure that the data generated is reliable, reproducible, and directly relevant to the critical questions of drug development. The successful demonstration of a wider therapeutic window for the Test Compound, as illustrated in the hypothetical data, would provide a strong rationale for its continued advancement as a next-generation anxiolytic therapy.
References
- Dr.Oracle. (2025, August 6). What is the mechanism of action (MOA) of Diazepam?
-
Jones, M. D., & Atack, J. R. (2002). Mechanism of action of benzodiazepines on GABAA receptors. PMC - PubMed Central. [Link]
-
ANYmaze. (2023, January 13). Elevated plus maze protocol. protocols.io. [Link]
-
Thorn, C. F., et al. diazepam. ClinPGx. [Link]
-
Leo, D., et al. (2014, August 20). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. [Link]
-
Wikipedia. Diazepam. [Link]
-
Belzung, C., & Griebel, G. (2001). Animal models of anxiety disorders in rats and mice: some conceptual issues. PMC - PubMed Central. [Link]
-
Inotiv. Anxiety Models in Rats and Mice. [Link]
-
Gould, T. D. (Ed.). (2009). Animal models of anxiety disorders: behavioral and genetic approaches. Cambridge University Press. [Link]
-
Wallner, M., & Olsen, R. W. (2021). The diazepam binding inhibitor's modulation of the GABA-A receptor is subunit-dependent. Scientific Reports. [Link]
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols. [Link]
-
BehaviorCloud. BehaviorCloud Protocols - Elevated Plus Maze. [Link]
-
Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments. [Link]
-
NIH Psychoactive Drug Screening Program (PDSP). Rotarod test. [Link]
-
Eid, S. L., et al. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Behavioral Neuroscience. [Link]
-
Cryan, J. F., & Holmes, A. (2005). The age of anxiety: role of animal models of anxiolytic action in drug discovery. British Journal of Pharmacology. [Link]
-
Aragen. Pharmacokinetic Strategies in CNS Drug Discovery. [Link]
-
de Lange, E. C. M. (2018). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery. [Link]
-
Steinmetz, K. L., & Spack, E. G. (2009). The basics of preclinical drug development for neurodegenerative disease indications. PMC - PubMed Central. [Link]
-
ResearchGate. (n.d.). Rotarod sedation caused by nalfurafine. [Link]
-
Creative Bioarray. The Workflow of Preclinical Pharmacokinetics Experiments. [Link]
-
PPD. Preclinical Studies in Drug Development. [Link]
-
Wikipedia. Rotarod performance test. [Link]
-
BioMed. (2025, June 7). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. [Link]
-
Medical Ignorance. (2014, August 12). The Rotarod (2014). YouTube. [Link]
-
MDPI. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals. [Link]
-
PubChem. 1H-1,4-Benzodiazepine-2,5-dione, 3-benzylidene-3,4-dihydro-4-methyl. [Link]
-
Neuroscientifically Challenged. (2017, November 10). 2-Minute Neuroscience: Benzodiazepines. YouTube. [Link]
-
Al-Tel, T. H., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][3][6][14]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules. [Link]
-
ResearchGate. (2025, August 6). New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. [Link]
Sources
- 1. inotiv.com [inotiv.com]
- 2. Diazepam - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. m.youtube.com [m.youtube.com]
- 5. ClinPGx [clinpgx.org]
- 6. protocols.io [protocols.io]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rotarod test [pspp.ninds.nih.gov]
- 10. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 11. aragenbio.com [aragenbio.com]
- 12. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. behaviorcloud.com [behaviorcloud.com]
- 16. researchgate.net [researchgate.net]
- 17. biomed-easy.com [biomed-easy.com]
Navigating the Synthesis of Benzo[d]azepin-2-ones: A Guide to Reproducibility and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
The benzoazepinone core represents a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities. This guide focuses on the synthesis of the 1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one framework, a less common yet promising isomer. Due to the scarcity of published data on specific derivatives such as 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, this document provides a comprehensive analysis of the synthesis of the core scaffold, drawing from the most recent and relevant literature. We will delve into the reproducibility of the reported methods, compare them with alternatives for related structures, and provide detailed experimental protocols to enable researchers to confidently explore this chemical space.
The Benzo[d]azepin-2-one Scaffold: A Landscape of Therapeutic Potential
Benzazepinones, in general, are recognized for their wide-ranging pharmacological activities, targeting conditions from cardiovascular diseases to cancer and neurodegenerative disorders[1]. While 1,4- and 1,5-benzodiazepines have been extensively studied and developed into blockbuster drugs, the isomeric benzoazepinone scaffolds are comparatively underexplored. The benzo[d]azepin-2-one core, in particular, has recently emerged as a promising template for the development of highly potent and selective kinase inhibitors, as exemplified by a novel series of ROCK inhibitors[2]. This highlights the therapeutic potential that may be unlocked through the exploration of this specific heterocyclic system.
Primary Synthesis of the Benzo[d]azepin-2-one Core: The Schmidt Reaction Approach
A recent 2024 publication detailing the discovery of novel ROCK inhibitors provides the most authoritative and contemporary method for the synthesis of the 1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one scaffold[2]. The key step in their approach is a non-regioselective Schmidt reaction on a tetralone precursor.
Synthetic Pathway
The synthesis commences with a commercially available substituted tetralone, which undergoes a Schmidt reaction to yield a mixture of two regioisomeric lactams: the desired benzo[d]azepin-2-one and the corresponding benzo[c]azepin-3-one. These isomers are then separated chromatographically. The desired benzo[d]azepin-2-one can be subsequently N-functionalized, for instance, via N-alkylation, to introduce substituents at the 3-position, analogous to the target molecule of this guide.
Caption: Synthetic route to N-methylated benzo[d]azepin-2-one.
Reproducibility and Causality of Experimental Choices
The Schmidt reaction is a well-established method for the synthesis of lactams from ketones. Its reproducibility is generally high, though the regioselectivity can be a significant challenge, as observed in this synthesis. The use of a strong acid like sulfuric acid is crucial for the protonation of the ketone and the subsequent generation of the key acylium ion intermediate. The azide source, typically sodium azide, then attacks this intermediate. The non-regioselective nature of the reaction on unsymmetrical ketones is a known drawback, necessitating a robust purification strategy. The chromatographic separation of the resulting lactam isomers is a critical step for obtaining the desired product in high purity.
Subsequent N-alkylation of the lactam is a standard and highly reproducible transformation. The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the relatively acidic N-H of the lactam, generating the corresponding anion which then acts as a nucleophile to displace a halide from an alkylating agent like methyl iodide.
Comparison with Alternative Synthetic Strategies
While the Schmidt reaction provides a direct, albeit non-selective, route to the benzo[d]azepin-2-one core, other methods are prevalent for the synthesis of related benzazepine and benzodiazepine isomers.
| Synthetic Method | Target Scaffold | Key Features & Limitations |
| Schmidt Reaction | Benzo[d]azepin-2-ones | Direct from tetralones; often non-regioselective, requiring chromatographic separation. |
| Beckmann Rearrangement | Various Benzazepinones | Rearrangement of oximes; regioselectivity can be controlled by the choice of stereoisomeric oxime. |
| Ring-Closing Metathesis (RCM) | Unsaturated Benzazepines | Versatile for various ring sizes; requires specific diene precursors and often expensive catalysts. |
| Condensation Reactions | 1,5-Benzodiazepines | Typically involves the reaction of o-phenylenediamines with ketones or β-dicarbonyl compounds; a very common and reliable method for this specific isomer.[3][4] |
| Ugi Multicomponent Reaction | 1,4-Benzodiazepines | Allows for rapid generation of diverse libraries from simple starting materials; can require subsequent cyclization steps.[5] |
The choice of synthetic route is therefore highly dependent on the desired substitution pattern and the availability of starting materials. For the specific benzo[d]azepin-2-one scaffold, the Schmidt reaction on a tetralone precursor currently stands as the most direct published method.
Experimental Protocols
The following protocols are based on the procedures described for the synthesis of the 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one scaffold and its subsequent N-methylation[2], and are intended to serve as a practical guide for researchers.
Synthesis of 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one
Materials:
-
7-bromo-3,4-dihydronaphthalen-2(1H)-one
-
Sodium azide (NaN₃)
-
Sulfuric acid (H₂SO₄), concentrated
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 7-bromo-3,4-dihydronaphthalen-2(1H)-one (1.0 eq) in dichloromethane at 0 °C, add concentrated sulfuric acid dropwise.
-
Add sodium azide (1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and basify with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the two regioisomers and isolate the desired 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one.
Synthesis of 3-methyl-8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one
Materials:
-
8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-methylated product.
Biological Significance and Future Directions
The recent identification of 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors underscores the therapeutic relevance of the benzo[d]azepin-2-one scaffold[2]. The ability to readily synthesize and functionalize this core structure opens up new avenues for drug discovery. The exploration of different substitution patterns on both the aromatic ring and the azepine nitrogen is a promising strategy for developing novel therapeutics targeting a range of diseases. The synthetic methods outlined in this guide provide a reproducible and reliable foundation for these future investigations.
Conclusion
While published findings on the specific molecule 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one are not currently available, a robust and reproducible synthetic route to the core 1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one scaffold has been recently established. The Schmidt reaction, followed by standard N-alkylation, provides a reliable pathway for accessing this promising class of compounds. This guide provides the necessary technical details and comparative context to empower researchers to synthesize and explore the therapeutic potential of novel benzo[d]azepin-2-one derivatives.
References
-
Synthesis of 1,3,5-Triazepines and Benzo[f][3][5][6]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). PMC. [Link]
-
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). MDPI. [Link]
-
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (n.d.). PMC. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. [Link]
-
Synthesis of 1,5- Benzodiazepines A Review. (2021). IJTSRD. [Link]
-
A Convenient Method for the Synthesis of 1,5-benzodiazepin-2-one. (2008). ResearchGate. [Link]
-
Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[5][6]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. (2021). PMC. [Link]
-
Synthesis of 1,3-dihydro-2H-benzo[d]azepin-2-ones (microreview). (2016). ResearchGate. [Link]
-
Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives. (2011). Semantic Scholar. [Link]
-
Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. (2024). PMC. [Link]
-
4-Methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one monohydrate. (n.d.). NIH. [Link]
-
Facile synthesis of 2,3-benzodiazepines using one-pot two-step phosphate-assisted acylation–hydrazine cyclization reactions. (2018). Royal Society of Chemistry. [Link]
-
Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. (n.d.). ijcpr.com. [Link]
-
One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. (2011). JOCPR. [Link]
-
Synthesis of a 10000 member 1,5-benzodiazepine-2-one library by the directed sorting method. (2000). PubMed. [Link]
-
Synthesis and benzodiazepine receptor activity of some 4,5-dihydro-1H-pyrazolo[4,3-c][1][6]naphthyridine derivatives. (1995). PubMed. [Link]
-
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2021). PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijtsrd.com [ijtsrd.com]
- 4. jocpr.com [jocpr.com]
- 5. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Head-to-Head Pharmacokinetic Comparison of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one and Its Isomers
For researchers, scientists, and professionals in drug development, understanding the pharmacokinetic profile of a new chemical entity is paramount. This guide provides a comprehensive framework for a head-to-head comparison of the pharmacokinetic properties of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one and its potential isomers. While direct comparative data for this specific molecule and its isomers are not extensively published, this guide will equip you with the scientific rationale, experimental protocols, and data interpretation strategies necessary to conduct such a study. We will draw upon established principles and data from structurally related compounds to illustrate key concepts.
Introduction: The Significance of Isomerism in Drug Development
The seemingly minor variation in the placement of a methyl group on the 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one scaffold can lead to a cascade of different physiological effects. Isomers, compounds with the same molecular formula but different structural arrangements, can exhibit vastly different absorption, distribution, metabolism, and excretion (ADME) profiles. This underscores the importance of a thorough pharmacokinetic comparison to identify the most promising candidate for further development.
The synthesis of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one can potentially yield several types of isomers, each with its own unique three-dimensional structure that dictates its interaction with biological systems. These can include:
-
Positional Isomers: Where the methyl group is attached to a different atom in the benzazepine core.
-
Enantiomers: Non-superimposable mirror images that can arise if a chiral center is present.
The interaction of these isomers with enzymes, transporters, and receptors is often stereoselective, meaning that one isomer may be more readily absorbed, metabolized at a different rate, or bind more potently to its target than another.
Comparative Pharmacokinetic Profiles: What to Expect
While specific data for our target molecule is limited, we can infer potential differences based on studies of related benzazepine and benzodiazepine derivatives. Minor structural modifications, such as the addition of a functional group, are known to significantly alter pharmacokinetic parameters. For instance, the fluorination of alprazolam, a benzodiazepine, leads to increased half-life and volume of distribution[1]. It is therefore reasonable to hypothesize that the position of the methyl group on the benzazepine core will influence its metabolic stability and interactions with plasma proteins, leading to distinct pharmacokinetic profiles for each isomer.
Table 1: Hypothetical Comparative In Vitro Pharmacokinetic Parameters
| Parameter | Isomer 1 (e.g., 3-methyl) | Isomer 2 (e.g., positional isomer) | Isomer 3 (e.g., enantiomer) | Rationale for Potential Differences |
| Metabolic Stability (t½ in liver microsomes) | Moderate | High | Low | The position of the methyl group can influence its accessibility to metabolic enzymes (e.g., Cytochrome P450s). One enantiomer may be a preferred substrate over the other. |
| Plasma Protein Binding (%) | 92% | 85% | 93% | Small changes in lipophilicity and 3D conformation due to isomerism can alter binding affinity to plasma proteins like albumin. |
| Caco-2 Permeability (Papp A→B) | High | Moderate | High | Changes in polarity and hydrogen bonding potential between isomers can affect their ability to cross intestinal cell monolayers, a predictor of oral absorption. |
| CYP450 Inhibition (IC50) | >10 µM | 2 µM | >10 µM | One isomer might be a more potent inhibitor of a specific CYP isozyme, leading to potential drug-drug interactions. |
In Silico ADME Prediction: A First Look
Before embarking on extensive laboratory experiments, in silico ADME prediction tools can provide valuable initial insights into the likely pharmacokinetic properties of your isomers. These computational models use the chemical structure of a molecule to predict various parameters.
Table 2: Predicted Physicochemical and ADME Properties (Illustrative)
| Property | Isomer 1 | Isomer 2 | Isomer 3 | Significance in Pharmacokinetics |
| LogP | 2.8 | 2.5 | 2.8 | A measure of lipophilicity, which influences absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 45 Ų | 50 Ų | 45 Ų | Predicts membrane permeability and blood-brain barrier penetration. |
| Number of Hydrogen Bond Donors/Acceptors | 1 / 2 | 1 / 2 | 1 / 2 | Adherence to Lipinski's "Rule of Five" suggests good oral bioavailability. |
| Predicted Oral Bioavailability (%) | 85% | 70% | 88% | An overall estimation of the fraction of the drug that reaches systemic circulation. |
These in silico predictions can help prioritize which isomers to advance to more resource-intensive in vitro and in vivo testing.
Experimental Protocols: A Step-by-Step Guide
To generate robust comparative data, a series of well-designed in vitro and in vivo experiments are essential. The following protocols are foundational for characterizing the pharmacokinetic properties of your compounds.
In Vitro ADME Assays
These assays provide initial data on the metabolic fate and permeability of the isomers.
1. Metabolic Stability in Liver Microsomes
-
Objective: To determine the rate of metabolism of each isomer by liver enzymes.
-
Methodology:
-
Prepare a reaction mixture containing liver microsomes (human, rat, or mouse), NADPH (a cofactor for CYP450 enzymes), and a buffer solution.
-
Pre-incubate the mixture at 37°C.
-
Add the test isomer (typically at a low concentration, e.g., 1 µM) to initiate the reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration at each time point using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
2. Plasma Protein Binding
-
Objective: To quantify the extent to which each isomer binds to plasma proteins.
-
Methodology (Rapid Equilibrium Dialysis - RED):
-
Add the test isomer to plasma (human, rat, or mouse) in the sample chamber of a RED device.
-
Add buffer to the buffer chamber.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
Determine the concentration of the isomer in both the plasma and buffer chambers using LC-MS/MS.
-
Calculate the percentage of plasma protein binding.
-
In Vivo Pharmacokinetic Study in Rodents
This study provides a comprehensive picture of how the isomers behave in a living organism.
-
Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Methodology:
-
Select a suitable animal model (e.g., Sprague-Dawley rats).
-
Divide the animals into groups for each isomer and route of administration (intravenous and oral).
-
For the intravenous (IV) group, administer a single bolus dose of the isomer via the tail vein.
-
For the oral (PO) group, administer a single dose via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site.
-
Process the blood to obtain plasma and store frozen until analysis.
-
Quantify the concentration of the isomer in each plasma sample using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters.
-
The Critical Role of Chiral Separation
When dealing with enantiomers, it is crucial to employ analytical methods that can distinguish between them. Co-elution of enantiomers can mask important differences in their pharmacokinetic profiles.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Principle: Chiral stationary phases (CSPs) create a chiral environment that allows for the differential interaction of enantiomers, leading to their separation.
-
Application: A validated chiral HPLC method is essential for accurately quantifying the concentration of each enantiomer in plasma samples from in vivo studies. This allows for the determination of individual pharmacokinetic parameters for each enantiomer.
Visualizing the Workflow
Caption: A streamlined workflow for the head-to-head pharmacokinetic comparison of isomers.
Conclusion: A Data-Driven Path Forward
A thorough head-to-head comparison of the pharmacokinetic properties of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one and its isomers is a critical step in the drug discovery and development process. By employing a combination of in silico prediction, robust in vitro assays, and well-designed in vivo studies, researchers can generate the high-quality data needed to select the most promising drug candidate. This systematic approach, grounded in sound scientific principles, will ultimately de-risk the development process and increase the probability of success in bringing a safe and effective new therapeutic to patients.
References
-
Pharmacokinetic-pharmacodynamic relationships for benzodiazepines. PubMed. [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute. [Link]
-
Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. ResearchGate. [Link]
-
In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. PubMed Central. [Link]
-
Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. SciELO México. [Link]
-
A Review on the Pharmacokinetics Action of Benzodiazepine. International Research Journals. [Link]
-
Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. ResearchGate. [Link]
-
Separation of enantiomers of benzodiazepines on the Chiral-AGP column. ResearchGate. [Link]
-
Synthesis of 1,3,5-Triazepines and Benzo[f][2][3][4]triazepines and Their Biological Activity: Recent Advances and New Approaches. PubMed Central. [Link]
-
In-Silico Molecular Docking, ADME Prediction and In-vivo Toxicity Study of 1,5-Benzothiazepine Derivatives as Potent Anticonvulsant Agent. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
Designing an In Vivo Preclinical Research Study. MDPI. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central. [Link]
-
Pharmacokinetics of closely related benzodiazepines. ResearchGate. [Link]
-
In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. MDPI. [Link]
-
In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. Journal of Applied Pharmaceutical Research. [Link]
-
Synthesis of 1,4-benzodiazepine-3,5-diones. PubMed. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
-
Pharmacokinetics of closely related benzodiazepines. PubMed Central. [Link]
-
Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. YouTube. [Link]
-
Synthesis of 1,5- Benzodiazepines A Review. IJTSRD. [Link]
-
The conduct of in vitro and in vivo drug-drug interaction studies: a PhRMA perspective. ResearchGate. [Link]
-
Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Publishing. [Link]
Sources
- 1. interesjournals.org [interesjournals.org]
- 2. Pharmacokinetic-pharmacodynamic relationships for benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins [scielo.org.mx]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
The benzazepine core structure is found in a variety of biologically active compounds, and it is prudent to assume that this compound may exhibit psychoactive or other physiological effects.[1] Consequently, minimizing all routes of exposure—inhalation, ingestion, and dermal contact—is the primary objective of the following protocols.
I. Hazard Assessment and Risk Mitigation
Given the absence of a specific Safety Data Sheet (SDS), a risk assessment must be conducted prior to any handling. This assessment should be based on the potential hazards associated with structurally related compounds and the nature of the experimental procedures.
Key Considerations:
-
Unknown Toxicity: The toxicological properties of this compound have not been fully investigated.[4] It should be handled as a substance with unknown, but potentially significant, hazards.[2][3]
-
Potential for Biological Activity: Benzazepine derivatives can exhibit a range of biological effects.[1][5][6] Assume the compound is biologically active and handle accordingly.
-
Physical Form: The physical state of the compound (e.g., solid, powder, in solution) will influence the potential for aerosolization and the appropriate handling procedures.
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide a robust barrier against exposure.[2][7][8] The following table outlines the minimum required PPE for handling 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses are the minimum requirement. Chemical splash goggles should be worn when handling solutions. A full-face shield over safety glasses or goggles is required for procedures with a high risk of splashing or aerosol generation.[9] |
| Hand Protection | Double gloving with compatible chemical-resistant gloves (e.g., nitrile) is mandatory.[7] Gloves must be inspected for integrity before each use and changed immediately upon contamination or after a set duration based on the glove manufacturer's permeation data for similar solvents. |
| Body Protection | A flame-resistant lab coat is required.[10] For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended. |
| Footwear | Fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory. |
| Respiratory Protection | All handling of the solid compound or volatile solutions must be conducted within a certified chemical fume hood to prevent inhalation exposure.[9] If procedures with a high likelihood of aerosol generation cannot be confined to a fume hood, a respiratory protection program, including fit-testing and training, is necessary.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Preparation and Pre-Handling Checklist:
-
Designated Area: All work with this compound should be conducted in a designated area within the laboratory, clearly marked with appropriate hazard warnings.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: A chemical spill kit appropriate for the quantities being handled must be readily accessible.[8]
Donning PPE Workflow:
Figure 1. Sequential workflow for donning Personal Protective Equipment.
Handling Procedures:
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood.
-
Use a disposable weighing paper or boat to avoid contamination of balances.
-
Handle the compound gently to minimize the creation of dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid.
-
Ensure the container is appropriately sized to prevent splashing.
-
-
Experimental Use:
-
Keep all containers with the compound sealed when not in immediate use.
-
Work with the smallest quantities necessary for the experiment.
-
Upon completion of the work, decontaminate the work area by wiping down surfaces with an appropriate solvent and then a cleaning agent.
-
Doffing PPE Workflow:
Figure 2. Step-by-step process for the safe removal of Personal Protective Equipment.
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of all waste contaminated with 3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, weighing papers, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and solvent rinses should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. |
| Sharps | Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for chemical-contaminated sharps. |
All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][9] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9] |
| Spill | For small spills, use an appropriate absorbent material from a spill kit, working from the outside in. For large spills, evacuate the area and contact the institutional emergency response team. |
References
-
Benzodiazepine derivatives--side effects and dangers. Biological Psychiatry. Available at: [Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University Environmental Health and Safety. Available at: [Link]
-
Toxicology and management of novel psychoactive drugs. Clinical Toxicology. Available at: [Link]
-
Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno. Available at: [Link]
-
Laboratory Safety and Chemical Hygiene Plan. Northwestern University. Available at: [Link]
-
Research Laboratory and Personal Protective Equipment. University of California, Irvine Environmental Health & Safety. Available at: [Link]
-
The Dangers of Synthetic Drugs: Understanding Novel Psychoactive Substances. The Carlson Company. Available at: [Link]
-
PPE for Chemical Handling: A Quick Guide. Healthy Bean. Available at: [Link]
-
Material Safety Data Sheet - Quazepam. Exposome-Explorer. Available at: [Link]
-
Novel psychoactive substances (NPS): Understanding the risks. Catch22. Available at: [Link]
-
Novel psychoactive substances: What educators need to know. PMC. Available at: [Link]
-
Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. National Institute of Justice. Available at: [Link]
-
Safety Data Sheet - Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate. AA Blocks. Available at: [Link]
-
Fentanyl and its derivatives, xylazine, and benzodiazepines: new sources of risk for acute poisonings. Emergencias. Available at: [Link]
-
Fentanyl and its derivatives, xylazine, and benzodiazepines: new sources of risk for acute poisonings. ResearchGate. Available at: [Link]
-
Synthesis & stereochemistry of some new benzazepine derivatives. ResearchGate. Available at: [Link]
-
Concise synthesis of 2-benzazepine derivatives and their biological activity. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Benzodiazepine derivatives--side effects and dangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. twu.edu [twu.edu]
- 4. biosynth.com [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Concise synthesis of 2-benzazepine derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 9. fishersci.com [fishersci.com]
- 10. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
